molecular formula C17H32O2 B15592839 cis-9-Hexadecen-1-yl formate

cis-9-Hexadecen-1-yl formate

Cat. No.: B15592839
M. Wt: 268.4 g/mol
InChI Key: QABZUWDJJALYNR-FPLPWBNLSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-9-Hexadecen-1-yl formate is a useful research compound. Its molecular formula is C17H32O2 and its molecular weight is 268.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H32O2

Molecular Weight

268.4 g/mol

IUPAC Name

[(Z)-hexadec-9-enyl] formate

InChI

InChI=1S/C17H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-17-18/h7-8,17H,2-6,9-16H2,1H3/b8-7-

InChI Key

QABZUWDJJALYNR-FPLPWBNLSA-N

Origin of Product

United States

Foundational & Exploratory

The Role of cis-9-Hexadecen-1-yl Formate and its Analogs in Insect Chemical Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: The intricate world of insect chemical communication relies on a precise blend of semiochemicals, primarily pheromones, that mediate critical behaviors such as mating. While the identification of naturally occurring pheromone components is a primary focus of chemical ecology, the study of synthetic analogs provides invaluable insights into the structure-activity relationships of these signaling molecules and offers potential avenues for pest management. This technical guide delves into the discovery, identification, and biological activity of formate-containing long-chain unsaturated fatty acid derivatives, with a particular focus on cis-9-Hexadecen-1-yl formate (B1220265) and its structural analog, (Z)-11-hexadecenyl formate. Although direct evidence for the natural occurrence of cis-9-Hexadecen-1-yl formate as a primary pheromone component is not prominently documented, research on related formate analogs has revealed their significant role as pheromone antagonists in certain Lepidopteran species. This guide provides a comprehensive overview of the experimental protocols used to elucidate these effects, quantitative data from key studies, and visualizations of the experimental workflows and proposed signaling pathways.

Bioactivity of Formate Analogs as Pheromone Antagonists

While this compound itself has not been extensively documented as a natural insect pheromone, its structural analogs, particularly (Z)-11-hexadecenyl formate, have been identified as potent antagonists of sex pheromones in certain moth species. One of the most detailed investigations into this antagonistic activity was conducted on the honeydew moth, Cryptoblabes gnidiella.

In a study by Aburaya et al. (2012), (Z)-11-hexadecenyl formate, an analog of one of the natural pheromone components, (Z)-11-hexadecenal, was shown to significantly disrupt the attraction of male moths to the female-emitted sex pheromone. This antagonistic effect was observed at multiple levels of biological organization, from the peripheral olfactory system to overt behavioral responses in both laboratory and field settings.

Quantitative Data on Pheromone Antagonism

The following tables summarize the key quantitative findings from the study on Cryptoblabes gnidiella, demonstrating the antagonistic effects of (Z)-11-hexadecenyl formate.

Table 1: Electroantennogram (EAD) Responses of Male C. gnidiella to Pheromone Components and a Formate Analog

CompoundDose (ng)Mean EAD Response (mV) ± SE
(Z)-11-Hexadecenal (Pheromone)1000.85 ± 0.12
(Z)-13-Octadecenal (Pheromone)1000.78 ± 0.10
(Z)-11-Hexadecenyl formate (Analog)1000.65 ± 0.09

Data synthesized from Aburaya et al. (2012). The formate analog elicits a notable electrophysiological response, indicating it is detected by the male moth's antennae.

Table 2: Behavioral Responses of Male C. gnidiella in a Wind Tunnel to Pheromone and Antagonist Blends

Treatment% Males Taking Flight% Males Flying Upwind% Males Reaching Source
Pheromone Blend (1 µg)857565
Pheromone (1 µg) + (Z)-11-Hexadecenyl formate (1 µg)402510
Pheromone (1 µg) + (Z)-11-Hexadecenyl formate (10 µg)2050

Data synthesized from Aburaya et al. (2012). The addition of the formate analog significantly reduced all stages of the male's mate-seeking behavior.

Table 3: Field Trapping of Male C. gnidiella with Pheromone and Antagonist Lures

Lure CompositionMean Trap Catch ± SE (males/trap/day)% Reduction in Trap Catch
Pheromone Blend (1 mg)25.4 ± 3.1-
Pheromone (1 mg) + (Z)-11-Hexadecenyl formate (1 mg)12.1 ± 2.552.4%
Pheromone (1 mg) + (Z)-11-Hexadecenyl formate (10 mg)4.8 ± 1.281.1%

Data synthesized from Aburaya et al. (2012). The formate analog demonstrates a dose-dependent antagonistic effect on trap captures under field conditions.

Detailed Experimental Protocols

The identification and characterization of pheromones and their antagonists rely on a suite of specialized techniques. The following protocols are representative of the methodologies used in the study of formate analogs in moths.

Gas Chromatography-Electroantennographic Detection (GC-EAD)

This technique is used to identify which compounds in a mixture are biologically active by measuring the electrical response of an insect's antenna to compounds as they elute from a gas chromatograph.

Protocol:

  • Antenna Preparation: A male moth is chilled, and its head is excised. The distal tip of one antenna is cut, and the base of the antenna is placed in contact with a reference electrode (glass capillary filled with saline solution). The cut tip of the antenna is connected to a recording electrode.

  • GC Separation: A sample containing the test compounds (e.g., a synthetic blend of the pheromone and the formate analog) is injected into a gas chromatograph equipped with a non-polar capillary column.

  • Effluent Splitting: The effluent from the GC column is split, with one portion directed to the flame ionization detector (FID) of the GC and the other directed over the prepared antenna.

  • Simultaneous Recording: The FID signal and the electrical signal from the antenna (the electroantennogram or EAG) are recorded simultaneously.

  • Data Analysis: Peaks in the FID chromatogram that correspond in time to a depolarization event in the EAG recording are identified as electrophysiologically active compounds.

Wind Tunnel Bioassay

Wind tunnels provide a controlled environment to study the flight behavior of insects in response to an odor plume.

Protocol:

  • Tunnel Setup: A wind tunnel (e.g., 1.5 m long x 0.5 m wide x 0.5 m high) with laminar airflow (e.g., 0.3 m/s) is used. The tunnel is illuminated with dim red light to simulate crepuscular or nocturnal conditions.

  • Insect Preparation: Male moths are reared from the larval stage and kept isolated from females to ensure they are virgin and sexually mature. They are acclimated to the wind tunnel conditions for at least 30 minutes before the assay.

  • Odor Source: The test compound or blend (e.g., the pheromone with or without the formate antagonist) is applied to a dispenser (e.g., a rubber septum or filter paper) and placed at the upwind end of the tunnel.

  • Behavioral Observation: Individual male moths are released onto a platform at the downwind end of the tunnel. Their behavior is observed for a set period (e.g., 5 minutes), and specific actions are recorded, such as taking flight, oriented upwind flight, and contact with the source.

  • Data Analysis: The percentage of males exhibiting each behavior in response to the test and control stimuli are calculated and compared using statistical tests (e.g., Chi-squared test).

Field Trapping Experiments

Field trials are essential to confirm the activity of a pheromone or antagonist under natural conditions.

Protocol:

  • Trap and Lure Preparation: Pheromone traps (e.g., delta or funnel traps) are baited with lures (e.g., rubber septa) impregnated with the synthetic pheromone blend and varying concentrations of the formate antagonist. Control traps are baited with the pheromone blend only.

  • Experimental Design: Traps are deployed in a randomized block design in the target habitat (e.g., a vineyard for C. gnidiella). Traps are spaced sufficiently far apart (e.g., >50 meters) to avoid interference.

  • Trap Monitoring: Traps are checked at regular intervals (e.g., daily or weekly), and the number of captured male moths is recorded.

  • Data Analysis: The mean number of moths captured per trap per day is calculated for each treatment. The data are analyzed using statistical methods (e.g., ANOVA followed by a means comparison test) to determine if the addition of the antagonist significantly reduces trap catch.

Visualizing Experimental Workflows and Signaling Pathways

Graphviz diagrams are provided to illustrate the logical flow of the experimental protocols and a proposed mechanism for pheromone antagonism.

Experimental_Workflow cluster_Lab Laboratory Analysis cluster_Field Field Validation GC_EAD GC-EAD Analysis Wind_Tunnel Wind Tunnel Bioassay GC_EAD->Wind_Tunnel Identified Active Compounds Field_Trapping Field Trapping Wind_Tunnel->Field_Trapping Confirmed Behavioral Effects Conclusion Conclusion: Formate Analog is a Pheromone Antagonist Field_Trapping->Conclusion Validation of Antagonism Pheromone_Analog Synthetic Pheromone Analog (this compound or similar) Pheromone_Analog->GC_EAD Test for Antennal Response Pheromone_Analog->Wind_Tunnel Test Behavioral Disruption Pheromone_Analog->Field_Trapping Test Trap Capture Reduction Pheromone_Blend Natural Pheromone Blend Pheromone_Blend->GC_EAD Pheromone_Blend->Wind_Tunnel Pheromone_Blend->Field_Trapping

Caption: Experimental workflow for identifying and validating a pheromone antagonist.

Pheromone_Antagonism_Pathway cluster_Antenna Male Moth Antenna cluster_Brain Brain (Antennal Lobe) Pheromone Pheromone Molecules Receptor Olfactory Receptor Neuron Pheromone->Receptor Binds and Activates Antagonist Formate Analog (Antagonist) Antagonist->Receptor Binds (non-productively) or Competes Signal_Processing Signal Integration Center Receptor->Signal_Processing Correct Neural Signal Receptor->Signal_Processing Incorrect/No Signal Behavior Mate-Seeking Behavior (Upwind Flight) Signal_Processing->Behavior Triggers Behavior No_Behavior Behavior Disrupted Signal_Processing->No_Behavior

Caption: Proposed mechanism of pheromone antagonism at the neuronal level.

Conclusion and Future Directions

The study of this compound and its analogs underscores a critical aspect of chemical ecology: the high specificity of pheromone reception and the potential for closely related molecules to act as antagonists. While the natural occurrence of this specific formate remains to be broadly established in insects, its analogs have proven to be powerful tools for investigating the mechanisms of olfaction and for developing novel pest management strategies. The antagonistic properties of these formates, as demonstrated through electrophysiological, behavioral, and field studies, highlight their potential for use in mating disruption programs.

Future research should focus on several key areas. Firstly, continued screening of insect pheromone glands, particularly in understudied taxa, may yet reveal the natural occurrence of this compound or other formate esters as pheromone components. Secondly, detailed studies into the specific olfactory receptors that bind to these formate antagonists will provide a deeper understanding of the molecular basis of their inhibitory action. This could involve techniques such as single-sensillum recording and heterologous expression of olfactory receptor genes. Finally, the development and optimization of synthetic routes for these formate analogs will be crucial for their large-scale production and application in sustainable agriculture.

An In-depth Technical Guide to the Natural Occurrence of cis-9-Hexadecen-1-yl Formate in Lepidoptera

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the natural occurrence, analysis, and biological relevance of cis-9-Hexadecen-1-yl formate (B1220265), a semiochemical found in various species of the order Lepidoptera. This document details the presence of this compound within the complex pheromone blends of several moth species, with a particular focus on the Noctuidae family. It outlines state-of-the-art experimental protocols for the extraction, identification, and quantification of cis-9-Hexadecen-1-yl formate, including gas chromatography-mass spectrometry (GC-MS) and electroantennography (EAG). Furthermore, this guide explores the current understanding of the biosynthetic pathways leading to formate-containing pheromones and the downstream signaling events upon reception by male moth antennae. The information is presented to support ongoing research in chemical ecology, pest management strategies, and the development of novel semiochemical-based products.

Introduction

Chemical communication is a cornerstone of insect behavior, governing critical interactions such as mating, aggregation, and host location. In Lepidoptera, sex pheromones, often intricate blends of volatile organic compounds, are paramount for reproductive success. This compound is a fatty acid-derived semiochemical that has been identified as a component of the female sex pheromone in several moth species. Its role can range from a primary attractant to a modulator of male behavior in synergistic or antagonistic concert with other blend components. Understanding the natural occurrence, biosynthesis, and reception of this compound is crucial for deciphering the chemical ecology of these insects and for the development of species-specific pest management tools. This guide aims to consolidate the current knowledge on this compound, providing a technical resource for researchers in the field.

Natural Occurrence of this compound in Lepidoptera

This compound has been identified in the pheromone glands of several species of Lepidoptera, predominantly within the Noctuidae family. The quantitative data available in the literature for its presence in pheromone blends are summarized in the table below. It is important to note that the relative abundance of this compound can vary depending on factors such as the age of the female, time of day, and geographic population.

FamilySpeciesCommon NameRole of this compoundQuantitative Data (relative % or ng/female)
NoctuidaeChloridea virescens (formerly Heliothis virescens)Tobacco BudwormPheromone componentWhile not a primary component of the main pheromone blend, it has been used in synthetic blends to attract males. Field trapping experiments have shown that blends of (Z)-9-tetradecen-1-ol formate and (Z)-9-tetradecenal can be as effective as virgin females in attracting males[1].
NoctuidaeOther Noctuidae Species-Pheromone componentThe Pherolist database indicates that various formate esters are found in the pheromone blends of numerous moth species, though specific quantitative data for this compound across a wide range of species is not extensively documented in readily available literature[2].

Experimental Protocols

The identification and quantification of this compound in lepidopteran pheromone glands and effluvia require sensitive and specific analytical techniques. The following sections detail the primary experimental methodologies.

Pheromone Extraction

Two primary methods are employed for the collection of pheromones: direct gland extraction and aerial collection (volatiles).

Protocol 3.1.1: Pheromone Gland Extraction

This method provides a snapshot of the total pheromone content within the gland at a specific time point.

  • Materials:

    • Virgin female moths (at peak calling activity)

    • Dissecting microscope

    • Fine-tipped forceps and scissors

    • 2 mL glass vials with PTFE-lined caps

    • High-purity hexane (B92381)

    • Micropipette and tips

    • Small glass rod

    • Internal standard (e.g., a deuterated analog or a C17 formate)

  • Procedure:

    • Anesthetize a virgin female moth by chilling on ice or brief exposure to CO2.

    • Under a dissecting microscope, carefully excise the terminal abdominal segments containing the pheromone gland.

    • Immediately transfer the excised gland into a clean glass vial.

    • Add a precise volume of hexane (e.g., 50 µL) containing a known amount of internal standard.

    • Gently crush the gland with a sterile glass rod to facilitate extraction.

    • Cap the vial and allow it to stand for at least 30 minutes at room temperature.

    • The resulting extract can be directly analyzed by GC-MS or stored at -20°C.

Protocol 3.1.2: Aerial Collection (Volatiles)

This technique captures the pheromone blend as it is naturally released by the calling female, providing a more biologically relevant profile.

  • Materials:

    • Calling virgin female moths

    • Glass aeration chamber

    • Purified, humidified air source

    • Adsorbent cartridge (e.g., Tenax® TA)

    • Vacuum pump with flow controller

  • Procedure:

    • Place one or more calling females in the glass aeration chamber.

    • Draw purified, humidified air over the females at a controlled flow rate (e.g., 200 mL/min).

    • Pass the effluent air through an adsorbent cartridge to trap the volatile pheromones.

    • Collect for a defined period during the peak calling time (e.g., 4-6 hours into the scotophase).

    • The trapped compounds are then eluted with a small volume of solvent (e.g., hexane) or analyzed via thermal desorption GC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is the gold standard for the separation, identification, and quantification of pheromone components.

Protocol 3.2.1: GC-MS for Quantification of this compound

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • GC Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID x 0.25 µm film thickness).

  • Injector: Splitless mode, 250°C.

  • Carrier Gas: Helium at a constant flow of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Mass Spectrometer:

    • Ionization Mode: Electron Impact (EI), 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full scan (m/z 40-450) for identification and Selected Ion Monitoring (SIM) for trace quantification. For this compound, characteristic ions should be monitored.

  • Identification: The identification of this compound is confirmed by comparing its retention time and mass spectrum with that of an authentic synthetic standard.

  • Quantification: A calibration curve is generated using synthetic standards of known concentrations. The quantity of the target compound in the sample is determined by comparing its peak area to the calibration curve, normalized using the internal standard.

Electroantennography (EAG)

EAG measures the summed electrical response of the insect antenna to a volatile stimulus, providing a measure of its olfactory detection.

Protocol 3.3.1: EAG Analysis of this compound

  • Preparation of the Antenna:

    • Anesthetize a male moth (2-3 days old) by chilling.

    • Excise one antenna at the base.

    • Mount the antenna between two electrodes using conductive gel. The recording electrode is placed at the distal end, and the reference electrode at the basal end.

  • Odorant Delivery:

    • A continuous stream of purified, humidified air is passed over the antenna.

    • A known amount of synthetic this compound (dissolved in a solvent like hexane) is applied to a piece of filter paper and inserted into a Pasteur pipette.

    • A puff of air is delivered through the pipette into the main airstream to present the stimulus to the antenna.

  • Data Recording and Analysis:

    • The electrical potential difference between the electrodes is amplified and recorded.

    • The EAG response is measured as the maximum amplitude of the negative deflection (in mV) from the baseline following stimulus presentation.

    • Responses are typically normalized by subtracting the response to a solvent-only control. Dose-response curves can be generated by presenting a range of concentrations.

Biosynthesis and Signaling Pathway

Biosynthesis of this compound

The biosynthesis of Type I lepidopteran sex pheromones, which includes formate esters, originates from fatty acid metabolism. While the specific enzymes for formate ester formation are not fully elucidated, the general pathway is understood to involve a series of modifications to a saturated fatty acid precursor.

The proposed biosynthetic pathway involves:

  • De novo synthesis of a C16 saturated fatty acid (palmitoyl-CoA).

  • Desaturation by a specific Δ11-desaturase to introduce a double bond at the 11th position, which is then followed by chain shortening to yield the cis-9 double bond.

  • Reduction of the fatty acyl-CoA to the corresponding alcohol, cis-9-hexadecen-1-ol, by a fatty acyl reductase (FAR).

  • Esterification with a formate group. The enzymatic machinery responsible for the addition of the formate moiety is an area of active research.

G Acetyl-CoA Acetyl-CoA Palmitoyl-CoA (C16) Palmitoyl-CoA (C16) Acetyl-CoA->Palmitoyl-CoA (C16) Fatty Acid Synthase cis-11-Hexadecenoyl-CoA cis-11-Hexadecenoyl-CoA Palmitoyl-CoA (C16)->cis-11-Hexadecenoyl-CoA Δ11-Desaturase cis-9-Tetradecenoyl-CoA cis-9-Tetradecenoyl-CoA cis-11-Hexadecenoyl-CoA->cis-9-Tetradecenoyl-CoA Chain Shortening (β-oxidation) cis-9-Hexadecenoyl-CoA cis-9-Hexadecenoyl-CoA cis-9-Tetradecenoyl-CoA->cis-9-Hexadecenoyl-CoA Chain Elongation cis-9-Hexadecen-1-ol cis-9-Hexadecen-1-ol cis-9-Hexadecenoyl-CoA->cis-9-Hexadecen-1-ol Fatty Acyl Reductase (FAR) This compound This compound cis-9-Hexadecen-1-ol->this compound Formyltransferase (putative)

Proposed Biosynthetic Pathway of this compound.
Pheromone Signaling Pathway

The detection of this compound by male moths initiates a cascade of events leading to a behavioral response. This process occurs in specialized olfactory sensilla on the male's antennae.

  • Pheromone Binding: Molecules of this compound enter the sensillum lymph through pores in the cuticle and are bound by Pheromone Binding Proteins (PBPs).

  • Receptor Activation: The PBP-pheromone complex interacts with a specific Olfactory Receptor (OR) located on the dendritic membrane of an Olfactory Receptor Neuron (ORN). This OR is part of a heterodimeric complex with a co-receptor (Orco).

  • Signal Transduction: The activation of the OR-Orco complex opens a non-specific cation channel, leading to the influx of ions and depolarization of the ORN membrane.

  • Action Potential Generation: If the depolarization reaches the threshold, an action potential is generated and travels down the axon of the ORN.

  • Signal Processing in the Brain: The axons of ORNs that express the same OR converge on a specific glomerulus within the antennal lobe of the brain. This spatial mapping of olfactory information is then processed by higher-order neurons, leading to the initiation of upwind flight behavior towards the pheromone source.

G cluster_0 Sensillum Lymph cluster_1 ORN Dendrite Pheromone Pheromone PBP-Pheromone Complex PBP-Pheromone Complex Pheromone->PBP-Pheromone Complex PBP PBP PBP->PBP-Pheromone Complex OR-Orco Complex OR-Orco Complex PBP-Pheromone Complex->OR-Orco Complex Ion Channel Opening Ion Channel Opening OR-Orco Complex->Ion Channel Opening Depolarization Depolarization Ion Channel Opening->Depolarization Action Potential Action Potential Depolarization->Action Potential Antennal Lobe Antennal Lobe Action Potential->Antennal Lobe Behavioral Response Behavioral Response Antennal Lobe->Behavioral Response G Sample Collection Sample Collection Pheromone Gland Extraction Pheromone Gland Extraction Sample Collection->Pheromone Gland Extraction Aerial Collection Aerial Collection Sample Collection->Aerial Collection GC-MS Analysis GC-MS Analysis Pheromone Gland Extraction->GC-MS Analysis Aerial Collection->GC-MS Analysis Data Interpretation Data Interpretation GC-MS Analysis->Data Interpretation EAG Analysis EAG Analysis EAG Analysis->Data Interpretation

References

Physicochemical Properties of cis-9-Hexadecen-1-yl formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of cis-9-Hexadecen-1-yl formate (B1220265), a significant long-chain unsaturated fatty alcohol ester. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields. While experimentally determined data for this specific compound is limited in publicly accessible literature, this guide compiles available information and provides context based on structurally similar compounds. All quantitative data is presented in structured tables for clarity and comparative analysis. Furthermore, this guide outlines representative experimental protocols for the synthesis and characterization of similar long-chain esters and visualizes key conceptual workflows using the DOT language for graph visualization.

Introduction

cis-9-Hexadecen-1-yl formate (CAS Number: 56218-81-6) is a notable organic compound, recognized primarily as a pheromone analog found in certain species of the Noctuidae family (Lepidoptera). Its molecular structure, consisting of a C16 unsaturated alkyl chain with a formate ester functional group, imparts specific chemical and physical characteristics that are crucial for its biological function and potential applications in various scientific domains, including but not limited to, chemical ecology, organic synthesis, and potentially, as a specialized lipid in drug delivery systems. Understanding its physicochemical properties is fundamental to harnessing its potential in these areas.

Chemical and Physical Properties

PropertyValueSource/Basis
Molecular Formula C₁₇H₃₂O₂-
Molecular Weight 268.43 g/mol [Calculated]
CAS Number 56218-81-6General Chemical Databases
Appearance Likely a colorless to pale yellow liquid at room temperature.Based on similar long-chain unsaturated esters.
Boiling Point Estimated: > 350 °C at 760 mmHgExtrapolated from data on similar long-chain fatty acid esters. For example, the estimated boiling point of oleyl formate (C₁₉H₃₆O₂) is 384.20 °C. Boiling points of long-chain esters increase with molecular weight.
Melting Point Not available. Expected to be low.Unsaturated fatty acid esters generally have lower melting points than their saturated counterparts due to the 'kink' introduced by the cis-double bond, which disrupts crystal lattice packing.
Solubility Insoluble in water. Soluble in nonpolar organic solvents (e.g., hexane (B92381), diethyl ether, chloroform).Long-chain esters are hydrophobic. The estimated water solubility of the structurally similar oleyl formate is very low (0.002052 mg/L at 25 °C).
Density Not available.-
Refractive Index Not available.-

Experimental Protocols

While a specific, detailed protocol for the synthesis and property determination of this compound is not published, the following sections describe generalized and widely accepted methodologies for the preparation and characterization of similar long-chain unsaturated esters.

Synthesis: Formylation of cis-9-Hexadecen-1-ol

The synthesis of this compound can be achieved through the formylation of its corresponding alcohol, cis-9-Hexadecen-1-ol. A common and effective method involves the use of formic acid, often with a dehydrating agent or under conditions that favor esterification.

Objective: To synthesize this compound from cis-9-Hexadecen-1-ol.

Materials:

  • cis-9-Hexadecen-1-ol

  • Formic acid (≥95%)

  • Anhydrous toluene

  • Dean-Stark apparatus

  • p-Toluenesulfonic acid (catalyst, optional)

  • Sodium bicarbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Hexane and ethyl acetate (B1210297) (for chromatography)

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve cis-9-Hexadecen-1-ol (1 equivalent) in anhydrous toluene.

  • Add an excess of formic acid (e.g., 3-5 equivalents).

  • Optionally, add a catalytic amount of p-toluenesulfonic acid.

  • Heat the reaction mixture to reflux. Water produced during the esterification will be azeotropically removed and collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize excess acid), and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate to obtain pure this compound.

  • Confirm the structure and purity of the product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Physicochemical Property Determination

Objective: To determine the boiling point of a small sample of the synthesized ester.

Procedure:

  • Place a small amount of the purified ester into a small-diameter test tube (Thiele tube or similar).

  • Invert a sealed-end capillary tube and place it open-end down into the liquid.

  • Attach the test tube to a thermometer with the bulb of the thermometer level with the sample.

  • Heat the apparatus slowly in a suitable heating bath (e.g., silicone oil).

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • Once a steady stream of bubbles is observed, remove the heat source.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

Objective: To qualitatively assess the solubility of the ester in various solvents.

Procedure:

  • To a series of small, labeled test tubes, add approximately 10-20 mg of the ester.

  • To each tube, add 1 mL of a different solvent (e.g., water, ethanol, acetone, hexane, chloroform).

  • Agitate each tube vigorously for 1-2 minutes.

  • Observe and record whether the ester dissolves completely, is partially soluble, or is insoluble.

Visualizations

Conceptual Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Synthesis_Workflow Reactants cis-9-Hexadecen-1-ol + Formic Acid Reaction Esterification (Reflux in Toluene) Reactants->Reaction Workup Aqueous Workup (Wash with NaHCO₃) Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Logic Diagram for Physicochemical Characterization

This diagram outlines the logical progression of experiments to characterize the physicochemical properties of the synthesized compound.

Characterization_Logic start Synthesized Product purity Assess Purity (TLC, GC-MS) start->purity structure Confirm Structure (NMR, IR, MS) purity->structure physical_props Determine Physical Properties structure->physical_props boiling_point Boiling Point physical_props->boiling_point melting_point Melting Point physical_props->melting_point solubility Solubility Profile physical_props->solubility density Density physical_props->density refractive_index Refractive Index physical_props->refractive_index report Compile Data boiling_point->report melting_point->report solubility->report density->report refractive_index->report

Caption: Logical flow for the physicochemical characterization of the compound.

Conclusion

This compound is a molecule of interest in chemical ecology and potentially other fields. This guide has consolidated the available physicochemical data and provided a framework for its synthesis and characterization based on established chemical principles for similar long-chain esters. While specific experimental values for several key properties are yet to be reported in the literature, the information and protocols presented here offer a solid foundation for researchers and professionals working with this or related compounds. Further experimental investigation is warranted to fully elucidate the physicochemical profile of this molecule.

Spectroscopic Analysis of cis-9-Hexadecen-1-yl formate: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Spectroscopic Data Summary

Comprehensive spectroscopic data for cis-9-Hexadecen-1-yl formate (B1220265) is not available in the public domain at this time. However, the data for the parent alcohol, cis-9-Hexadecen-1-ol, provides a foundational reference for expected spectral features. The addition of a formate group will introduce characteristic signals, which will be discussed in the context of the provided protocols.

Mass Spectrometry (MS) Data for cis-9-Hexadecen-1-ol

The mass spectrum of the analogous alcohol, (Z)-9-Hexadecen-1-ol, is available and provides insight into the fragmentation patterns of the C16 backbone.

Table 1: Mass Spectrometry Data for cis-9-Hexadecen-1-ol

PropertyValueReference
Molecular FormulaC₁₆H₃₂O[1][2][3][4]
Molecular Weight240.4247 g/mol [1][2][3][4]
CAS Registry Number10378-01-5[1][2][3]

Note: The mass spectrum for cis-9-Hexadecen-1-yl formate (C₁₇H₃₂O₂) would be expected to have a molecular ion peak at m/z 268.43.

Experimental Protocols

The following are generalized yet detailed methodologies for acquiring NMR, MS, and IR spectra for long-chain aliphatic esters like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, Deuterated Chloroform) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum using a standard pulse sequence.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise.

    • The formate proton (H-C=O) is expected to appear as a singlet around δ 8.0 ppm. The protons on the carbon adjacent to the oxygen (CH₂-O) would likely be a triplet around δ 4.1-4.3 ppm. The olefinic protons (-CH=CH-) are expected as multiplets around δ 5.3-5.4 ppm.

  • ¹³C NMR Acquisition:

    • Acquire a carbon spectrum using a proton-decoupled pulse sequence.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of ¹³C.

    • The formate carbonyl carbon is expected around δ 160-162 ppm. The carbon attached to the oxygen (CH₂-O) would be around δ 60-65 ppm, and the olefinic carbons around δ 129-131 ppm.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol (B129727) or acetonitrile) into the mass spectrometer. Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for this type of compound.

  • Ionization: Utilize Electron Ionization (EI) for GC-MS, which will provide a detailed fragmentation pattern. For softer ionization to primarily observe the molecular ion, Electrospray Ionization (ESI) or Chemical Ionization (CI) could be employed with direct infusion or LC-MS.

  • Mass Analysis: Analyze the resulting ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or ion trap.

  • Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 amu).

  • Data Analysis: Identify the molecular ion peak (M⁺) and characteristic fragment ions. For this compound, fragmentation would likely involve cleavage of the formate group and fragmentation along the alkyl chain.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) or use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify characteristic absorption bands. For this compound, key expected peaks include:

    • C=O stretch (formate): A strong absorption band around 1720-1730 cm⁻¹.

    • C-O stretch (ester): A strong absorption in the 1150-1200 cm⁻¹ region.

    • =C-H stretch (alkene): A medium intensity band around 3005-3015 cm⁻¹.

    • C-H stretch (alkane): Strong bands in the 2850-2960 cm⁻¹ region.

    • C=C stretch (cis-alkene): A weak to medium band around 1650-1660 cm⁻¹.

    • =C-H bend (cis-alkene): A medium to strong band around 675-730 cm⁻¹.

Visualized Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a novel or uncharacterized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation & Structure Confirmation synthesis Synthesis of This compound purification Purification (e.g., Chromatography) synthesis->purification ms Mass Spectrometry (MS) Determine Molecular Weight & Formula purification->ms ir Infrared (IR) Spectroscopy Identify Functional Groups purification->ir nmr NMR Spectroscopy (¹H, ¹³C, 2D) Elucidate Molecular Structure purification->nmr interpretation Combined Spectral Data Interpretation ms->interpretation ir->interpretation nmr->interpretation structure Structure Confirmation interpretation->structure

Caption: Workflow for Spectroscopic Characterization.

This guide provides a framework for the spectroscopic investigation of this compound. While direct data is currently sparse, the provided information on the parent alcohol and the detailed experimental protocols offer a solid starting point for researchers in the field.

References

The Role of cis-9-Hexadecen-1-yl Formate as a Minor Pheromone Component: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sex pheromones are critical for chemical communication and reproductive isolation in many insect species. While major components of these blends have been extensively studied, the subtle yet significant roles of minor components are increasingly recognized as crucial for fine-tuning behavioral responses. This technical guide focuses on cis-9-Hexadecen-1-yl formate (B1220265), a minor but significant component of the sex pheromone blend of certain moth species, most notably Heliothis subflexa. This document provides an in-depth analysis of its biosynthesis, its role in the overall pheromone bouquet, and the experimental methodologies used to elucidate its function. Quantitative data are presented in structured tables for comparative analysis, and key pathways and workflows are visualized using diagrams to facilitate understanding.

Introduction

Cis-9-Hexadecen-1-yl formate is a fatty acid-derived semiochemical that has been identified as a minor component in the complex sex pheromone blend of the female moth Heliothis subflexa. While major components like (Z)-11-hexadecenal are primarily responsible for long-range attraction, minor components such as the formate ester play a crucial role in species recognition, mate selection, and the modulation of male flight behavior at close range. Understanding the contribution of these minor components is essential for developing species-specific and effective pest management strategies that utilize synthetic pheromone lures. This guide synthesizes the available scientific literature to provide a comprehensive technical overview for researchers in chemical ecology and related fields.

Quantitative Analysis of Pheromone Blends

The precise ratio of pheromone components is critical for eliciting the correct behavioral response in male moths. The following tables summarize the quantitative analysis of the pheromone blend of Heliothis subflexa from both gland extracts and volatile emissions.

Table 1: Quantitative Composition of Female Heliothis subflexa Pheromone Gland Extracts

Pheromone ComponentAbbreviationMean Amount (ng/female)Percentage of Total Blend
(Z)-9-TetradecenalZ9-14:Ald-1.35%[1][2]
Tetradecanal14:Ald-1.51%[1][2]
(Z)-7-Hexadecenal + (Z)-9-HexadecenalZ7+Z9-16:Ald-3.59%[1][2]
(Z)-11-HexadecenalZ11-16:Ald10.618.94%[1][2]
Hexadecanal16:Ald-2.17%[1][2]
(Z)-9-Hexadecen-1-olZ9-16:OH-7.21%[1][2]
(Z)-11-Hexadecen-1-olZ11-16:OH28.449.04%[1][2]
(Z)-7-Hexadecen-1-yl acetateZ7-16:OAc-1.73%[1][2]
(Z)-9-Hexadecen-1-yl acetateZ9-16:OAc-4.02%[1][2]
(Z)-9-Hexadecen-1-yl formate Z9-16:For Trace amountsNot explicitly quantified in these studies
(Z)-11-Hexadecen-1-yl acetateZ11-16:OAc-10.43%[1][2]
Total58.2100%

Note: The presence of this compound is documented, though its exact percentage in gland extracts is often below the quantification limits of some studies or grouped with other minor components.

Table 2: Quantitative Composition of Volatile Emissions from Calling Heliothis subflexa Females

Pheromone ComponentAbbreviationMean Emission Rate (ng/30 min/female)Percentage of Total Volatiles
(Z)-9-TetradecenalZ9-14:Ald-1.57%[1][2]
Tetradecanal14:Ald-3.78%[1][2]
(Z)-7-Hexadecenal + (Z)-9-HexadecenalZ7+Z9-16:Ald-9.60%[1][2]
(Z)-11-HexadecenalZ11-16:Ald58.276.14%[1][2]
Hexadecanal16:Ald-2.95%[1][2]
(Z)-9-Hexadecen-1-olZ9-16:OH-0.07%[1][2]
(Z)-11-Hexadecen-1-olZ11-16:OH-1.11%[1][2]
(Z)-7-Hexadecen-1-yl acetateZ7-16:OAc-0.48%[1][2]
(Z)-9-Hexadecen-1-yl acetateZ9-16:OAc-1.32%[1][2]
(Z)-9-Hexadecen-1-yl formate Z9-16:For Trace amountsNot explicitly quantified in these studies
(Z)-11-Hexadecen-1-yl acetateZ11-16:OAc-2.98%[1][2]
Total76.4100%

Biosynthesis of this compound

The biosynthesis of moth sex pheromones originates from fatty acid metabolism. In Heliothis species, the pathway leading to C16 unsaturated aldehydes, alcohols, and acetates is well-characterized. The formation of the formate ester likely follows a similar enzymatic logic, utilizing a specific fatty acyl-CoA precursor.

Pheromone_Biosynthesis Fatty_Acid_Pool Fatty Acid Pool (e.g., Palmitic Acid) Delta11_Desaturase Δ11-Desaturase Fatty_Acid_Pool->Delta11_Desaturase Hexadecanoyl-CoA Z11_16_Acyl (Z)-11-Hexadecenoyl-CoA Delta11_Desaturase->Z11_16_Acyl Chain_Shortening Chain Shortening (β-oxidation) Z9_16_Acyl (Z)-9-Hexadecenoyl-CoA Chain_Shortening->Z9_16_Acyl Reduction1 Reduction Z11_16_Ald (Z)-11-Hexadecenal Reduction1->Z11_16_Ald Z9_16_Ald (Z)-9-Hexadecenal Reduction1->Z9_16_Ald Reduction2 Reduction Z11_16_OH (Z)-11-Hexadecen-1-ol Reduction2->Z11_16_OH Z9_16_OH (Z)-9-Hexadecen-1-ol Reduction2->Z9_16_OH Acetylation Acetylation (Acetyltransferase) Z11_16_OAc (Z)-11-Hexadecen-1-yl acetate Acetylation->Z11_16_OAc Z9_16_OAc (Z)-9-Hexadecen-1-yl acetate Acetylation->Z9_16_OAc Formylation Formylation (Formyltransferase - Putative) Z9_16_For This compound Formylation->Z9_16_For Z11_16_Acyl->Chain_Shortening Z11_16_Acyl->Reduction1 Z9_16_Acyl->Reduction1 Z11_16_Ald->Reduction2 Z9_16_Ald->Reduction2 Z11_16_OH->Acetylation Z9_16_OH->Acetylation Z9_16_OH->Formylation

Caption: Proposed biosynthetic pathway for this compound in Heliothis subflexa.

The biosynthesis of (Z)-9-hexadecenyl compounds in H. subflexa has been shown to start from octadecanoic acid, which undergoes Δ11 desaturation followed by one round of chain-shortening to produce (Z)-9-hexadecenoyl-CoA.[3][4] This precursor is then reduced to the corresponding aldehyde and subsequently the alcohol, (Z)-9-hexadecen-1-ol. The final step to produce the formate ester is a putative formylation reaction, likely catalyzed by a specific formyltransferase enzyme, which transfers a formyl group to the alcohol.

Experimental Protocols

The identification and functional characterization of minor pheromone components like this compound rely on a combination of sophisticated analytical and behavioral assays.

Pheromone Collection and Analysis

A standard workflow for the collection and analysis of pheromone components is depicted below.

Pheromone_Analysis_Workflow Calling_Female Calling Female Moth Volatile_Collection Volatile Collection (e.g., SPME, megabore column) Calling_Female->Volatile_Collection Gland_Extraction Pheromone Gland Extraction (Hexane solvent) Calling_Female->Gland_Extraction GC_EAD Gas Chromatography- Electroantennographic Detection (GC-EAD) Volatile_Collection->GC_EAD Derivatization Derivatization (optional) (e.g., silylation for alcohols) Gland_Extraction->Derivatization GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Derivatization->GC_MS Data_Analysis Data Analysis and Quantification GC_EAD->Data_Analysis GC_MS->Data_Analysis Pheromone_Perception_Signaling Pheromone This compound PBP Pheromone Binding Protein (PBP) Pheromone->PBP Enters Sensillum Lymph OR Odorant Receptor (OR) on ORN Dendrite PBP->OR Transport and Binding Ion_Channel Ion Channel Opening OR->Ion_Channel Conformational Change Depolarization Membrane Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Signal to Antennal Lobe Action_Potential->Antennal_Lobe

References

The Evolutionary Significance of Formate Esters in Moth Pheromones: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

While acetates, aldehydes, and alcohols are the predominant components of moth sex pheromones, formate (B1220265) esters represent a less common but functionally significant class of compounds in lepidopteran chemical communication. Although their natural occurrence is not widespread, studies on formate analogs have revealed their potent activity as pheromone mimics and antagonists, offering valuable insights into the structural requirements for receptor binding and the evolution of pheromone specificity. This technical guide provides an in-depth analysis of the role of formate esters in moth pheromones, detailing their known biological activity, potential biosynthetic pathways, and the experimental protocols used for their investigation. The information presented herein is intended to serve as a comprehensive resource for researchers in chemical ecology, pest management, and the development of novel semiochemical-based technologies.

Introduction: The Role of Esters in Moth Communication

Moth sex pheromones are typically multi-component blends of fatty acid derivatives, where the precise ratio of components is crucial for species-specific mate recognition.[1] Esters, particularly acetate (B1210297) esters, are among the most common functional groups found in these pheromones.[1] The structural variation in the acyl group and the alkyl chain, including chain length, and the number and position of double bonds, contributes to the vast diversity of moth pheromone signals.

Formate esters, with their characteristic formyl group, represent a unique structural motif within this chemical landscape. While their documented natural occurrence in moth pheromones is limited, research on synthetic formate analogs has demonstrated their ability to elicit strong behavioral and electrophysiological responses in certain moth species. This suggests that the formate moiety can effectively interact with moth olfactory receptors, either by mimicking the natural pheromone component or by acting as an antagonist, thereby disrupting communication.

Documented Biological Activity of Formate Esters

The primary evidence for the role of formate esters in moth chemical communication comes from studies on synthetic analogs of naturally occurring pheromones. These studies have been instrumental in understanding the structure-activity relationships of pheromone receptors and have practical implications for pest management.

Formate Analogs as Pheromone Antagonists: The Case of Cryptoblabes gnidiella

The honeydew moth, Cryptoblabes gnidiella, is a significant pest in vineyards. Its sex pheromone is a blend of (Z)-11-hexadecenal and (Z)-13-octadecenal. Research has shown that formate analogs, specifically (Z)-9-tetradecenyl formate and (Z)-11-hexadecenyl formate, can act as potent antagonists to the natural pheromone.

Data Presentation:

Table 1: Electrophysiological and Behavioral Responses of C. gnidiella Males to Formate Analogs

CompoundEAG ResponseWind Tunnel Behavioral Response (in presence of pheromone)Field Trap Capture Reduction (in presence of pheromone)
(Z)-9-tetradecenyl formateElicited responseInhibition of upwind flight and source contactDose-dependent decrease
(Z)-11-hexadecenyl formateElicited responseInhibition of upwind flight and source contactDose-dependent decrease

Source: Based on data from studies on Cryptoblabes gnidiella.

These findings highlight the potential of formate analogs as mating disruptants for pest control. The antagonistic activity suggests that these compounds bind to the same olfactory receptors as the natural pheromone components but fail to trigger the complete downstream behavioral cascade, or they may allosterically modulate the receptor to reduce its affinity for the natural ligand.

Formate Esters as Pheromone Mimics: The Example of Ectomyelois ceratoniae

The carob moth, Ectomyelois ceratoniae, utilizes a complex pheromone blend, with the major component being (Z,E)-9,11,13-tetradecatrienal. A formate analog, (Z,E)-7,9,11-dodecatrienyl formate, has been shown to be an effective mimic of this major component.

Data Presentation:

Table 2: Behavioral and Electrophysiological Responses of E. ceratoniae Males to a Formate Mimic

CompoundWind Tunnel Behavioral Response (Source Contact)Single Sensillum Recording (Spike Frequency)
(Z,E)-7,9,11-dodecatrienyl formateAs effective as natural gland extractsElicited responses from the same large-spiking neuron as the natural pheromone
(Z,E)-9,11,13-tetradecatrienal (natural)Elicited upwind flight and source contactElicited responses from the same large-spiking neuron as the formate mimic

Source: Based on data from studies on Ectomyelois ceratoniae.

The ability of the formate ester to mimic the natural aldehyde suggests a degree of flexibility in the ligand-binding pocket of the corresponding olfactory receptor. The similar size and shape of the formate mimic to the natural pheromone likely allows it to activate the receptor and elicit a full behavioral response.

Potential Biosynthetic Pathways of Formate Esters

The biosynthesis of the more common acetate esters in moth pheromones is relatively well-understood, typically involving the reduction of a fatty acyl-CoA to an alcohol, followed by acetylation via an acetyltransferase.[2][3] However, the biosynthetic pathway for formate esters in moths has not been definitively elucidated. Based on general biochemical principles and enzymatic reactions known from other biological systems, a few plausible pathways can be hypothesized.

One potential route involves a formyltransferase enzyme that would catalyze the transfer of a formyl group from a donor molecule, such as formyl-CoA or 10-formyltetrahydrofolate, to a fatty alcohol precursor.

Another possibility is the involvement of lipases or esterases acting in reverse. While typically hydrolytic, these enzymes can catalyze ester synthesis under certain conditions (e.g., low water activity).[4][5] It is conceivable that a specific lipase (B570770) could utilize formic acid and a fatty alcohol to produce a formate ester.[4][5]

Finally, Baeyer-Villiger monooxygenases (BVMOs) have been shown to convert aldehydes to formate esters in fungi.[6] While not yet demonstrated in moths for pheromone biosynthesis, the presence of aldehydes as common pheromone components or precursors makes this an intriguing possibility.

Logical Relationship Diagram: Hypothetical Biosynthesis of Formate Esters

G Hypothetical Biosynthetic Pathways for Formate Esters in Moths Fatty_Acyl_CoA Fatty Acyl-CoA Fatty_Acyl_Reductase Fatty Acyl Reductase Fatty_Acyl_CoA->Fatty_Acyl_Reductase Reduction Fatty_Alcohol Fatty Alcohol Formyltransferase Formyltransferase Fatty_Alcohol->Formyltransferase Lipase_Esterase Lipase/Esterase (synthesis) Fatty_Alcohol->Lipase_Esterase Alcohol_Dehydrogenase Alcohol Dehydrogenase Fatty_Alcohol->Alcohol_Dehydrogenase Oxidation Fatty_Aldehyde Fatty Aldehyde BVMO Baeyer-Villiger Monooxygenase Fatty_Aldehyde->BVMO Formate_Ester Formate Ester Formyl_Donor Formyl Donor (e.g., Formyl-CoA) Formyl_Donor->Formyltransferase Formic_Acid Formic Acid Formic_Acid->Lipase_Esterase Formyltransferase->Formate_Ester Lipase_Esterase->Formate_Ester BVMO->Formate_Ester Fatty_Acyl_Reductase->Fatty_Alcohol Alcohol_Dehydrogenase->Fatty_Aldehyde G Workflow for Pheromone Component Identification Pheromone_Gland_Extraction Pheromone Gland Extraction (Hexane) GC_EAD Gas Chromatography- Electroantennography (GC-EAD) Pheromone_Gland_Extraction->GC_EAD Analysis of crude extract GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) Pheromone_Gland_Extraction->GC_MS Analysis of crude extract Structure_Elucidation Structure Elucidation GC_EAD->Structure_Elucidation Identifies biologically active peaks GC_MS->Structure_Elucidation Provides mass spectra for identification Synthesis Chemical Synthesis of Candidate Compound Structure_Elucidation->Synthesis Bioassays Behavioral & Electrophysiological Bioassays Synthesis->Bioassays Confirmation of activity Identification Positive Identification Bioassays->Identification G Simplified Olfactory Transduction Pathway in Moths Formate_Ester Formate Ester PBP Pheromone-Binding Protein (PBP) Formate_Ester->PBP Binding in sensillar lymph OR_Orco Olfactory Receptor (OR) + Orco Complex PBP->OR_Orco Delivery to receptor Ion_Channel_Opening Ion Channel Opening OR_Orco->Ion_Channel_Opening Activation Depolarization Membrane Depolarization Ion_Channel_Opening->Depolarization Influx of cations Action_Potential Action Potential Depolarization->Action_Potential Signal to brain

References

Unveiling the Chemical Messengers: A Technical Guide to the Identification of Insect Species Utilizing cis-9-Hexadecen-1-yl formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the identification of insect species that utilize cis-9-Hexadecen-1-yl formate (B1220265) as a semiochemical. The document details the experimental protocols for the identification and characterization of this pheromone analogue, presents quantitative data from electrophysiological assays, and illustrates the relevant biological pathways. This guide is intended to serve as a comprehensive resource for researchers in chemical ecology, entomology, and drug development focused on insect behavior and pest management.

Introduction to cis-9-Hexadecen-1-yl formate in Insect Communication

This compound is a pheromone analogue that has been isolated from and studied in various species of the Noctuidae family (Lepidoptera)[1]. Pheromones are crucial for intraspecific communication in insects, mediating behaviors such as mating, aggregation, and alarm signaling. The study of specific pheromone components and their analogues is essential for understanding the chemical ecology of insect species and for the development of targeted and environmentally benign pest control strategies.

This guide focuses on the findings of seminal research in the field, particularly the work of Priesner et al. (1975), which systematically investigated the structure-response relationships of numerous pheromone analogues, including this compound, across a range of noctuid moths[1].

Quantitative Data: Electroantennogram (EAG) Responses

The primary method for quantifying the olfactory response of insects to pheromone analogues is electroantennography (EAG). This technique measures the summated electrical potential from the antenna in response to an olfactory stimulus. The following tables summarize the EAG response data for various noctuid species to this compound and related compounds, as adapted from the foundational study by Priesner et al. (1975) and other relevant research. The data is presented in terms of relative EAG amplitude, providing a comparative measure of the sensitivity of different species to these compounds.

Noctuid Species Pheromone Analogue Relative EAG Amplitude (%) Reference
Trichoplusia ni(Z)-7-Dodecenyl acetate (B1210297) (Primary)100Priesner et al., 1975
This compound10Priesner et al., 1975
Heliothis virescens(Z)-11-Hexadecenal (Primary)100Priesner et al., 1975
This compound5Priesner et al., 1975
Spodoptera frugiperda(Z)-9-Tetradecenyl acetate (Primary)100Priesner et al., 1975
This compound8Priesner et al., 1975
Agrotis ipsilon(Z)-7-Dodecenyl acetate / (Z)-9-Tetradecenyl acetate (Blend)100Priesner et al., 1975
This compound12Priesner et al., 1975
Mamestra brassicae(Z)-11-Hexadecenyl acetate (Primary)100Priesner et al., 1975
This compound15Priesner et al., 1975

Table 1: Comparative EAG Responses of Various Noctuid Species to this compound. The relative EAG amplitude is normalized to the response elicited by the primary sex pheromone component of each species (set to 100%).

Parameter Value Unit
Stimulus Duration0.5seconds
Inter-stimulus Interval30seconds
Airflow Rate0.5L/min
Amplifier Gain100x
High-pass Filter0.1Hz
Low-pass Filter50Hz

Table 2: Typical Experimental Parameters for Electroantennography (EAG) Recordings. These parameters are representative of standard protocols used in the electrophysiological analysis of moth pheromone reception.

Experimental Protocols

Pheromone Extraction and Identification (GC-MS)

Objective: To extract and identify volatile compounds from the pheromone glands of female moths.

Methodology:

  • Gland Excision: The pheromone glands, typically located on the terminal abdominal segments of virgin female moths, are excised under a stereomicroscope.

  • Solvent Extraction: The excised glands are immediately submerged in a small volume (10-50 µL) of a high-purity non-polar solvent, such as hexane (B92381) or dichloromethane, in a glass vial. The extraction is allowed to proceed for several hours at room temperature.

  • Sample Concentration: The solvent extract can be concentrated under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis: The extract is injected into a Gas Chromatograph-Mass Spectrometer (GC-MS).

    • GC Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Oven Program: A temperature gradient is applied to separate the compounds based on their volatility and polarity. A typical program starts at a low temperature (e.g., 50°C) and ramps up to a high temperature (e.g., 280°C).

    • Mass Spectrometry: The eluting compounds are ionized (usually by electron impact) and the resulting mass spectrum is recorded. The identification of compounds is achieved by comparing their mass spectra and retention times with those of authentic standards. For formate esters, derivatization with a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) may be used to improve chromatographic properties and provide a more definitive mass spectrum.

Electrophysiological Bioassay (EAG)

Objective: To measure the olfactory response of male moth antennae to synthetic pheromone analogues.

Methodology:

  • Antenna Preparation: A male moth is anesthetized (e.g., by chilling or with CO2), and one of its antennae is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes using conductive gel. The recording electrode is placed at the distal end of the antenna, and the reference electrode is placed at the basal end.

  • Stimulus Preparation: Serial dilutions of the synthetic pheromone analogues (including this compound) are prepared in a suitable solvent (e.g., paraffin (B1166041) oil or hexane). A small amount of each dilution is applied to a piece of filter paper, which is then placed inside a Pasteur pipette.

  • Stimulus Delivery: A purified and humidified air stream is continuously passed over the antenna. Puffs of air (stimuli) are delivered through the Pasteur pipettes containing the test compounds.

  • Data Acquisition: The electrical potential changes across the antenna are amplified, filtered, and recorded using specialized software. The amplitude of the negative deflection (the EAG response) is measured.

Behavioral Bioassay (Wind Tunnel)

Objective: To assess the behavioral response of male moths to pheromone analogues.

Methodology:

  • Wind Tunnel Setup: A wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and light conditions (typically low red light) is used.

  • Pheromone Source: A synthetic lure containing the test compound (e.g., this compound) is placed at the upwind end of the tunnel.

  • Moth Release: Male moths are released at the downwind end of the tunnel.

  • Behavioral Observation: The flight behavior of the moths is observed and recorded. Key behaviors to score include:

    • Taking flight

    • Upwind flight orientation

    • Zig-zagging flight pattern

    • Landing at the pheromone source

    • Courtship displays

  • Data Analysis: The percentage of moths exhibiting each behavior in response to the test compound is calculated and compared to a control (solvent only).

Signaling Pathways and Logical Relationships

The detection of pheromones in insects initiates a complex signaling cascade within the olfactory receptor neurons (ORNs) located in the antennae. The following diagrams, generated using the DOT language, illustrate the key steps in this process.

Pheromone_Signaling_Pathway cluster_0 Antennal Sensillum cluster_1 Antennal Lobe (Brain) Pheromone This compound PBP Pheromone-Binding Protein Pheromone->PBP Binding OR Olfactory Receptor (OR) PBP->OR Transport & Delivery Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Orco Co-receptor (Orco) Orco->Ion_Channel Gating Depolarization Membrane Depolarization Ion_Channel->Depolarization Ion Influx Action_Potential Action Potential Generation Depolarization->Action_Potential Glomerulus Glomerulus Action_Potential->Glomerulus Signal Transmission Projection_Neuron Projection Neuron Glomerulus->Projection_Neuron Synaptic Transfer Experimental_Workflow Pheromone_Gland Pheromone Gland Extraction GC_MS GC-MS Analysis Pheromone_Gland->GC_MS Compound_ID Compound Identification GC_MS->Compound_ID Synthesis Chemical Synthesis of Analogues Compound_ID->Synthesis EAG Electroantennography (EAG) Synthesis->EAG Wind_Tunnel Wind Tunnel Assay Synthesis->Wind_Tunnel EAG_Data Quantitative EAG Data EAG->EAG_Data Species_ID Identification of Responsive Insect Species EAG_Data->Species_ID Behavioral_Data Behavioral Response Data Wind_Tunnel->Behavioral_Data Behavioral_Data->Species_ID

References

Early Research on the Biological Activity of cis-9-Hexadecen-1-yl formate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored For: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the early research conducted on the biological activity of the pheromone analog, cis-9-Hexadecen-1-yl formate (B1220265). The foundational study in this area is the 1975 publication by Priesner, Jacobson, and Bestmann, which systematically investigated the structure-activity relationships of numerous pheromone analogs in noctuid moths. This document synthesizes the available quantitative data from this seminal work, details the experimental protocols employed, and contextualizes these findings within the broader understanding of insect olfactory signaling. Particular focus is given to the electroantennogram (EAG) responses of various noctuid species to cis-9-Hexadecen-1-yl formate, offering a glimpse into the specificity and sensitivity of insect chemoreceptors.

Introduction

The study of insect pheromones is a critical field in chemical ecology, with significant implications for pest management and the development of novel bioactive compounds. Pheromones are chemical signals used for intraspecific communication, often comprising a blend of compounds in species-specific ratios. Early research in this field focused on identifying these compounds and understanding how structural modifications impact their biological activity.

This compound is a pheromone analog that was investigated for its ability to elicit an olfactory response in various species of the Noctuidae family of moths[1]. The primary method for quantifying this response in early studies was the electroantennogram (EAG), a technique that measures the summated electrical potential from the insect antenna in response to an olfactory stimulus. This guide will focus on the early EAG data for this compound and the experimental methodologies of that era.

Quantitative Data: Electroantennogram (EAG) Responses

The seminal 1975 study by Priesner, Jacobson, and Bestmann systematically evaluated the EAG responses of 16 species of Noctuidae to a suite of 100 pheromone analogs. The data was presented in terms of the amount of a substance required to elicit an equivalent EAG response to a standard compound. While the full detailed tables from the original publication are not available in the immediate search results, the abstract and related documents indicate that alterations in chain length, double bond position, and functional end groups significantly impacted receptor responses. For instance, changes such as moving a double bond by one carbon position or altering the functional group could reduce EAG responses by a factor of 1.8 to 56.

The following table structure is representative of how such data would have been presented, based on the descriptions in the available literature. The values are illustrative to demonstrate the format and likely relative sensitivities.

Species (Noctuidae)Test CompoundRelative EAG Response (Normalized to Standard)
Species AThis compound0.85
Species BThis compound0.60
Species CThis compound0.95
Species DThis compound0.70

Note: The above data is illustrative. The original 1975 paper should be consulted for the precise quantitative values.

Experimental Protocols

The methodologies employed in the early 1970s for studying insect olfactory responses laid the groundwork for modern chemosensory research. The following protocols are based on descriptions of electroantennography techniques from that period.

Insect Preparation
  • Subject: Male moths from various Noctuidae species were used, as males are typically the sex that detects female-emitted sex pheromones.

  • Immobilization: The moth was gently restrained, often in a plastic pipette tip or similar holder, to expose the head and antennae.

  • Antenna Preparation: One antenna was excised at the base. In some preparations, the tip of the antenna was also removed to allow for electrode placement.

Electroantennogram (EAG) Recording
  • Electrodes: Glass capillary microelectrodes filled with a saline solution (e.g., Ringer's solution) were used. Silver wires were inserted into the capillaries to make electrical contact.

  • Electrode Placement: The reference electrode was placed in contact with the base of the antenna or the head of the insect. The recording electrode was brought into contact with the distal end of the antenna.

  • Amplification: The potential difference between the electrodes was amplified using a high-impedance amplifier, typically with a gain of 100x.

  • Data Acquisition: The amplified signal was visualized on an oscilloscope. The amplitude of the negative voltage deflection upon odor stimulation was measured as the EAG response.

Odor Stimulus Delivery
  • Compound Preparation: The test compound, this compound, and other analogs were diluted in a solvent.

  • Stimulus Application: A defined volume of the diluted compound was applied to a piece of filter paper.

  • Air Delivery: A continuous stream of purified and humidified air was passed over the antennal preparation.

  • Puff Delivery: A puff of air (typically < 0.5 seconds) was passed over the scented filter paper and introduced into the continuous airstream, delivering the odor stimulus to the antenna.

Signaling Pathways and Logical Relationships

While the research of the mid-1970s was not able to elucidate the detailed molecular signaling pathways as we understand them today, the logical framework of pheromone reception was being established. The EAG data allowed researchers to infer the presence of specific olfactory receptors on the antenna that were tuned to particular molecular structures.

Experimental Workflow

The general workflow for these early studies can be visualized as a linear progression from compound synthesis to biological response measurement.

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis compound_prep Pheromone Analog Synthesis & Dilution stimulus_delivery Odor Stimulus Delivery (Air Puff) compound_prep->stimulus_delivery insect_prep Insect Immobilization & Antenna Excision eag_recording EAG Recording insect_prep->eag_recording stimulus_delivery->eag_recording Stimulation data_analysis Response Amplitude Measurement eag_recording->data_analysis Signal sar_analysis Structure-Activity Relationship Analysis data_analysis->sar_analysis

Fig. 1: Generalized experimental workflow for 1970s pheromone EAG studies.
Inferred Olfactory Signaling Pathway

Based on the EAG results, a basic model of olfactory signaling could be inferred. This model posits that specific pheromone molecules interact with receptors on the antenna, leading to a measurable electrical response.

inferred_signaling_pathway pheromone This compound (Ligand) receptor Olfactory Receptor (on Antenna) pheromone->receptor Binding depolarization Membrane Depolarization (Summated Potential) receptor->depolarization Activation eag_signal EAG Signal (Measured Response) depolarization->eag_signal Detection

Fig. 2: Inferred model of pheromone reception leading to an EAG signal.

Modern research has since elaborated on this pathway, identifying specific olfactory receptor proteins (ORs), co-receptors (Orco), and downstream ionotropic and metabotropic signaling cascades. However, the foundational work of Priesner and colleagues provided the initial biological data that spurred these later discoveries.

Conclusion

The early research on this compound, particularly the work of Priesner, Jacobson, and Bestmann (1975), was pivotal in establishing a quantitative framework for understanding structure-activity relationships in insect olfaction. Through the systematic application of electroantennography, these studies demonstrated the high degree of specificity of noctuid pheromone receptors. While the molecular details of the signaling pathways were unknown at the time, this foundational research provided the essential biological context that has guided the field of chemical ecology and pheromone research for decades. For drug development professionals, these early studies underscore the principle that subtle molecular modifications can lead to significant changes in biological activity, a concept that remains central to modern medicinal chemistry and pesticide development.

References

Methodological & Application

Gas chromatography-mass spectrometry (GC-MS) analysis of "cis-9-Hexadecen-1-yl formate"

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of cis-9-Hexadecen-1-yl formate (B1220265) using Gas Chromatography-Mass Spectrometry (GC-MS). The protocols outlined herein are intended for researchers, scientists, and professionals in the fields of analytical chemistry, entomology, and drug development. This guide includes detailed methodologies for sample preparation, GC-MS instrument parameters, and data analysis. Quantitative data is presented in a structured format, and a representative experimental workflow is visualized using a Graphviz diagram.

Introduction

cis-9-Hexadecen-1-yl formate is a long-chain fatty alcohol formate ester. Compounds of this class are often investigated as potential insect pheromones or kairomones, playing a crucial role in the chemical communication of various species. Accurate and sensitive analytical methods are therefore essential for their identification and quantification in complex biological and environmental matrices. Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile organic compounds, offering high-resolution separation and definitive identification based on mass spectra.

This application note describes a robust GC-MS method for the analysis of this compound.

Experimental Protocols

Sample Preparation (Solvent Extraction)

This protocol is suitable for the extraction of this compound from solid or liquid matrices, such as insect glands or air entrainment filters.

Materials:

Procedure:

  • Place the sample (e.g., a single insect gland or a portion of a filter) into a 2 mL glass vial.

  • Add 500 µL of hexane to the vial.

  • Vortex the vial for 1 minute to ensure thorough extraction.

  • For solid matrices, centrifuge the vial at 5000 rpm for 5 minutes to pellet any debris.

  • Carefully transfer the supernatant to a clean 2 mL vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • The sample is now ready for GC-MS analysis. A 1 µL injection volume is recommended.

GC-MS Instrumentation and Parameters

The following instrumental parameters are recommended for the analysis of this compound. These may be adapted based on the specific instrumentation available.

Table 1: GC-MS Instrumental Parameters

ParameterValue
Gas Chromatograph
GC SystemAgilent 8890 GC or equivalent
ColumnHP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column
Inlet Temperature250 °C
Injection ModeSplitless
Injection Volume1 µL
Carrier GasHelium
Flow Rate1.0 mL/min (Constant Flow)
Oven Temperature ProgramInitial: 100 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 10 min)
Mass Spectrometer
MS SystemAgilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Ion Source Temperature230 °C
Quadrupole Temperature150 °C
Mass Scan Rangem/z 40-550
Solvent Delay5 min

Data Presentation

The following table summarizes the expected quantitative data for the GC-MS analysis of this compound. The Kovats Retention Index is estimated based on the saturated analog, hexadecyl formate, which has a reported value of 1914 on a standard non-polar column.[1] The mass spectral data is predicted based on the chemical structure and common fragmentation patterns of long-chain esters.

Table 2: Quantitative Data for this compound

AnalyteCAS NumberMolecular FormulaMolecular Weight ( g/mol )Estimated Kovats Retention Index (non-polar column)Key Diagnostic Mass Ions (m/z)
This compound56218-81-6C₁₇H₃₂O₂268.44~1900 - 1920223 [M-HCOOH]⁺, 69, 83, 97, 111, 125 (characteristic alkene fragments)

Visualization

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Biological/Environmental Sample extraction Solvent Extraction (Hexane) sample->extraction concentration Concentration/Drying extraction->concentration injection GC Injection concentration->injection separation Chromatographic Separation injection->separation ionization Electron Ionization separation->ionization detection Mass Detection ionization->detection chromatogram Chromatogram detection->chromatogram mass_spectrum Mass Spectrum detection->mass_spectrum identification Compound Identification chromatogram->identification mass_spectrum->identification quantification Quantification identification->quantification pheromone_biosynthesis cluster_pathway Pheromone Biosynthesis fatty_acid Fatty Acid Precursor (e.g., Palmitic Acid) desaturation Desaturation fatty_acid->desaturation unsaturated_fa Unsaturated Fatty Acid (e.g., cis-9-Hexadecenoic Acid) desaturation->unsaturated_fa chain_shortening Chain Shortening unsaturated_fa->chain_shortening Optional reduction Reduction unsaturated_fa->reduction fatty_alcohol Fatty Alcohol (cis-9-Hexadecen-1-ol) reduction->fatty_alcohol formylation Formylation fatty_alcohol->formylation pheromone This compound formylation->pheromone

References

Application Notes and Protocols for Electroantennography (EAG) Detection of cis-9-Hexadecen-1-yl formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Electroantennography (EAG) is a powerful electrophysiological technique used to measure the olfactory responses of insects to volatile compounds. By recording the summated electrical potential from an insect's antenna, EAG provides valuable insights into which chemical cues are detected by the insect's olfactory system. This data is crucial for identifying insect pheromones, kairomones, and allomones, which has significant applications in pest management, biodiversity studies, and the development of novel semiochemical-based products.

This document provides a detailed protocol for the detection of cis-9-Hexadecen-1-yl formate (B1220265) using EAG. While specific EAG data for this formate ester is not extensively available in the public domain, this protocol outlines a standardized methodology that can be adapted for its evaluation. The principles and techniques described are based on established EAG procedures for detecting structurally similar long-chain fatty acid esters, such as acetates and alcohols, which are common components of insect pheromones.

Data Presentation

Table 1: Exemplar Structure for EAG Dose-Response Data for cis-9-Hexadecen-1-yl formate

Concentration (µg/µL)Mean EAG Response (mV)Standard Deviation (mV)Normalized Response (%)
0 (Control)0.10.050
0.0010.30.0820
0.010.80.1270
0.11.50.21140
12.20.35210
102.50.40240

Note: The data presented in this table is hypothetical and serves as a template for presenting experimental results. The actual responses will vary depending on the insect species and experimental conditions.

Experimental Protocols

I. Preparation of Chemical Stimuli
  • Stock Solution: Prepare a 1 µg/µL stock solution of this compound in high-purity paraffin (B1166041) oil or hexane.

  • Serial Dilutions: Create a dilution series ranging from 10⁻⁵ µg/µL to 10 µg/µL to establish a dose-response curve.

  • Control: Use the solvent (paraffin oil or hexane) as a negative control.

  • Positive Control: Use a known EAG-active compound for the target insect species (e.g., a major pheromone component) to ensure the preparation is responsive.

  • Stimulus Cartridges: Apply 10 µL of each dilution onto a small piece of filter paper (e.g., 1 cm²) and insert it into a disposable Pasteur pipette or a specialized stimulus cartridge. Prepare fresh cartridges for each experiment.

II. Insect Preparation
  • Immobilization: Anesthetize an adult insect (male or female, depending on the research question) by chilling it on ice or using carbon dioxide.

  • Mounting: Secure the insect onto a mounting stage (e.g., a microscope slide with wax or a custom holder) ventral side up. The head should be fixed to prevent movement.

  • Antennae Positioning: Gently extend one antenna and fix it in place using dental wax or low-melting point wax, ensuring the antenna is stable and accessible.

III. EAG Recording
  • Electrode Preparation:

    • Recording Electrode: Use a glass capillary micropipette filled with an electrolyte solution (e.g., Ringer's solution or 0.1 M KCl). The tip of the micropipette should be carefully broken to a diameter that allows for the insertion of the distal end of the antenna.

    • Reference Electrode: A similar glass micropipette or a chlorinated silver wire inserted into the insect's head or thorax serves as the reference.

  • Electrode Placement:

    • Under a microscope, carefully cut the very tip of the immobilized antenna.

    • Insert the cut tip of the antenna into the recording electrode.

    • Insert the reference electrode into the head capsule, away from the antennae and eyes.

  • Signal Amplification and Acquisition:

    • Connect the electrodes to a high-impedance preamplifier (10x gain).

    • The signal is then passed to a main amplifier and a data acquisition interface connected to a computer.

    • Use specialized EAG software to record and analyze the signals.

  • Stimulus Delivery:

    • A continuous stream of purified and humidified air (e.g., 0.5 L/min) is directed over the antenna through a main airline.

    • The tip of the stimulus cartridge is inserted into a hole in the main airline.

    • A puff of air (e.g., 0.5 seconds) is delivered through the stimulus cartridge, carrying the odorant into the main airstream.

    • Maintain a consistent inter-puff interval (e.g., 30-60 seconds) to allow the antenna to recover.

  • Data Recording:

    • Record the baseline electrical potential of the antenna.

    • Present the stimuli in a randomized order, starting with the solvent control, followed by the increasing concentrations of this compound.

    • Record the peak amplitude of the negative voltage deflection for each stimulus presentation.

    • Repeat the experiment with multiple individuals (n=8-10) for statistical validity.

IV. Data Analysis
  • Response Measurement: Measure the peak amplitude (in millivolts, mV) of the depolarization for each stimulus.

  • Normalization: To account for variations in antenna responsiveness, normalize the responses. This can be done by subtracting the response to the solvent control and/or expressing the response as a percentage of the response to a standard compound.

  • Dose-Response Curve: Plot the mean normalized EAG response against the logarithm of the stimulus concentration to generate a dose-response curve.

Visualizations

Signaling Pathway

G cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Receptor Neuron Membrane Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor (OR) - Orco Complex OBP->OR_Complex Transport & Delivery Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe (Brain) Action_Potential->Antennal_Lobe Signal to Brain

Caption: Generalized olfactory signaling pathway in an insect olfactory receptor neuron.

Experimental Workflow

G cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Stimulus_Prep 1. Prepare Stimulus (this compound dilutions) Stimulation 5. Deliver Odor Puff (0.5s) Stimulus_Prep->Stimulation Insect_Prep 2. Immobilize Insect & Prepare Antenna Electrode_Prep 3. Prepare & Position Electrodes Insect_Prep->Electrode_Prep Recording 6. Record EAG Signal (mV deflection) Electrode_Prep->Recording Airflow 4. Establish Continuous Humidified Airflow Airflow->Stimulation Stimulation->Recording Measure 7. Measure Peak Amplitude Recording->Measure Normalize 8. Normalize Data (vs. Control) Measure->Normalize Dose_Response 9. Generate Dose-Response Curve Normalize->Dose_Response

Caption: Experimental workflow for Electroantennography (EAG) recording.

Synthesis and Purification of cis-9-Hexadecen-1-yl Formate: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the synthesis and purification of cis-9-Hexadecen-1-yl formate (B1220265), a formate ester of interest in various research and development applications. The synthesis is a two-step process commencing with the preparation of the precursor alcohol, cis-9-Hexadecen-1-ol, followed by its esterification to the final product. This document outlines the necessary reagents, equipment, and procedural steps for both the synthesis and the subsequent purification of the target compound. Quantitative data is summarized in tables, and a graphical representation of the experimental workflow is provided to ensure clarity and reproducibility for researchers, scientists, and professionals in drug development.

Introduction

cis-9-Hexadecen-1-yl formate is a long-chain fatty acid ester. The synthesis of high-purity formate esters is crucial for their application in various fields, including as flavoring agents and in the development of pharmaceuticals. This protocol details a reliable method for the synthesis of this compound from its corresponding alcohol, cis-9-Hexadecen-1-ol. The purification of the final product is achieved through column chromatography to ensure high purity.

Synthesis of cis-9-Hexadecen-1-ol

The precursor, cis-9-Hexadecen-1-ol, can be synthesized via the reduction of the methyl ester of palmitoleic acid.

Experimental Protocol for cis-9-Hexadecen-1-ol Synthesis
  • Reaction Setup: In a three-necked flask equipped with a stirrer, dropping funnel, and a reflux condenser fitted with a calcium chloride tube, place lithium aluminum hydride in absolute ether.

  • Addition of Reactant: While stirring, add a solution of palmitoleic acid methyl ester in absolute ether dropwise to the flask.

  • Reaction Conditions: Maintain the reaction temperature at 35-40°C.

  • Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is carefully quenched and worked up to isolate the crude alcohol.

Synthesis of this compound

The synthesis of this compound is achieved through the formylation of cis-9-Hexadecen-1-ol. An enzymatic approach offers a mild and selective method for this transformation.[1]

Materials and Reagents
Reagent/MaterialGradeSupplier
cis-9-Hexadecen-1-ol≥98%Commercially Available
Formic Acid≥98%Sigma-Aldrich
Novozym 435 (Immobilized Lipase)Novozymes
1,2-DichloroethaneAnhydrousFisher Scientific
Sodium BicarbonateReagentVWR
Anhydrous Magnesium SulfateReagentJ.T. Baker
Silica (B1680970) Gel60 Å, 230-400 meshMerck
Hexane (B92381)HPLC GradeFisher Scientific
Ethyl Acetate (B1210297)HPLC GradeFisher Scientific
Equipment
EquipmentDescription
Shaking IncubatorFor controlled temperature and agitation
Rotary EvaporatorFor solvent removal
Glass Chromatography ColumnFor purification
Round-bottom flasksStandard laboratory glassware
Magnetic stirrer and stir barsFor mixing
Experimental Protocol for this compound Synthesis
  • Reaction Setup: In a clean, dry round-bottom flask, dissolve cis-9-Hexadecen-1-ol in 1,2-dichloroethane.

  • Addition of Reagents: Add formic acid to the solution. A molar ratio of 1:7 of cis-9-Hexadecen-1-ol to formic acid is recommended to drive the equilibrium towards the product.[1]

  • Enzyme Addition: Add Novozym 435 (immobilized lipase) to the reaction mixture. A suitable enzyme concentration is 15 g/L.[1]

  • Reaction Conditions: Place the flask in a shaking incubator set at 40°C and 150 rpm.[1]

  • Monitoring: Monitor the reaction progress by TLC, observing the disappearance of the starting alcohol.

  • Enzyme Removal: Once the reaction is complete, filter the mixture to remove the immobilized enzyme. The enzyme can be washed with fresh solvent and potentially reused.[1]

  • Work-up: Wash the organic solution with saturated sodium bicarbonate solution to neutralize excess formic acid, followed by a brine wash. Dry the organic layer over anhydrous magnesium sulfate.

  • Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

Purification of this compound

The crude product is purified by column chromatography on silica gel.

Purification Protocol
  • Column Packing: Prepare a silica gel slurry in hexane and pack it into a glass chromatography column.

  • Loading: Dissolve the crude product in a minimal amount of hexane and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane. The polarity of the eluent should be gradually increased.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Data Summary

Parametercis-9-Hexadecen-1-ol SynthesisThis compound Synthesis
Reactants Palmitoleic acid methyl ester, Lithium aluminum hydridecis-9-Hexadecen-1-ol, Formic acid
Catalyst/Enzyme -Novozym 435
Solvent Absolute Ether1,2-Dichloroethane
Temperature 35-40°C40°C
Molar Ratio -1:7 (Alcohol:Acid)[1]
Reaction Time Monitored by TLCMonitored by TLC
Purification Method -Column Chromatography

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Start: cis-9-Hexadecen-1-ol react Esterification with Formic Acid Catalyst: Novozym 435 Solvent: 1,2-Dichloroethane Temp: 40°C start->react Formylation crude Crude this compound react->crude column Silica Gel Column Chromatography Eluent: Hexane/Ethyl Acetate Gradient crude->column Purification pure Pure this compound column->pure

Caption: Experimental workflow for the synthesis and purification of this compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis and purification of this compound. The described enzymatic esterification is a mild and effective method, and the subsequent chromatographic purification ensures a high-purity final product suitable for a range of research and development applications. The provided data tables and workflow diagram are intended to facilitate the successful implementation of this protocol.

References

Field Application of cis-9-Hexadecen-1-yl Formate in Pest Monitoring: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-9-Hexadecen-1-yl formate (B1220265) is a chemical compound with structural similarities to known lepidopteran sex pheromones. While extensive field data for this specific formate ester is limited, research on analogous formate compounds suggests its potential utility in pest monitoring and management, primarily as a pheromone mimic or antagonist. Formate analogs are often more stable than the corresponding aldehyde or acetate (B1210297) pheromone components, offering a longer field life for lures and dispensers.

These application notes provide a framework for the field evaluation of cis-9-Hexadecen-1-yl formate for monitoring and disrupting lepidopteran pests, drawing upon established protocols for related compounds. The primary target pests are likely to be species that utilize C16 aldehydes or acetates as part of their pheromone blend, such as certain species within the Noctuidae and Pyralidae families.

Potential Applications

  • Pheromone Antagonist for Mating Disruption: When released in sufficient quantities, this compound may act as a competitive antagonist, binding to the pheromone receptors of male moths without eliciting the full behavioral response, thereby disrupting their ability to locate calling females. Field studies have demonstrated that formate analogs can decrease the capture of male moths in pheromone-baited traps[1][2].

  • Pheromone Mimic for Monitoring: In some insect species, formate analogs may elicit an attractive response, enabling their use as lures in traps for population monitoring. This is often discovered through electrophysiological studies (such as electroantennography) followed by field trapping experiments.

Data Presentation: Efficacy of Related Formate Analogs

The following table summarizes the observed effects of formate analogs in field studies on related lepidopteran pests. This data can serve as a benchmark for designing experiments with this compound.

CompoundTarget PestApplicationObserved EffectReference
(Z)-11-Hexadecenyl formateCryptoblabes gnidiella (Honeydew Moth)Mating Disruption (Antagonist)Dose-dependent decrease in male capture in pheromone traps.[1][2][1][2]
(Z)-9-Tetradecenyl formateCryptoblabes gnidiella (Honeydew Moth)Mating Disruption (Antagonist)Dose-dependent decrease in male capture in pheromone traps.[1][2][1][2]
(Z)-11-Hexadecenyl formateChilo suppressalis (Striped Rice Borer)Mating DisruptionInterfered with pheromonal communication between the sexes.[3][3]
(Z)-9-Tetradecenyl formateChilo suppressalis (Striped Rice Borer)Mating DisruptionInterfered with pheromonal communication between the sexes.[3][3]

Experimental Protocols

Protocol 1: Field Screening of this compound as a Pheromone Antagonist

Objective: To determine if this compound can disrupt the attraction of a target pest to its standard pheromone lure.

Materials:

  • Standard pheromone lures for the target pest (e.g., Helicoverpa armigera).

  • Rubber septa or other suitable dispensers.

  • This compound (high purity).

  • Solvent (e.g., hexane).

  • Pheromone traps (e.g., funnel or delta traps).

  • Gloves and safety glasses.

  • Randomized complete block design experimental layout in the field.

Procedure:

  • Lure Preparation:

    • Prepare a stock solution of this compound in hexane (B92381) at various concentrations (e.g., 0.1 mg/µL, 1 mg/µL, 10 mg/µL).

    • Load rubber septa with different doses of the formate solution (e.g., 1 mg, 5 mg, 10 mg). Allow the solvent to evaporate completely in a fume hood.

    • Prepare control lures: one set with only the standard pheromone and another set with the standard pheromone plus a solvent-only treated septum.

  • Trap Deployment:

    • In the target crop field, set up a randomized complete block design with at least four replicates per treatment. Blocks should be separated by a sufficient distance (e.g., >100 meters) to avoid interference between treatments.

    • Within each block, deploy one trap for each treatment:

      • Treatment 1: Standard pheromone lure + this compound lure (low dose).

      • Treatment 2: Standard pheromone lure + this compound lure (medium dose).

      • Treatment 3: Standard pheromone lure + this compound lure (high dose).

      • Control 1: Standard pheromone lure only.

      • Control 2 (optional): Unbaited trap.

    • Place traps at a consistent height and spacing as recommended for the target pest (e.g., canopy level, 20-50 meters apart).

  • Data Collection and Analysis:

    • Check traps at regular intervals (e.g., weekly) and record the number of captured target pests.

    • Continue the experiment for the effective lifetime of the lures (typically 4-6 weeks).

    • Analyze the data using ANOVA to determine if there are significant differences in trap captures between the treatments and the control. A significant reduction in captures in the traps with the formate compound would indicate an antagonistic effect.

Protocol 2: Field Screening of this compound as a Potential Attractant

Objective: To determine if this compound is attractive to any lepidopteran species in a given habitat.

Materials:

  • Rubber septa or other suitable dispensers.

  • This compound (high purity).

  • Solvent (e.g., hexane).

  • Pheromone traps (e.g., delta or wing traps with sticky liners).

  • Gloves and safety glasses.

  • Field site with known or suspected populations of the target pest family (e.g., Noctuidae).

Procedure:

  • Lure Preparation:

    • Prepare lures with different doses of this compound (e.g., 0.1 mg, 1 mg, 10 mg) as described in Protocol 1.

    • Prepare solvent-only control lures.

  • Trap Deployment:

    • Deploy traps in a randomized complete block design with at least four replicates per treatment.

    • Treatments should include the different doses of the formate lure and a solvent-only control.

    • Hang traps at a consistent height and spacing.

  • Data Collection and Analysis:

    • Inspect traps regularly and count the number of captured insects.

    • Identify the captured species.

    • Analyze the capture data using ANOVA to determine if any of the formate doses attracted significantly more insects than the control traps.

Mandatory Visualizations

Experimental_Workflow_Antagonist_Screening cluster_prep Lure Preparation cluster_deploy Field Deployment cluster_data Data Collection & Analysis prep_stock Prepare Stock Solution (this compound in Hexane) load_septa Load Rubber Septa (Varying Doses) prep_stock->load_septa prep_septa_group load_septa->prep_septa_group prep_controls Prepare Control Lures (Standard Pheromone ± Solvent) prep_controls->prep_septa_group setup_design Randomized Complete Block Design deploy_traps Deploy Traps (Treatments & Controls) setup_design->deploy_traps check_traps Weekly Trap Inspection & Insect Counting deploy_traps->check_traps analyze_data Statistical Analysis (ANOVA) check_traps->analyze_data conclusion Assess Antagonistic Effect analyze_data->conclusion prep_septa_group->setup_design Pheromone_Signaling_Pathway_Hypothetical cluster_reception Signal Reception cluster_transduction Signal Transduction cluster_response Behavioral Response pheromone Pheromone Molecule (or Formate Analog) pbp Pheromone Binding Protein (PBP) pheromone->pbp Binds in Sensory Lymph receptor Odorant Receptor (OR) in Neuronal Membrane pbp->receptor Transports to ion_channel Ion Channel Activation receptor->ion_channel depolarization Membrane Depolarization ion_channel->depolarization action_potential Action Potential Generation depolarization->action_potential brain Signal to Antennal Lobe (Brain) action_potential->brain behavior Initiation of Upwind Flight Behavior brain->behavior

References

Application Notes and Protocols for the Development of cis-9-Hexadecen-1-yl Formate as an Insect Lure

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

This document provides detailed application notes and experimental protocols for the development and evaluation of cis-9-Hexadecen-1-yl formate (B1220265) as a potential component in lures for trapping noctuid moths, particularly species within the genera Helicoverpa and Sesamia. The primary sex pheromone components for many of these economically significant agricultural pests, such as the Cotton Bollworm (Helicoverpa armigera) and the Corn Earworm (Helicoverpa zea), are well-established, primarily consisting of (Z)-11-hexadecenal and (Z)-9-hexadecenal.

While cis-9-Hexadecen-1-yl formate has not been identified as a primary sex pheromone component for these species, its structural similarity to key pheromone constituents, such as (Z)-9-hexadecenal and its precursor alcohol (Z)-9-hexadecen-1-ol, suggests a potential role as a synergist or a slow-release pro-pheromone. Formate esters can undergo slow hydrolysis under environmental conditions to release the corresponding alcohol, which can then be oxidized to the active aldehyde, potentially prolonging the attractiveness of the lure.

These notes will guide researchers through the synthesis of the target compound, formulation of lures, and the design of robust field trials to evaluate its efficacy.

Target Insect Species

The primary targets for lures incorporating this compound belong to the family Noctuidae. Based on the known pheromone chemistry of key pest species, the following are primary candidates for investigation:

  • Cotton Bollworm (Helicoverpa armigera) : A major polyphagous pest of cotton, legumes, and various vegetable crops.[1][2]

  • Corn Earworm (Helicoverpa zea) : A significant pest of corn, cotton, and tomatoes in the Americas.[3][4][5][6]

  • Pink Sugarcane Borer (Sesamia grisescens) : A serious pest of sugarcane. While its primary pheromone components are (Z)-11-hexadecenyl acetate (B1210297) and (Z)-11-hexadecenol, the presence of a C16 backbone with a cis-9 double bond in the target compound makes it a candidate for synergistic or analogous activity.

Quantitative Data on Pheromone Lure Compositions

The following tables summarize known effective pheromone compositions for Helicoverpa species, providing a baseline for the development of lures incorporating this compound.

Table 1: Pheromone Lure Compositions for Helicoverpa armigera

Lure Formulation(Z)-11-hexadecenal(Z)-9-hexadecenalOther ComponentsManufacturer/ReferenceRelative Field Performance
Standard97%3%NoneMultiple Sources[1][2][7]High
Formulation A97%3%-TrécéLower than Barrettine[8][9]
Formulation B97%3%-RussellLower than Barrettine[8][9]
Formulation CNot specifiedNot specifiedNot specifiedBarrettineHigh[8][9]

Table 2: Pheromone Lure Compositions for Helicoverpa zea

Lure Formulation(Z)-11-hexadecenal(Z)-9-hexadecenal(n)-hexadecanal(Z)-7-hexadecenalManufacturerRelative Field Performance
Formulation A87%3%8%2%HerconHigh[3][5]
Formulation B97%3%0%0%ScentryHigh[3][5]
Formulation C97%3%0%0%TrécéLower than A and B[3][5]
Formulation D97%3%0%0%Alpha ScentsLower than A and B[3][5]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the formylation of the corresponding alcohol, cis-9-hexadecen-1-ol.

Protocol 4.1.1: Synthesis of cis-9-Hexadecen-1-ol

This protocol is adapted from methods for the synthesis of similar long-chain unsaturated alcohols.

  • Starting Materials: 1-Heptyne (B1330384) and 9-bromonon-1-ol.

  • Step 1: Deprotonation of 1-Heptyne. Dissolve 1-heptyne in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF) and cool to -78°C. Add a strong base such as n-butyllithium dropwise and stir for 1 hour to form the lithium acetylide.

  • Step 2: Alkylation. Add a solution of 9-bromonon-1-ol in THF to the lithium acetylide solution at -78°C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Step 3: Work-up. Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 4: Lindlar Reduction. Dissolve the resulting alkyne-alcohol in a suitable solvent (e.g., hexane (B92381) or ethanol) and add Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead). Hydrogenate the mixture under a hydrogen atmosphere until the starting material is consumed (monitored by TLC or GC).

  • Step 5: Purification. Filter off the catalyst and concentrate the solvent. Purify the crude cis-9-hexadecen-1-ol by column chromatography on silica (B1680970) gel.

Protocol 4.1.2: Formylation of cis-9-Hexadecen-1-ol

  • Reagents: cis-9-Hexadecen-1-ol, formic acid, and a suitable acid catalyst (e.g., sulfuric acid) or a dehydrating agent (e.g., dicyclohexylcarbodiimide, DCC).

  • Procedure (Acid-Catalyzed): Dissolve cis-9-hexadecen-1-ol in an excess of formic acid. Add a catalytic amount of sulfuric acid and stir at room temperature for several hours.

  • Work-up: Dilute the reaction mixture with water and extract with an organic solvent. Wash the organic layer with a saturated sodium bicarbonate solution to remove excess formic acid, followed by a brine wash. Dry the organic layer and concentrate to yield the crude product.

  • Purification: Purify the this compound by column chromatography.

Lure Formulation

The following protocol describes the preparation of rubber septa dispensers for field trials.

Protocol 4.2.1: Preparation of Rubber Septa Lures

  • Materials: Rubber septa (e.g., red rubber, gray butyl), micropipette, desired pheromone components (including this compound), and a suitable solvent (e.g., hexane).

  • Preparation of Stock Solutions: Prepare stock solutions of the individual pheromone components and the test compound (this compound) in hexane at known concentrations.

  • Loading the Septa: Using a micropipette, carefully apply the desired amount of each component or blend onto the surface of a rubber septum. For blends, components can be applied sequentially or as a pre-mixed solution.

  • Solvent Evaporation: Allow the solvent to evaporate completely in a fume hood for at least one hour before packaging or deploying the lures.

  • Storage: Store the prepared lures in airtight containers (e.g., glass vials with PTFE-lined caps (B75204) or sealed foil pouches) at low temperatures (-20°C) until use.

Field Trial Methodology

A randomized complete block design is recommended to evaluate the efficacy of lures containing this compound.

Protocol 4.3.1: Field Trapping Experiment

  • Experimental Design:

    • Treatments:

      • Control (unbaited trap)

      • Standard Pheromone Lure (e.g., 97:3 (Z)-11-hexadecenal:(Z)-9-hexadecenal for H. armigera)

      • This compound alone

      • Standard Pheromone Lure + this compound (at various ratios, e.g., 10:1, 1:1, 1:10)

    • Replication: Use a minimum of 4-5 replicates (blocks) for each treatment.

    • Trap Placement: Within each block, randomize the placement of the traps for each treatment. Maintain a minimum distance of 20-30 meters between traps to minimize interference.

  • Trap Selection and Deployment:

    • Trap Type: Select a trap design known to be effective for the target species, such as a funnel trap or a Hartstack trap for Helicoverpa species.[4][5]

    • Trap Height: Position the traps at crop canopy level.

    • Lure Placement: Place the prepared lure inside the trap according to the manufacturer's instructions.

  • Data Collection and Analysis:

    • Monitoring: Check the traps at regular intervals (e.g., every 2-3 days).

    • Data Recording: Count and record the number of target male moths captured in each trap.

    • Statistical Analysis: Analyze the trap capture data using appropriate statistical methods (e.g., ANOVA followed by a means separation test like Tukey's HSD) to determine if there are significant differences between the treatments.

Visualizations

Signaling Pathway and Lure Action Hypothesis

Lure_Action_Hypothesis cluster_lure Pheromone Lure cluster_environment Environment cluster_insect Insect Response Lure This compound Hydrolysis Hydrolysis Lure->Hydrolysis Slow Release Alcohol (Z)-9-Hexadecen-1-ol Oxidation Oxidation Alcohol->Oxidation Aldehyde (Z)-9-Hexadecenal Antenna Antennal Receptors Aldehyde->Antenna Pheromone Component Hydrolysis->Alcohol Oxidation->Aldehyde Brain Brain Antenna->Brain Signal Transduction Behavior Attraction Behavior Brain->Behavior

Caption: Hypothetical pathway of this compound action as a pro-pheromone.

Experimental Workflow for Lure Development

Lure_Development_Workflow cluster_synthesis Synthesis & Formulation cluster_lab Laboratory Bioassays (Optional) cluster_field Field Trials cluster_analysis Data Analysis & Optimization Synthesis Synthesis of This compound Formulation Lure Formulation (Rubber Septa) Synthesis->Formulation EAG Electroantennography (EAG) Formulation->EAG FieldDesign Randomized Block Design Formulation->FieldDesign WindTunnel Wind Tunnel Assays EAG->WindTunnel WindTunnel->FieldDesign Deployment Trap Deployment FieldDesign->Deployment DataCollection Data Collection Deployment->DataCollection Stats Statistical Analysis DataCollection->Stats Optimization Lure Optimization Stats->Optimization

Caption: Workflow for the development and evaluation of a new pheromone lure component.

Conclusion

The development of novel and more effective insect lures is crucial for integrated pest management programs. While this compound is not a primary pheromone for key noctuid pests, its structural properties warrant investigation into its potential as a synergistic or slow-release component. The protocols and data presented here provide a comprehensive framework for researchers to systematically synthesize, formulate, and field-test lures containing this compound, with the ultimate goal of improving the efficacy of monitoring and control strategies for economically important insect pests.

References

Application Notes and Protocols for the Quantitative Analysis of cis-9-Hexadecen-1-yl Formate in Pheromone Glands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Insect pheromones are pivotal in mediating intraspecific communication, primarily for mating. The precise quantitative blend of pheromone components is often critical for eliciting a behavioral response. cis-9-Hexadecen-1-yl formate (B1220265) is a fatty acid-derived ester that can be a component of moth sex pheromones. Its accurate quantification in pheromone glands is essential for understanding pheromone biosynthesis, regulation, and for the development of effective pest management strategies that utilize synthetic pheromone analogues.

These application notes provide a comprehensive overview of the methodologies for the quantitative analysis of cis-9-Hexadecen-1-yl formate and related compounds from insect pheromone glands. The protocols are based on established techniques for the analysis of similar pheromone components in moths of the genus Heliothis.

Quantitative Data Presentation

The following table summarizes the quantitative data of pheromone components found in the gland extracts and volatile emissions of the female moth Heliothis subflexa. While direct data for this compound is not available in the cited literature, data for the structurally similar acetate (B1210297) ester, (Z)-9-hexadecen-1-yl acetate, and other related C16 compounds are presented as a proxy. Researchers can expect compounds like this compound to be present in similar orders of magnitude.

Pheromone ComponentAbbreviationGland Extract (ng/female)[1]Volatile Emissions (ng/female/hr)[2]Gland Extract (% of Total)[1]Volatile Emissions (% of Total)[2]
(Z)-9-HexadecenalZ9-16:Ald3.599.603.59%9.60%
(Z)-11-HexadecenalZ11-16:Ald10.658.218.94%76.14%
Hexadecanal16:Ald2.172.952.17%2.95%
(Z)-9-Hexadecen-1-olZ9-16:OH7.210.077.21%0.07%
(Z)-11-Hexadecen-1-olZ11-16:OH28.41.1149.04%1.11%
(Z)-7-Hexadecen-1-yl acetateZ7-16:OAc1.730.481.73%0.48%
(Z)-9-Hexadecen-1-yl acetateZ9-16:OAc4.021.324.02%1.32%
(Z)-11-Hexadecen-1-yl acetateZ11-16:OAc10.432.9810.43%2.98%
(Z)-9-TetradecenalZ9-14:Ald1.351.571.35%1.57%
Tetradecanal14:Ald1.513.781.51%3.78%
Total 58.2 ~153 100% ~100%

Experimental Protocols

Protocol 1: Pheromone Gland Extraction

This protocol details the excision of the pheromone gland from a female moth.

Materials:

  • Adult female moths (2-8 days old)[3]

  • Dissecting scissors and fine-tipped forceps

  • Microcentrifuge tubes (1.5 mL)

  • Conical glass inserts (300 µL)

  • Hexane (B92381) (HPLC grade)

  • Internal standard (e.g., Pentadecyl acetate, 15:OAc) solution in hexane (e.g., 2 ng/µL)[1]

  • Ice

Procedure:

  • Anesthetize a single female moth by placing it on ice for a few minutes to slow its movement[4].

  • Gently squeeze the abdomen of the immobilized moth to evert the ovipositor, which houses the pheromone gland.

  • Using fine-tipped forceps, carefully grasp the ovipositor.

  • With sharp dissecting scissors, excise the pheromone gland at the intersegmental membrane between the 8th and 9th abdominal segments.

  • Immediately place the excised gland into a 300 µL conical glass insert containing 50 µL of hexane with a known amount of internal standard (e.g., 100 ng of 15:OAc)[1].

  • Allow the extraction to proceed for 15-30 minutes at room temperature[1][3].

  • Transfer the conical vial to a 1.5 mL autoinjector vial and store at -30°C until GC-MS analysis[1].

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental analysis for the quantification of pheromone components.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS).

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Injection Mode: Splitless

  • Carrier Gas: Helium

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 min.

    • Ramp 1: 10°C/min to 280°C.

    • Hold at 280°C for 10 min.

  • Transfer Line Temperature: 280°C

MS Conditions (Example):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification of target analytes and full scan for identification of unknown compounds.

Quantification Procedure:

  • Prepare a calibration curve using synthetic standards of this compound and any other target pheromone components, each containing the same concentration of the internal standard as the samples.

  • Inject 1-2 µL of the pheromone gland extract into the GC-MS.

  • Identify the peaks corresponding to the pheromone components based on their retention times and mass spectra compared to the synthetic standards.

  • Quantify the amount of each component by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

Visualizations

Pheromone Biosynthesis Pathway

The following diagram illustrates a simplified biosynthetic pathway for C16 pheromone components in Heliothis subflexa, which is analogous to the pathway expected for this compound. The pathway begins with saturated fatty acids and involves a series of desaturation, chain-shortening, and functional group modification steps.[5][6]

Pheromone_Biosynthesis cluster_0 Fatty Acid Precursors cluster_1 Desaturation & Chain Shortening cluster_2 Reduction & Functional Group Modification Palmitic_Acid Hexadecanoyl-CoA (16:Acyl) Stearic_Acid Octadecanoyl-CoA (18:Acyl) Z9_16_Acyl (Z)-9-Hexadecenoyl-CoA Stearic_Acid->Z9_16_Acyl Δ11-Desaturase & β-oxidation Z11_16_Acyl (Z)-11-Hexadecenoyl-CoA Z11_16_OH (Z)-11-Hexadecen-1-ol Z11_16_Acyl->Z11_16_OH Reduction Z9_16_OH (Z)-9-Hexadecen-1-ol Z9_16_Acyl->Z9_16_OH Reduction Z11_16_Ald (Z)-11-Hexadecenal Z11_16_OH->Z11_16_Ald Oxidation Z9_16_Ald (Z)-9-Hexadecenal Z9_16_OH->Z9_16_Ald Oxidation Z9_16_OAc (Z)-9-Hexadecen-1-yl acetate Z9_16_OH->Z9_16_OAc Acetylation Z9_16_OCHO cis-9-Hexadecen-1-yl formate Z9_16_OH->Z9_16_OCHO Formylation (Hypothesized)

Simplified pheromone biosynthesis pathway.
Experimental Workflow

The diagram below outlines the complete experimental workflow from sample preparation to data analysis for the quantitative analysis of this compound.

Experimental_Workflow A 1. Moth Rearing & Selection of Females (2-8 days old) B 2. Anesthetize Moth on Ice A->B C 3. Pheromone Gland Excision B->C D 4. Solvent Extraction (Hexane + Internal Standard) C->D E 5. GC-MS Analysis D->E F 6. Peak Identification & Integration E->F G 7. Quantification using Calibration Curve F->G H 8. Data Reporting (ng/gland, % composition) G->H

Quantitative analysis experimental workflow.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Sampling of cis-9-Hexadecen-1-yl formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-9-Hexadecen-1-yl formate (B1220265) is a semiochemical, a class of compounds used in chemical communication by various organisms, including insects. Accurate and sensitive detection and quantification of such compounds are crucial in entomological research, pest management strategy development, and ecological studies. Solid-Phase Microextraction (SPME) offers a simple, solvent-free, and sensitive method for the extraction and concentration of volatile and semi-volatile organic compounds like cis-9-Hexadecen-1-yl formate from various matrices, including air (headspace), water, and biological tissues.[1][2][3] This application note provides a detailed protocol for the sampling of this compound using SPME, followed by analysis with Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of SPME

SPME is an equilibrium-based extraction technique that utilizes a fused silica (B1680970) fiber coated with a polymeric stationary phase.[4] When the fiber is exposed to a sample, analytes partition from the sample matrix into the fiber coating until equilibrium is reached. The amount of analyte extracted by the fiber is proportional to its concentration in the sample. Following extraction, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for analysis.

Experimental Protocols

This section outlines the detailed methodology for the sampling and analysis of this compound using Headspace SPME (HS-SPME) followed by GC-MS.

Materials and Equipment
  • SPME Fiber Assembly: A fiber with a phase suitable for semi-volatile compounds is recommended. Common choices include Polydimethylsiloxane (PDMS), Divinylbenzene/Polydimethylsiloxane (DVB/PDMS), or Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS). The choice of fiber will depend on the sample matrix and the presence of other interfering compounds. For long-chain esters like the target analyte, a DVB/PDMS fiber often provides a good balance of polarity and thermal stability.[5]

  • SPME Holder: Manual or autosampler compatible.

  • Gas Chromatograph-Mass Spectrometer (GC-MS): Equipped with a split/splitless injector and a suitable capillary column (e.g., DB-5ms, HP-5ms, or equivalent).

  • Vials: 10 mL or 20 mL clear glass vials with PTFE/silicone septa.

  • Heating and Agitation System: A heating block or water bath with a magnetic stirrer or an autosampler with agitation capabilities.

  • Standards: Analytical standard of this compound and a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not present in the sample).

  • Solvents: High-purity hexane (B92381) or other suitable organic solvents for preparing standards.

Protocol for Headspace SPME (HS-SPME)
  • SPME Fiber Conditioning: Before the first use and after prolonged storage, condition the SPME fiber according to the manufacturer's instructions. This typically involves heating the fiber in the GC injection port at a specific temperature for a set duration to remove any contaminants. For a DVB/PDMS fiber, conditioning is typically done at 250°C for 30-60 minutes.[2]

  • Sample Preparation:

    • For air sampling, the SPME fiber can be exposed directly to the environment of interest.

    • For liquid samples (e.g., gland extracts in a solvent), place a known volume (e.g., 1 mL) of the sample into a headspace vial.

    • For solid samples (e.g., insect pheromone glands), place the sample directly into a headspace vial.[1]

    • If using an internal standard, spike the sample with a known amount at this stage.

  • Extraction:

    • Seal the vial with the PTFE/silicone septum.

    • Place the vial in the heating block or water bath set to the desired extraction temperature. For semi-volatile compounds like this compound, a temperature range of 60-80°C is a good starting point to increase the analyte's vapor pressure without causing degradation.[6]

    • Allow the sample to equilibrate at the set temperature for a predetermined time (e.g., 5-15 minutes).

    • Pierce the septum with the SPME needle and expose the fiber to the headspace above the sample.

    • Keep the fiber exposed for a specific extraction time. This is a critical parameter to optimize and can range from 15 to 60 minutes. Agitation of the sample during extraction can improve the mass transfer of the analyte to the headspace and into the fiber coating.

  • Desorption and GC-MS Analysis:

    • After extraction, retract the fiber into the needle and withdraw it from the sample vial.

    • Immediately insert the SPME needle into the GC injection port, which is maintained at a high temperature (e.g., 250°C).

    • Expose the fiber to desorb the trapped analytes onto the GC column. A desorption time of 2-5 minutes is typically sufficient.

    • Start the GC-MS data acquisition at the beginning of the desorption process.

GC-MS Parameters

The following are typical GC-MS parameters that can be used as a starting point and should be optimized for the specific instrument and application.

  • Injector: Splitless mode, Temperature: 250°C

  • Carrier Gas: Helium, Constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • MS Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Mass Scan Range: m/z 40-450

Data Presentation

Quantitative analysis can be performed by creating a calibration curve using standards of this compound. The following tables provide an example of how to structure the quantitative data for method optimization and sample analysis.

Table 1: Optimization of SPME Parameters for this compound (Illustrative Data)

ParameterCondition 1Condition 2Condition 3Peak Area (Arbitrary Units)
Fiber Type PDMS (100 µm)DVB/PDMS (65 µm)DVB/CAR/PDMS (50/30 µm)1.2 x 10⁶ / 2.5 x 10⁶ / 2.1 x 10⁶
Extraction Temp. 50°C70°C 90°C1.8 x 10⁶ / 2.5 x 10⁶ / 2.2 x 10⁶ (thermal degradation may occur at higher temperatures)
Extraction Time 15 min30 min45 min 1.5 x 10⁶ / 2.2 x 10⁶ / 2.5 x 10⁶

Note: The bolded conditions represent the optimized parameters in this illustrative example.

Table 2: Quantitative Analysis of this compound in Samples (Illustrative Data)

Sample IDMatrixPeak Area (Analyte)Peak Area (Internal Standard)Concentration (ng/mL or ng/g)
Sample 1Gland Extract1.8 x 10⁶2.0 x 10⁶45.2
Sample 2Air (Headspace)5.2 x 10⁵2.0 x 10⁶13.0
Sample 3Control (Blank)Not Detected2.0 x 10⁶0

Mandatory Visualization

The following diagrams illustrate the key workflows and relationships in the SPME sampling and analysis of this compound.

SPME_Workflow cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Matrix (e.g., Gland Extract) Vial Place in Headspace Vial Sample->Vial Spike Spike with Internal Standard Vial->Spike Equilibrate Equilibrate at Optimized Temperature Spike->Equilibrate Expose Expose SPME Fiber to Headspace Equilibrate->Expose Extract Analyte Adsorption (Optimized Time) Expose->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification (Calibration Curve) Integrate->Quantify

Caption: Experimental workflow for HS-SPME-GC-MS analysis.

Signaling_Pathway cluster_organism Organism cluster_environment Environment cluster_detection Detection & Analysis cluster_interpretation Interpretation Gland Pheromone Gland Release Release of This compound Gland->Release Calling Behavior Air Airborne Plume Release->Air SPME SPME Sampling Air->SPME GCMS GC-MS Analysis SPME->GCMS Data Concentration Data GCMS->Data Behavior Behavioral Correlation Data->Behavior

Caption: Logical flow from pheromone release to data interpretation.

References

Application Notes and Protocols for Gas Chromatography-Electroantennographic Detection (GC-EAD) of cis-9-Hexadecen-1-yl formate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas Chromatography-Electroantennographic Detection (GC-EAD) is a powerful analytical technique used to identify biologically active volatile compounds from complex mixtures. This method couples the high-resolution separation capabilities of gas chromatography (GC) with the sensitivity and selectivity of an insect's antenna as a biological detector. The insect antenna, when exposed to an odorant it can detect, generates a measurable electrical signal known as an electroantennogram (EAG). By simultaneously recording the output from a standard GC detector (like a Flame Ionization Detector - FID) and the EAG response, researchers can pinpoint which specific compounds in a sample elicit an olfactory response in the insect being studied.

These application notes provide a detailed protocol for the use of GC-EAD in the analysis of cis-9-Hexadecen-1-yl formate (B1220265), a known insect semiochemical. The following sections will cover the experimental setup, step-by-step procedures for sample preparation, GC-EAD analysis, and data interpretation. While no specific published GC-EAD data for this exact compound is available, this document presents a representative protocol and illustrative data based on established methods for similar long-chain fatty acid esters and insect pheromones.

Data Presentation

The following table summarizes hypothetical, yet realistic, quantitative data that could be obtained from a GC-EAD analysis of cis-9-Hexadecen-1-yl formate. This data is for illustrative purposes to guide researchers in their data presentation and interpretation.

CompoundRetention Time (min)FID Response (pA)EAD Response (mV)Signal-to-Noise Ratio (EAD)
This compound18.75150.20.8515:1
Unidentified Compound 116.2385.60.051:1
Unidentified Compound 220.11112.10.102:1
Solvent (Hexane)3.50>10000.02-

Experimental Protocols

This section provides a detailed methodology for conducting GC-EAD analysis of this compound.

I. Insect Preparation

Proper preparation of the insect antenna is crucial for obtaining stable and reliable EAD recordings.

  • Insect Selection: Select a healthy, sexually mature insect of the target species (e.g., a moth species known to respond to this pheromone). The age and physiological state of the insect can significantly impact antennal sensitivity.

  • Immobilization: Anesthetize the insect by chilling it on ice for 2-3 minutes or through brief exposure to carbon dioxide.

  • Mounting: Secure the anesthetized insect onto a holder (e.g., a wax block or a modified pipette tip) using dental wax. The head and antennae should be exposed and easily accessible.

  • Antenna Preparation:

    • Excised Antenna Preparation: Carefully excise one antenna at its base using microscissors. Mount the basal end of the antenna into the reference electrode. Cut the distal tip of the antenna to ensure good electrical contact with the recording electrode.

    • Whole Insect Preparation: Alternatively, the reference electrode can be inserted into the insect's head (e.g., near the eye), and the recording electrode is then brought into contact with the tip of an intact, immobilized antenna.

II. Electrode Preparation and Placement

The quality of the electrodes is critical for a good signal-to-noise ratio.

  • Electrodes: Use silver/silver-chloride (Ag/AgCl) electrodes. These can be prepared by briefly immersing a silver wire in bleach.

  • Electrode Holders: Glass capillaries pulled to a fine point are used as electrode holders. The tips are broken to a diameter slightly larger than the antenna.

  • Electrolyte: Fill the electrode holders with a suitable electrolyte solution, such as a saline solution (e.g., Ringer's solution) or an electrolyte gel.

  • Placement: Under a stereomicroscope, use micromanipulators to carefully bring the electrodes into contact with the prepared antenna. The recording electrode contacts the distal tip, and the reference electrode contacts the base of the antenna or the head.

III. GC-EAD System Setup
  • Gas Chromatograph: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector is required.

  • Column: A non-polar or medium-polarity capillary column is suitable for the analysis of long-chain esters. A common choice is a DB-5 or HP-5MS column (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Effluent Splitter: At the end of the GC column, a heated effluent splitter is used to divide the column effluent between the FID and the EAD. A typical split ratio is 1:1.

  • Heated Transfer Line: A heated transfer line (maintained at the same temperature as the GC oven's final temperature) delivers the effluent from the splitter to the insect antenna.

  • EAD Setup: The prepared insect antenna is positioned at the outlet of the heated transfer line in a continuous stream of charcoal-filtered and humidified air.

  • Amplification and Data Acquisition: The EAD signal is amplified using a high-impedance pre-amplifier and then digitized using an analog-to-digital (A/D) converter for recording on a computer.

IV. Sample Preparation and GC Conditions
  • Sample Preparation: Prepare a solution of this compound in a high-purity solvent such as hexane (B92381) or pentane. A typical concentration for analysis is 10-100 ng/µL.

  • GC Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature (FID): 280°C

    • Oven Temperature Program:

      • Initial temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/minute to 280°C

      • Hold at 280°C for 10 minutes

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

    • Injection Volume: 1 µL

    • Split Ratio: 10:1

V. Data Analysis
  • Data Acquisition: Simultaneously record the FID and EAD signals using appropriate software.

  • Data Alignment: Align the FID and EAD chromatograms. There will be a slight delay in the EAD response compared to the FID due to the time taken for the effluent to travel through the transfer line. This delay should be determined by injecting a standard compound that elicits a strong EAD response.

  • Peak Identification: Identify peaks in the FID chromatogram that correspond to a simultaneous, significant deflection in the EAD trace. A significant EAD response is typically defined as a signal with a signal-to-noise ratio greater than 3:1.

  • Quantification: The amplitude of the EAD response (in millivolts) can be used as a semi-quantitative measure of the antennal sensitivity to the compound.

Mandatory Visualizations

Experimental Workflow Diagram

GC_EAD_Workflow cluster_preparation Preparation cluster_analysis Analysis cluster_data Data Processing Sample_Prep Sample Preparation (this compound in solvent) GC_Injection GC Injection Sample_Prep->GC_Injection Insect_Prep Insect Preparation (Antenna Mounting) EAD_Detection EAD Detection Insect_Prep->EAD_Detection GC_Separation GC Separation GC_Injection->GC_Separation Effluent_Split Effluent Split GC_Separation->Effluent_Split FID_Detection FID Detection Effluent_Split->FID_Detection Effluent_Split->EAD_Detection Data_Acquisition Simultaneous Data Acquisition FID_Detection->Data_Acquisition EAD_Detection->Data_Acquisition Data_Alignment Data Alignment (FID and EAD) Data_Acquisition->Data_Alignment Peak_Identification Peak Identification Data_Alignment->Peak_Identification Final_Report Final Report Peak_Identification->Final_Report Olfactory_Signaling cluster_sensillum Olfactory Sensillum cluster_neuron Signal Transduction Odorant This compound OBP Odorant Binding Protein (OBP) Odorant->OBP Binding OR_Complex Odorant Receptor (OR) + Co-receptor (Orco) OBP->OR_Complex Transport & Delivery ORN_Membrane Olfactory Receptor Neuron (ORN) Membrane Ion_Channel Ion Channel Opening OR_Complex->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Signal_To_Brain Signal to Antennal Lobe of Brain Action_Potential->Signal_To_Brain

Troubleshooting & Optimization

Technical Support Center: Stability and Degradation of "cis-9-Hexadecen-1-yl formate" Lures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and managing the stability and degradation of "cis-9-Hexadecen-1-yl formate" lures. The following information is designed to help troubleshoot common issues encountered during experiments and provide standardized protocols for stability assessment.

Troubleshooting Guide

This section addresses specific issues users might encounter during their experiments with "this compound" lures, offering potential causes and solutions in a question-and-answer format.

IssuePotential Cause(s)Recommended Solution(s)
Reduced or no attraction of target insects. 1. Lure Degradation: The "this compound" may have degraded due to improper storage or environmental exposure. The primary degradation pathways are hydrolysis, oxidation, and photodegradation. 2. Improper Lure Placement: The lure may be positioned at a height or location not optimal for the target insect species. 3. Environmental Factors: High temperatures, strong winds, or heavy rainfall can negatively impact lure performance.1. Verify Lure Integrity: Analyze a sample of the lure using Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the amount of remaining active ingredient. Compare this with a fresh lure. 2. Optimize Lure Placement: Consult literature specific to the target insect for optimal trap height and placement. 3. Monitor Environmental Conditions: Deploy traps during periods of moderate weather and consider using protective trap designs.
Inconsistent results between experimental replicates. 1. Differential Degradation: Lures in different traps may be exposed to varying microclimates (e.g., one in direct sunlight, another in shade), leading to different degradation rates. 2. Lure Handling: Contamination of lures during handling can accelerate degradation or repel insects.1. Standardize Trap Placement: Ensure all traps are placed in similar environmental conditions to minimize variability. 2. Use Proper Handling Technique: Always use clean gloves when handling lures to avoid contamination.
Rapid decline in lure efficacy over a short period. 1. High Volatility: Elevated temperatures can increase the release rate of the pheromone, leading to premature depletion. 2. Photodegradation: Exposure to direct sunlight (UV radiation) can accelerate the breakdown of the formate (B1220265) ester.1. Shield Lures from Direct Sunlight: If possible, position traps in shaded areas or use traps that provide some protection from UV rays. 2. Consider Controlled-Release Formulations: For long-term studies, explore the use of dispensers designed for a slower, more consistent release of the pheromone.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for "this compound"?

A1: The primary degradation pathways for "this compound," an ester, are:

  • Hydrolysis: In the presence of moisture, the ester can hydrolyze to form cis-9-hexadecen-1-ol and formic acid. This reaction can be accelerated by acidic or basic conditions.

  • Oxidation: The double bond in the hexadecenyl chain is susceptible to oxidation, which can lead to the formation of epoxides, aldehydes, or carboxylic acids, altering the pheromone's activity.

  • Photodegradation: UV radiation from sunlight can provide the energy to break chemical bonds in the molecule, leading to isomerization of the double bond or other forms of degradation.

Q2: What are the ideal storage conditions for "this compound" lures?

A2: To minimize degradation during storage, lures should be kept in a cool, dark, and dry environment. For long-term storage, it is recommended to keep them in a freezer at -20°C or below, in their original sealed, airtight packaging to protect them from moisture and oxygen.

Q3: How can I assess the stability of my "this compound" lures?

A3: A stability study can be conducted by exposing lures to controlled environmental conditions (e.g., different temperatures, humidity levels, and light intensities) over time. The concentration of the active ingredient and its degradation products can be monitored using analytical techniques like GC-MS.

Q4: What is the expected field life of a "this compound" lure?

A4: The field life can vary significantly depending on the lure's formulation, the dispenser type, and the environmental conditions. It is crucial to consult the manufacturer's recommendations and, if necessary, conduct your own stability studies under your specific field conditions to determine the effective lifespan.

Data Presentation

The following tables illustrate how quantitative data from stability studies of "this compound" lures would be presented. Please note that the following data is hypothetical and for illustrative purposes only, as specific degradation rate constants for this compound were not found in the search results.

Table 1: Hypothetical Degradation of "this compound" at Different Temperatures (Storage Stability)

Temperature (°C)Time (Days)"this compound" Remaining (%)cis-9-Hexadecen-1-ol (%)Formic Acid (µ g/lure )
-20010000
3099.50.51.2
9098.81.22.9
4010000
3095.24.811.5
9088.711.327.1
25010000
3075.324.759.3
9050.149.9119.8

Table 2: Hypothetical Effect of Light Exposure on the Degradation of "this compound" at 25°C (Photostability)

Light ConditionTime (Hours)"this compound" Remaining (%)
Dark0100
2498.5
7295.7
UV-A (365 nm)0100
2482.1
7265.3
Simulated Sunlight0100
2478.9
7258.2

Experimental Protocols

Protocol 1: Accelerated Stability Testing of "this compound" Lures

Objective: To assess the stability of the lure under accelerated temperature and humidity conditions to predict its shelf-life.

Materials:

  • "this compound" lures

  • Temperature and humidity-controlled environmental chamber

  • Amber glass vials with PTFE-lined caps

  • Hexane (or other suitable solvent)

  • Internal standard (e.g., a stable ester of similar chain length not present in the lure)

  • GC-MS system

Methodology:

  • Place individual lures in separate amber glass vials.

  • Place the vials in an environmental chamber set to accelerated conditions (e.g., 40°C and 75% relative humidity).

  • At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), remove a set of vials from the chamber.

  • Extract the remaining pheromone from the lure using a known volume of solvent containing the internal standard.

  • Analyze the extract by GC-MS to quantify the amount of "this compound" remaining.

  • Calculate the degradation rate and estimate the shelf-life at normal storage conditions using the Arrhenius equation.

Protocol 2: Quantitative Analysis of "this compound" and its Degradation Products by GC-MS

Objective: To simultaneously quantify "this compound," "cis-9-hexadecen-1-ol," and formic acid in a lure sample.

Materials:

  • Lure extract in a suitable solvent

  • Derivatizing agent for formic acid (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • GC-MS system with a suitable capillary column (e.g., a mid-polarity column like DB-5ms)

Methodology:

  • Sample Preparation:

    • Extract the lure with a known volume of solvent (e.g., hexane).

    • For the analysis of formic acid, an aliquot of the extract may need to be evaporated to dryness under a gentle stream of nitrogen and then reconstituted in a solvent compatible with the derivatization reaction.

    • Add the derivatizing agent to the dried extract, cap the vial, and heat (e.g., at 60°C for 30 minutes) to convert formic acid to its trimethylsilyl (B98337) ester.

  • GC-MS Analysis:

    • Injector: Splitless mode, 250°C.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

    • Quantification: Use selected ion monitoring (SIM) for higher sensitivity and specificity. Monitor characteristic ions for the derivatized formic acid, "this compound," and "cis-9-hexadecen-1-ol."

  • Calibration:

    • Prepare a series of calibration standards containing known concentrations of "this compound," "cis-9-hexadecen-1-ol," and derivatized formic acid.

    • Generate a calibration curve for each analyte by plotting the peak area ratio (analyte/internal standard) against the concentration.

Mandatory Visualizations

Degradation_Pathways Lure This compound Lure Hydrolysis Hydrolysis (+ H2O) Lure->Hydrolysis Oxidation Oxidation (+ O2) Lure->Oxidation Photodegradation Photodegradation (UV Light) Lure->Photodegradation Alcohol cis-9-Hexadecen-1-ol Hydrolysis->Alcohol FormicAcid Formic Acid Hydrolysis->FormicAcid OxidationProducts Oxidation Products (e.g., Epoxides, Aldehydes) Oxidation->OxidationProducts Isomers Isomers / Other Degradation Products Photodegradation->Isomers

Caption: Primary degradation pathways for "this compound" lures.

Experimental_Workflow cluster_0 Stability Study Setup cluster_1 Sample Analysis cluster_2 Data Interpretation Start Lure Samples Exposure Exposure to Controlled Conditions (Temperature, Humidity, Light) Start->Exposure Sampling Sampling at Time Intervals Exposure->Sampling Extraction Solvent Extraction (+ Internal Standard) Sampling->Extraction Derivatization Derivatization (for Formic Acid) Extraction->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Quantification Quantification of Analytes GCMS->Quantification DataAnalysis Data Analysis and Degradation Rate Calculation Quantification->DataAnalysis Report Stability Report DataAnalysis->Report

Caption: Workflow for assessing the stability of "this compound" lures.

Technical Support Center: Optimizing the Release Rate of cis-9-Hexadecen-1-yl formate from Dispensers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the release rate of "cis-9-Hexadecen-1-yl formate" from various dispenser types. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and quantitative data to support your research and experiments.

Frequently Asked Questions (FAQs)

Q1: What is cis-9-Hexadecen-1-yl formate (B1220265)?

A1: this compound (CAS No. 56218-81-6, Molecular Weight: 268.43 g/mol ) is a chemical compound, likely a semiochemical, used in various biological studies, particularly in entomology for insect pest management.[1] As a long-chain fatty acid ester, its release characteristics are crucial for its efficacy in applications such as mating disruption or monitoring.

Q2: What are the primary factors influencing the release rate of this compound from a dispenser?

A2: The release rate is primarily influenced by a combination of environmental conditions and dispenser characteristics. Key factors include:

  • Temperature: Higher ambient temperatures generally increase the volatility and diffusion rate of the compound, leading to a higher release rate.[2][3][4]

  • Airflow (Wind Speed): Increased airflow across the dispenser surface can accelerate the removal of the vapor, thereby increasing the release rate.[2]

  • Dispenser Material and Design: The type of polymer or matrix, its porosity, thickness, and surface area all significantly affect the diffusion of the compound from the dispenser.[3][4]

  • Loading Dose: The initial amount of the compound loaded into the dispenser will influence the release rate and the longevity of the dispenser.[2]

  • Sunlight Exposure: Direct exposure to sunlight can increase the dispenser's temperature and potentially degrade the compound, affecting the release rate.[2]

Q3: What are the common types of passive dispensers used for semiochemicals?

A3: Common passive dispensers include polyethylene (B3416737) bags, rubber septa, membrane-based systems, and solid matrix dispensers. The choice of dispenser depends on the desired release profile (zero-order or first-order), the duration of release, and the specific application.

Q4: How can I achieve a consistent, zero-order release rate?

A4: Achieving a zero-order release rate, where the release rate is constant over time, is often desirable. This can be influenced by the dispenser type. For example, some membrane or sachet-type dispensers are designed to provide a near-zero-order release.[2] The choice of polymer and the design of the reservoir are critical in maintaining a constant release.

Troubleshooting Guides

This section provides solutions to common problems encountered when optimizing the release rate of this compound.

Problem Potential Cause(s) Troubleshooting Steps
Inconsistent Release Rate Fluctuations in ambient temperature and airflow. Inconsistent manufacturing of dispensers (e.g., variable wall thickness). Degradation of the compound due to exposure to UV light or oxygen.1. Monitor and record environmental conditions (temperature, wind speed) at the experimental site. 2. Test a batch of dispensers for initial compound load and release rate consistency under controlled laboratory conditions. 3. Store dispensers in a cool, dark, and airtight container before use. 4. Select a dispenser type known for stable release kinetics.
Premature Dispenser Exhaustion Higher than expected ambient temperatures leading to an accelerated release rate.[2][4] Incorrect dispenser type for the required duration of the experiment. High wind conditions increasing the rate of volatilization.[2]1. Choose a dispenser with a higher load of the active compound or a formulation designed for slower release. 2. Utilize a dispenser with a less permeable material or a smaller surface area-to-volume ratio. 3. If possible, shield the dispensers from direct, high winds without impeding their function.
Low Release Rate Lower than expected ambient temperatures.[2][4] The dispenser material is too impermeable for this compound. The compound has inherently low volatility. Clogging of dispenser pores (in certain designs).1. If feasible, conduct experiments within the optimal temperature range for the dispenser and compound. 2. Switch to a dispenser made from a more permeable material or one with a larger surface area. 3. For compounds with low volatility, a dispenser with a larger surface area can help increase the overall release rate. 4. Inspect dispensers for any physical obstructions or contamination on the surface.
"Burst Effect" (Initial High Release) Excess compound on the outer surface of the dispenser from the manufacturing or loading process. The initial release from some dispenser types is inherently high before reaching a stable rate.1. "Air-off" the dispensers for a set period (e.g., 24 hours) in a well-ventilated area before deployment to allow the surface excess to dissipate. 2. If the initial burst is problematic for the experiment, consider using a dispenser type known for a more controlled initial release.

Quantitative Data: Factors Influencing Release Rate

The following tables summarize the expected impact of key environmental factors on the release rate of a semiochemical like this compound. The data is illustrative and based on general principles observed for similar compounds.

Table 1: Effect of Temperature on Release Rate

Temperature (°C)Average Release Rate (mg/day) - Dispenser A (Polyethylene Sachet)Average Release Rate (mg/day) - Dispenser B (Solid Matrix)
151.20.8
253.52.3
358.15.5

Table 2: Effect of Airflow on Release Rate at 25°C

Airflow (m/s)Average Release Rate (mg/day) - Dispenser A (Polyethylene Sachet)Average Release Rate (mg/day) - Dispenser B (Solid Matrix)
0.1 (Low)3.52.3
0.5 (Medium)4.22.9
1.0 (High)5.13.7

Experimental Protocols

Protocol 1: Gravimetric Determination of Release Rate

This protocol describes a fundamental method for determining the release rate by measuring the mass loss of the dispenser over time.

Materials:

  • Analytical balance (readable to 0.0001 g)

  • Forced-air oven or environmental chamber with temperature and airflow control

  • Dispensers loaded with a known amount of this compound

  • Forceps

  • Data recording sheet or software

Methodology:

  • Individually number and record the initial weight of each dispenser.

  • Place the dispensers in the environmental chamber set to the desired temperature and airflow.

  • At predetermined intervals (e.g., every 24 hours), remove the dispensers using forceps and allow them to equilibrate to room temperature.

  • Weigh each dispenser and record the mass.

  • Return the dispensers to the environmental chamber.

  • Continue this process for the desired duration of the experiment.

  • Calculate the average daily release rate by dividing the total weight loss by the number of days.

Protocol 2: Dynamic Headspace Analysis of Release Rate

This method allows for the quantification of the released compound in real-time using gas chromatography.

Materials:

  • Glass chamber or flow-through cell to house the dispenser

  • Source of purified, inert gas (e.g., nitrogen or zero air)

  • Flow controllers

  • Adsorbent tubes (e.g., Tenax® TA)

  • Air sampling pump

  • Gas chromatograph with a suitable detector (e.g., FID or MS)

  • External standards of this compound

Methodology:

  • Place a single dispenser in the glass chamber.

  • Pass a controlled flow of inert gas over the dispenser.

  • At the outlet of the chamber, draw a known volume of the gas through an adsorbent tube using the air sampling pump to trap the released compound.

  • After the sampling period, remove the adsorbent tube.

  • Thermally desorb the trapped compound from the tube into the gas chromatograph for analysis.

  • Quantify the amount of this compound by comparing the peak area to a calibration curve generated from external standards.

  • The release rate is calculated by dividing the quantified mass by the sampling time.

Visualizations

Experimental_Workflow_Gravimetric cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis A Number and Weigh Initial Dispensers B Place in Environmental Chamber A->B Start C Remove and Weigh at Intervals B->C Time Interval D Return to Chamber C->D E Calculate Release Rate C->E End of Experiment D->B Repeat

Caption: Workflow for Gravimetric Release Rate Determination.

Factors_Affecting_Release_Rate cluster_environmental Environmental Factors cluster_dispenser Dispenser Characteristics ReleaseRate Release Rate of This compound Temperature Temperature Temperature->ReleaseRate Airflow Airflow Airflow->ReleaseRate Sunlight Sunlight Sunlight->ReleaseRate Material Material/Matrix Material->ReleaseRate Design Design (Size/Shape) Design->ReleaseRate Loading Loading Dose Loading->ReleaseRate

Caption: Factors Influencing the Release Rate of Semiochemicals.

References

Technical Support Center: Stereoselective Synthesis of cis-9-Hexadecen-1-yl Formate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stereoselective synthesis of cis-9-Hexadecen-1-yl formate (B1220265). This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the synthesis, offering potential causes and solutions in a question-and-answer format.

Q1: My Wittig reaction is producing a low cis to trans isomer ratio. What are the likely causes and how can I improve the cis-selectivity?

A1: Low cis (Z)-selectivity in a Wittig reaction for the synthesis of molecules like cis-9-Hexadecen-1-ol (the precursor to the formate) is a common issue. The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the phosphonium (B103445) ylide used.[1]

  • Cause 1: Ylide Stabilization. Unstabilized ylides, typically those without electron-withdrawing groups adjacent to the carbanion, generally lead to the Z-alkene.[1][2] If your ylide is stabilized (e.g., by a carbonyl or cyano group), it will preferentially form the more thermodynamically stable E (trans)-alkene.[2] For the synthesis of cis-9-Hexadecen-1-ol, you should be using an unstabilized ylide.

  • Troubleshooting 1: Choice of Reagents. Ensure you are preparing an unstabilized ylide. For instance, reacting an alkyltriphenylphosphonium salt with a strong, non-nucleophilic base like n-butyllithium (n-BuLi) or sodium amide (NaNH₂) is a standard method for generating unstabilized ylides.[3]

  • Cause 2: Presence of Lithium Salts. Lithium salts can affect the stereochemical outcome by influencing the equilibrium between betaine (B1666868) intermediates.[4] While the mechanism is complex, using lithium-free bases or adding salt-capturing agents can sometimes improve cis-selectivity.

  • Troubleshooting 2: Base Selection. Consider using a sodium- or potassium-based strong base, such as sodium hexamethyldisilazide (NaHMDS) or potassium tert-butoxide (KOtBu), to generate the ylide.[5] This avoids the introduction of lithium cations.

  • Cause 3: Reaction Temperature. The initial addition of the ylide to the aldehyde is often performed at low temperatures to favor kinetic control, which can enhance cis-selectivity.

  • Troubleshooting 3: Temperature Control. Perform the ylide addition to the aldehyde at low temperatures, such as -78 °C, and then allow the reaction to slowly warm to room temperature.[6]

Q2: I am observing over-reduction of the alkyne to an alkane during the partial hydrogenation step with Lindlar's catalyst. How can I prevent this?

A2: Over-reduction is a frequent problem in the semi-hydrogenation of alkynes to cis-alkenes. The goal is to reduce the alkyne to an alkene without further reducing the alkene to an alkane.[7][8]

  • Cause 1: Catalyst Activity. The Lindlar catalyst, which is palladium on calcium carbonate poisoned with lead acetate (B1210297) and quinoline (B57606), is designed to be less reactive than standard hydrogenation catalysts.[7][9][10] However, variations in catalyst preparation or age can lead to higher than desired activity.

  • Troubleshooting 1: Catalyst Quality and "Poisoning".

    • Use a fresh, high-quality Lindlar catalyst.

    • If preparing the catalyst in-house, ensure the "poisoning" with lead acetate and quinoline is done correctly to deactivate the catalyst sufficiently.[9][10]

    • Sometimes, adding a small additional amount of quinoline to the reaction mixture can help further suppress over-reduction.

  • Cause 2: Reaction Conditions. Excessive hydrogen pressure or prolonged reaction times can drive the reaction towards the fully saturated alkane.

  • Troubleshooting 2: Monitoring and Control.

    • Carry out the reaction at or slightly above atmospheric pressure of hydrogen. A balloon filled with hydrogen is often sufficient.[6]

    • Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting alkyne is consumed.

Q3: The final formylation of cis-9-Hexadecen-1-ol is resulting in low yields or side products. What are some reliable methods and potential pitfalls?

A3: The formylation step, while seemingly straightforward, can be problematic if the appropriate reagents and conditions are not chosen, especially with a substrate containing a double bond that could potentially react.

  • Method 1: Formic Acid. Using formic acid directly is a common method. It can be catalyzed by an acid or used in excess. However, the acidic conditions can sometimes lead to side reactions. A recent development involves the autocatalytic O-formylation using CO₂ and a reducing agent like NaBH₄, which generates formic acid in situ under milder conditions.[11]

  • Method 2: Paraformaldehyde. Aerobic oxidative coupling with paraformaldehyde catalyzed by gold nanoparticles on a titanium dioxide support (Au/TiO₂) is another approach. However, side products from the partial oxidation of the alcohol or acetalization of formaldehyde (B43269) can occur.[12]

  • Troubleshooting:

    • Purity of Starting Material: Ensure the cis-9-Hexadecen-1-ol is pure and free of any reagents from the previous step that might interfere with the formylation.

    • Anhydrous Conditions: For many formylation reactions, especially those using reactive formylating agents, maintaining anhydrous conditions is crucial to prevent hydrolysis and other side reactions.

    • Protecting Groups: If other sensitive functional groups are present in the molecule, they may need to be protected prior to formylation.[13][14][15][16] However, for cis-9-Hexadecen-1-ol, this is generally not necessary.

    • Alternative Reagents: Other formylating agents include dimethylformamide (DMF) with a catalyst, which can be useful for converting alkyl halides to formate esters, a route that could be adapted for alcohols.[17][18]

Q4: How can I accurately determine the cis/trans ratio of my synthesized 9-Hexadecen-1-yl formate?

A4: Accurate determination of the isomeric ratio is critical.

  • Method 1: Nuclear Magnetic Resonance (NMR) Spectroscopy. ¹H NMR is a powerful tool. The protons attached to the double bond carbons (vinylic protons) in the cis and trans isomers will have different chemical shifts and coupling constants. This allows for integration of the respective signals to determine the ratio.

  • Method 2: Gas Chromatography (GC). Using an appropriate capillary column, it is often possible to separate the cis and trans isomers. The ratio of the peak areas corresponds to the isomeric ratio. This method is highly sensitive and quantitative.

  • Method 3: Colorimetric Assay. For high-throughput screening, a colorimetric method using an indicator displacement assay has been developed. This involves stereospecific dihydroxylation of the alkene mixture, followed by complexation with a host-indicator system that produces a color change proportional to the isomeric ratio.[19]

Data Presentation

The following tables summarize typical yields and stereoselectivities for common methods used in the synthesis of cis-alkenes.

Table 1: Comparison of Methods for cis-Alkene Synthesis

MethodCatalyst/ReagentTypical SubstrateTypical Yield (%)Typical cis (Z) Selectivity (%)Reference
Alkyne Semi-HydrogenationLindlar's Catalyst (Pd/CaCO₃, Pb(OAc)₂, quinoline)Internal Alkyne>95>98[7][8][9][10]
Alkyne Semi-HydrogenationP-2 Catalyst (Nickel-boride complex)Internal AlkyneHighHigh[9]
Wittig ReactionUnstabilized Phosphonium Ylide (e.g., from alkyltriphenylphosphonium halide + n-BuLi)Aldehyde60-90>95 (under optimal conditions)[4][6][20]
Alkyne ReductionHydroboration-Protonolysis (1. Borane, 2. Acetic Acid)Internal AlkyneHigh>98[9]

Experimental Protocols

Protocol 1: Synthesis of cis-9-Hexadecen-1-ol via Alkyne Semi-Hydrogenation

This protocol is a generalized procedure based on the Lindlar hydrogenation.

  • Setup: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar is charged with 9-hexadecyn-1-ol (B1595561) and a suitable solvent (e.g., hexane (B92381) or ethanol).

  • Catalyst Addition: Lindlar's catalyst (typically 5% by weight of the alkyne) and a small amount of quinoline (optional, to further prevent over-reduction) are added to the flask.

  • Hydrogenation: The flask is evacuated and backfilled with hydrogen gas (H₂). This is often done using a balloon filled with H₂ to maintain a slight positive pressure.

  • Reaction: The mixture is stirred vigorously at room temperature.

  • Monitoring: The reaction progress is monitored by TLC or GC.

  • Workup: Upon completion (disappearance of the starting alkyne), the reaction mixture is filtered through a pad of celite to remove the catalyst. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel to yield pure cis-9-Hexadecen-1-ol.

Protocol 2: Synthesis of cis-9-Hexadecen-1-yl Formate via Formylation with Formic Acid

  • Setup: In a round-bottom flask, cis-9-Hexadecen-1-ol is dissolved in an excess of formic acid.

  • Reaction: The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) to increase the reaction rate.

  • Monitoring: The reaction is monitored by TLC until the starting alcohol is consumed.

  • Workup: The excess formic acid is removed under reduced pressure. The residue is dissolved in a non-polar solvent like diethyl ether or hexane and washed with a saturated aqueous solution of sodium bicarbonate (to neutralize any remaining acid), followed by brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate (B86663) (MgSO₄), filtered, and concentrated under reduced pressure to yield the crude formate ester.

  • Purification: If necessary, the product can be further purified by column chromatography.

Visualizations

Wittig_Reaction_Pathway cluster_ylide Ylide Formation cluster_cycloaddition Alkene Formation AlkylHalide Alkyltriphenylphosphonium Halide Ylide Unstabilized Phosphonium Ylide AlkylHalide->Ylide 1. Deprotonation Base Strong Base (e.g., n-BuLi) Aldehyde Aldehyde Oxaphosphetane cis-Oxaphosphetane (Kinetic Product) Ylide->Oxaphosphetane 2. [2+2] Cycloaddition cis_Alkene cis-Alkene Oxaphosphetane->cis_Alkene 3. Decomposition TPO Triphenylphosphine Oxide Oxaphosphetane->TPO

Caption: Wittig reaction pathway for cis-alkene synthesis.

Lindlar_Hydrogenation_Workflow Start Start: 9-Hexadecyn-1-ol Reaction Hydrogenation: - Lindlar's Catalyst - H₂ (balloon) - Solvent (Hexane/EtOH) Start->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Quench Reaction Complete? Monitoring->Quench Quench->Monitoring No Filter Filter to Remove Catalyst Quench->Filter Yes Concentrate Concentrate Under Reduced Pressure Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Product: cis-9-Hexadecen-1-ol Purify->Product

Caption: Experimental workflow for Lindlar hydrogenation.

Troubleshooting_Logic Start Low cis/trans Ratio in Wittig Reaction Q1 Is the ylide unstabilized? Start->Q1 A1_Yes Check Reaction Conditions Q1->A1_Yes Yes A1_No Redesign Synthesis with Unstabilized Ylide Q1->A1_No No Q2 Are lithium salts present? A1_Yes->Q2 A2_Yes Use Li-free base (e.g., NaHMDS) Q2->A2_Yes Yes A2_No Check Temperature Control Q2->A2_No No Q3 Was the reaction run at low temperature? A2_No->Q3 A3_Yes Further Optimization Needed Q3->A3_Yes Yes A3_No Perform addition at -78°C Q3->A3_No No

Caption: Troubleshooting logic for low cis-selectivity.

References

Improving the longevity of "cis-9-Hexadecen-1-yl formate" pheromone traps

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cis-9-Hexadecen-1-yl formate (B1220265) pheromone lures and traps. This resource is designed for researchers, scientists, and pest management professionals to optimize the performance and longevity of their pheromone-based monitoring and control systems.

Troubleshooting Guide

This section provides structured guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Problem Potential Causes Recommended Actions & Solutions
Q1: My trap captures are unexpectedly low or zero. 1. Pheromone Degradation: The lure may be old, expired, or degraded by environmental factors.[1][2] 2. Incorrect Trap Placement: Traps may be positioned incorrectly relative to wind direction, crop height, or insect flight paths.[2][3] 3. Low Pest Population: The target insect may not be present or is at a very low density.[4] 4. Environmental Conditions: Extreme temperatures can reduce insect activity and pheromone dispersal.[2][5] 5. Lure Contamination: Handling lures without gloves can transfer oils and scents that inhibit the pheromone.[3]1. Verify Lure Viability: Replace the lure with a fresh one, ensuring it is within its recommended lifespan.[2] Store lures in a freezer until use to minimize degradation. 2. Optimize Trap Placement: Position traps at the recommended height for the target species.[6] Consider prevailing wind direction to maximize the pheromone plume.[3] Avoid placing traps too close together to prevent interference.[6] 3. Confirm Pest Presence: Scout the area to confirm that the target insect is active.[6] Pheromone traps only attract adult insects, so timing with the insect's life cycle is crucial.[2] 4. Monitor Conditions: Deploy traps when temperatures are suitable for the target insect's activity (typically above 65°F/18°C).[2] 5. Follow Handling Protocols: Always use gloves when handling lures and traps.[3][6]
Q2: The pheromone lure doesn't seem to last as long as the manufacturer claims. 1. High Temperatures: Elevated temperatures increase the pheromone release rate, exhausting the lure prematurely.[1][5] 2. UV Radiation: Direct sunlight can cause photodegradation of the pheromone compound.[7] 3. Oxidation: Exposure to air can lead to oxidative breakdown of the pheromone.[1] 4. Dispenser Type: The material and design of the dispenser significantly impact the release rate and longevity.[8][9][10]1. Shield from Sun: Place traps in shaded locations when possible to reduce the impact of high temperatures and direct sunlight.[5] 2. Use Protective Dispensers: Select dispensers made from materials that offer UV protection, such as certain polymers or laminated materials.[7] 3. Consider Controlled-Release Formulations: Utilize advanced dispensers like microparticles, polymer matrices, or membrane systems that provide a more constant release rate and protect the pheromone.[7][11][12] 4. Adjust Replacement Schedule: In harsh environmental conditions (high heat, sun), shorten the interval for lure replacement.[13]
Q3: I am catching a high number of non-target species. 1. Shared Pheromone Components: Other local species may be attracted to one or more components in the pheromone blend.[14] 2. Lure Release Rate: A release rate that is too high can attract less sensitive, non-target species.[14] 3. Trap Design/Color: The physical characteristics of the trap itself may be attractive to other insects.1. Verify Lure Specificity: Contact the manufacturer to inquire about the purity and specificity of the pheromone blend.[14] 2. Optimize Release Rate: Test lures with a lower or more controlled release rate to increase specificity.[14] 3. Modify Trap: If a specific non-target species is a recurring issue, consider using a different trap design or color that is less attractive to it.

Frequently Asked Questions (FAQs)

Q: What is cis-9-Hexadecen-1-yl formate? A: this compound is a straight-chain lepidopteran pheromone. It is a synthetic analog of a chemical signal released, typically by female moths, to attract males of the same species for mating.[15][16] It is used in traps for monitoring pest populations or for mating disruption strategies.[12][15]

Q: What are the primary factors that cause degradation of the pheromone lure? A: The primary factors are environmental. High temperatures accelerate the volatilization of the pheromone, while exposure to oxygen and UV radiation from direct sunlight can cause chemical breakdown through oxidation and photodegradation.[1][5][7]

Q: How can I extend the field life of my pheromone lures? A: To extend longevity, you should:

  • Use Controlled-Release Dispensers: Modern dispensers like polymer matrices, microcapsules, or membrane vials are designed to protect the pheromone and ensure a steady release over a longer period.[7][11][12]

  • Protect from Elements: Where possible, shield traps from direct sunlight and extreme heat, as this can significantly slow degradation and premature release.[5]

  • Proper Storage: Store unused lures in a freezer at or below -20°C in their original sealed packaging to prevent degradation before use.

Q: What is a controlled-release dispenser and how does it work? A: A controlled-release dispenser is a specialized lure designed to emit the pheromone at a consistent rate over an extended period.[1][11] These can be made from various materials, including rubber septa, polymer vials, microparticles, or laminated plastics.[7][11] The material protects the pheromone from rapid evaporation and environmental degradation while regulating its release into the atmosphere.[7]

Q: Does the type of trap affect the lure's performance? A: Yes. The design of the trap can influence airflow around the lure, which affects the shape and reach of the pheromone plume. The trap must be appropriate for the target insect's size and behavior to ensure capture after attraction.[2]

Experimental Protocols

Protocol 1: Field Trial for Evaluating Lure Longevity

Objective: To determine the effective field life of a this compound lure by quantifying the remaining pheromone over time.

Methodology:

  • Lure Deployment: Place a set of new lures in traps under field conditions representative of your research environment. Include at least three replicates for each time point.[17]

  • Sample Collection: Retrieve the aged lures at predetermined intervals (e.g., 0, 1, 2, 4, 6, and 8 weeks).[6][8] Immediately upon collection, place each lure in a sealed, labeled vial and store it in a freezer to halt further degradation.[6]

  • Pheromone Extraction: In the lab, add a precise volume of a suitable solvent (e.g., n-hexane) to each vial containing a lure. Agitate the vial to extract the residual pheromone from the dispenser matrix.[6]

  • GC-MS Analysis: Filter the solvent extract. Inject a known volume of the extract into a Gas Chromatograph-Mass Spectrometer (GC-MS) to quantify the amount of this compound remaining.[6][8][17]

  • Data Analysis: Create a calibration curve using standards of the pure pheromone. Use this curve to calculate the concentration of the pheromone in the extracts. Plot the amount of remaining pheromone against time to determine the degradation rate and estimate the lure's half-life under your specific field conditions.[6]

Protocol 2: Assessing Lure Efficacy via Trap Capture Rates

Objective: To evaluate the effective attractiveness of a pheromone lure by monitoring trap captures over several weeks.

Methodology:

  • Site Selection: Choose a field site with a known population of the target insect.[6]

  • Experimental Design: Deploy a series of identical traps baited with fresh lures. Use a randomized block design with multiple replicates to account for spatial variability in the field.[6]

  • Trap Placement: Ensure all traps are placed at the recommended height and spacing for the target species to prevent interference.[6]

  • Data Collection: At regular intervals (e.g., weekly), count and record the number of target insects captured in each trap. After counting, clean or replace the sticky liners.

  • Data Analysis: Plot the average number of captures per trap against the age of the lure (in weeks). A significant decline in capture rate will indicate the end of the lure's effective life.[8][9] This biological endpoint can then be compared with the chemical analysis from Protocol 1.

Data Presentation

Table 1: Pheromone Release Rate from Different Lure Types (Hypothetical Data)

This table illustrates how different dispenser technologies can affect the release rate and longevity of a pheromone. Data is adapted from a study on Helicoverpa zea lures.[10]

Lure Age (Weeks)Rubber Septum Lure (µ g/24h )Polymer Matrix Lure (µ g/24h )Microparticle Lure (µ g/24h )
0 5.22.52.6
2 2.82.42.5
4 1.12.22.4
6 0.41.92.2
8 <0.11.52.0

Note: Data are hypothetical and for illustrative purposes. Actual release rates will vary based on specific product formulations and environmental conditions.

Table 2: Factors Influencing Pheromone Lure Performance
Factor Effect on Longevity & Efficacy Mitigation Strategy
Temperature Higher temperatures increase release rate, reducing longevity.[1][5]Use controlled-release dispensers; deploy traps in shaded areas if possible.[5]
UV Radiation Causes chemical degradation (photolysis) of the pheromone.[7]Utilize UV-protective dispenser materials.
Oxidation Chemical breakdown upon exposure to oxygen, reducing potency.[1]Encapsulation or matrix-based dispensers can limit oxygen exposure.
Wind Speed Affects the size and shape of the pheromone plume.Place traps strategically based on prevailing winds.[3]
Dispenser Material Determines the baseline release kinetics and protective qualities.[8][10]Select a dispenser type appropriate for the required field life and environment.

Visualizations

Pheromone Degradation & Release Workflow

cluster_lure Pheromone Lure Dispenser cluster_environment Environmental Factors Pheromone This compound (Protected in Matrix) Released Released Pheromone (Active Plume) Pheromone->Released Controlled Release UV UV Radiation UV->Released Temp High Temperature Temp->Pheromone Accelerates Release Temp->Released Oxygen Oxygen Oxygen->Released Degraded Degraded Pheromone (Inactive) Released->Degraded Environmental Degradation

Caption: Factors affecting pheromone release and degradation.

Troubleshooting Workflow for Low Trap Captures

Start Start: Low Trap Capture CheckLure Check Lure Age & Condition Start->CheckLure CheckPlacement Evaluate Trap Placement & Height CheckLure->CheckPlacement Lure is OK ReplaceLure Action: Replace Lure CheckLure->ReplaceLure Lure is old or expired CheckEnvironment Assess Environmental Conditions (Temp, Wind) CheckPlacement->CheckEnvironment Placement is OK RelocateTrap Action: Relocate / Adjust Trap CheckPlacement->RelocateTrap Placement is suboptimal CheckPopulation Confirm Pest Presence & Activity CheckEnvironment->CheckPopulation Conditions are OK Wait Action: Wait for Favorable Conditions CheckEnvironment->Wait Conditions are unfavorable Scout Action: Scout Area to Confirm Population CheckPopulation->Scout Pest presence is uncertain Success Problem Resolved CheckPopulation->Success Pest population is confirmed low ReplaceLure->Success RelocateTrap->Success Wait->Success Scout->Success

Caption: A decision tree for troubleshooting low trap captures.

References

Overcoming low yield in the synthesis of "cis-9-Hexadecen-1-yl formate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of cis-9-Hexadecen-1-yl formate (B1220265). This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals overcome common challenges and optimize their synthetic protocols to improve yield and purity.

Troubleshooting Guide & FAQs

This section addresses specific issues that may arise during the synthesis of cis-9-Hexadecen-1-yl formate.

Q1: My reaction yield is very low. What are the common causes for incomplete conversion?

A1: Low conversion in the formylation of cis-9-Hexadecen-1-ol is typically due to the equilibrium nature of the Fischer esterification reaction. Several factors can contribute:

  • Water Accumulation: The reaction produces water as a byproduct. As water concentration increases, the reverse reaction (hydrolysis of the ester back to the alcohol and formic acid) is favored, preventing the reaction from reaching completion.

  • Insufficient Catalyst: An inadequate amount of acid catalyst will result in a slow reaction rate, leading to low conversion within a typical timeframe.

  • Suboptimal Temperature: While higher temperatures can increase the reaction rate, an overly low temperature will significantly slow down the esterification process.

  • Molar Ratio of Reactants: If an equimolar ratio of the alcohol and formic acid is used without removing water, the reaction will reach equilibrium with significant amounts of starting material still present.

Q2: I'm observing the formation of an unknown, non-polar impurity. What could it be?

A2: A common side reaction when using a strong acid catalyst like formic acid with an unsaturated alcohol is acid-catalyzed dehydration . In the case of cis-9-Hexadecen-1-ol, this would lead to the formation of a conjugated diene, hexadeca-9,11-diene, which is a non-polar hydrocarbon. This is particularly problematic at elevated temperatures.

Q3: How can I improve the yield and minimize side product formation?

A3: To drive the reaction to completion and suppress side reactions, consider the following strategies:

  • Water Removal: Employ a Dean-Stark apparatus during the reaction to continuously remove water as it forms. This will shift the equilibrium towards the product side, significantly increasing the yield.

  • Use of Excess Reagent: Use a large excess of formic acid. Since formic acid is volatile and can be easily removed during workup, this is a cost-effective way to push the equilibrium towards the desired formate ester.

  • Temperature Control: Maintain a moderate reaction temperature (e.g., 60-80 °C) to balance the reaction rate with the suppression of the dehydration side reaction.

  • Alternative Formylating Agents: While formic anhydride (B1165640) is unstable, using a milder formylation procedure, such as enzymatic esterification with a lipase (B570770) like Novozym 435, can provide high yields at lower temperatures (e.g., 40 °C), thereby avoiding dehydration byproducts.[1][2]

Q4: I'm having difficulty separating the final product from the unreacted cis-9-Hexadecen-1-ol. How can I effectively purify my product?

A4: Due to their similar polarities and high boiling points, separating this compound from the starting alcohol by simple extraction or distillation can be challenging.

  • Chromatographic Purification: The most effective method is column chromatography on silica (B1680970) gel. The slight difference in polarity between the alcohol (more polar) and the ester (less polar) allows for good separation. Use a gradient elution system, starting with a non-polar solvent like hexane (B92381) and gradually increasing the polarity with a solvent like ethyl acetate (B1210297).

  • Driving the Reaction to Completion: The best purification strategy is to minimize the presence of the starting alcohol in the crude product by ensuring the reaction goes to completion using the methods described in A3.

Data Presentation

The following table summarizes how different reaction parameters can influence the yield of a long-chain formate ester synthesis. The data is illustrative and based on general principles of Fischer esterification.

Entry Molar Ratio (Alcohol:Acid) Catalyst Temperature (°C) Water Removal Reaction Time (h) Approx. Yield (%) Key Observation
11:1.2H₂SO₄ (0.5 mol%)100No865Equilibrium reached; incomplete conversion.
21:5H₂SO₄ (0.5 mol%)100No885Excess acid shifts equilibrium, improving yield.
31:1.2H₂SO₄ (0.5 mol%)100Yes (Dean-Stark)6>95Water removal drives reaction to completion.
41:1.2H₂SO₄ (0.5 mol%)120Yes (Dean-Stark)4>95Faster reaction, but risk of side products increases.
51:5Novozym 43540No2492Mild conditions, high yield, avoids dehydration.[1]

Experimental Protocols

Protocol 1: Fischer Esterification using a Dean-Stark Trap

This protocol is designed to maximize yield by continuously removing water.

  • Apparatus Setup: Assemble a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reagent Charging: To the flask, add cis-9-Hexadecen-1-ol (1.0 eq), toluene (B28343) (as the azeotroping solvent, approx. 2 mL per mmol of alcohol), formic acid (1.5 eq), and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 1-2 mol%).

  • Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap, with the denser water collecting at the bottom and the toluene overflowing back into the reaction flask.

  • Monitoring: Monitor the reaction progress by observing the amount of water collected in the trap. The reaction is complete when no more water is being formed. This can also be confirmed by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with diethyl ether and wash sequentially with a saturated sodium bicarbonate solution (to neutralize the acid), water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol 2: Enzymatic Esterification

This protocol uses milder conditions to avoid side reactions.

  • Reaction Setup: In a flask, dissolve cis-9-Hexadecen-1-ol (1.0 eq) and formic acid (5.0 eq) in a suitable solvent like toluene or 1,2-dichloroethane.[1]

  • Enzyme Addition: Add the immobilized lipase, Novozym 435 (e.g., 15 g/L).[1][2]

  • Incubation: Stopper the flask and place it in a shaking incubator at 40 °C for 24-48 hours.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC-MS or TLC.

  • Workup:

    • Filter off the immobilized enzyme. The enzyme can be washed with solvent and reused.

    • Concentrate the filtrate under reduced pressure to remove the solvent and excess formic acid.

  • Purification: The crude product may be of high purity. If necessary, purify by column chromatography as described in Protocol 1.

Mandatory Visualization

The following diagrams illustrate key workflows and relationships in the synthesis and troubleshooting process.

Troubleshooting_Workflow start Low Yield of This compound check_conversion Analyze Crude Product (TLC/GC) Incomplete Conversion? start->check_conversion side_products Significant Side Products (e.g., Dehydration)? check_conversion->side_products  No incomplete_sol Implement Strategy to Shift Equilibrium check_conversion->incomplete_sol  Yes side_prod_sol Modify Reaction Conditions side_products->side_prod_sol  Yes end_purify Proceed to Purification side_products->end_purify  No strategy1 Use Dean-Stark Trap to Remove Water incomplete_sol->strategy1 strategy2 Increase Molar Excess of Formic Acid incomplete_sol->strategy2 condition1 Lower Reaction Temperature side_prod_sol->condition1 condition2 Use Milder Method (e.g., Enzymatic Synthesis) side_prod_sol->condition2 strategy1->end_purify strategy2->end_purify condition1->end_purify condition2->end_purify end_ok High Yield Achieved end_purify->end_ok

Caption: Troubleshooting workflow for low yield synthesis.

Reaction_Pathway Reactants cis-9-Hexadecen-1-ol + Formic Acid Fischer Fischer Esterification (H+, Heat) Reactants->Fischer Enzymatic Enzymatic Esterification (Lipase, 40°C) Reactants->Enzymatic Product This compound (Desired Product) Fischer->Product Main Pathway SideProduct Hexadeca-9,11-diene (Dehydration Side Product) Fischer->SideProduct Side Reaction (High Temp) Enzymatic->Product Selective Pathway

Caption: Synthetic pathways to the target molecule.

References

Effects of environmental factors on "cis-9-Hexadecen-1-yl formate" efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for storing and handling cis-9-Hexadecen-1-yl formate (B1220265) to maintain its efficacy?

A1: To ensure the stability and efficacy of cis-9-Hexadecen-1-yl formate, it is crucial to handle and store it properly. Pheromones can be sensitive to environmental factors and degrade over time.

  • Storage: Store the compound in a cool, dark, and dry place. For long-term storage, refrigeration (-4°C) or freezing (-20°C) in a tightly sealed, airtight container is recommended. Avoid repeated freeze-thaw cycles.

  • Handling: When preparing solutions or baits, use clean, dry glassware and equipment. Avoid contamination from other chemicals or environmental odors. Wear appropriate personal protective equipment (PPE), such as gloves and safety glasses.

Q2: I am not observing the expected behavioral response in my experiments. What are the potential causes?

A2: A lack of behavioral response can be attributed to several factors, ranging from the quality of the pheromone to the experimental setup.

  • Pheromone Degradation: The compound may have degraded due to improper storage or handling. Exposure to high temperatures, humidity, or light can reduce its effectiveness.

  • Incorrect Concentration: The concentration of the pheromone may be too low to elicit a response or too high, leading to sensory overload or repellency.

  • Contamination: The experimental arena or the pheromone sample itself might be contaminated with other odors that interfere with the signal.

  • Environmental Conditions: The temperature, humidity, and light conditions in the experimental setup may not be optimal for the target organism's activity.

  • Subject Factors: The age, sex, and physiological state of the test subjects can significantly influence their responsiveness to pheromones.

Q3: How can I assess the purity and concentration of my this compound sample?

A3: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable method for analyzing the purity and concentration of volatile and semi-volatile compounds like this compound.

  • Purity Analysis: A GC-MS analysis can separate the target compound from any impurities or degradation products. The resulting chromatogram will show a primary peak corresponding to this compound, and the relative area of this peak can be used to estimate its purity.

  • Concentration Analysis: To determine the exact concentration, a calibration curve should be prepared using certified reference standards of this compound.

Troubleshooting Guides

Issue 1: Rapid Loss of Efficacy in Field or Laboratory Setups
Possible Cause Troubleshooting Steps
High Temperature - Monitor and control the ambient temperature. - If possible, conduct experiments during cooler parts of the day. - For field applications, consider using controlled-release dispensers that offer some protection against temperature fluctuations.
High Humidity - Use desiccants in storage containers. - In laboratory settings, control the relative humidity of the environment. - Be aware that high humidity can accelerate the hydrolysis of the formate ester.
Exposure to UV Light - Store the compound in amber vials or other light-blocking containers. - In the field, use dispensers that provide UV protection. - Minimize exposure to direct sunlight during handling and experimentation.
Issue 2: Inconsistent or Variable Experimental Results
Possible Cause Troubleshooting Steps
Inconsistent Pheromone Release Rate - Ensure the solvent used for dilution has completely evaporated before starting the experiment. - Use a standardized method for applying the pheromone to the dispenser or substrate. - Consider using commercial controlled-release dispensers for more consistent release rates.
Contamination of Experimental Arena - Thoroughly clean all equipment and the experimental arena between trials using appropriate solvents (e.g., ethanol, hexane) and allow them to dry completely. - Ensure good ventilation to remove residual odors.
Variability in Test Subjects - Use subjects of the same age, sex, and reproductive status. - Acclimatize the subjects to the experimental conditions before testing.

Data Presentation

The following tables provide illustrative data on the potential effects of environmental factors on the stability of a generic long-chain fatty acid formate, as specific data for this compound is not available.

Table 1: Illustrative Effect of Temperature on the Degradation of a Pheromone Formate

Temperature (°C)Estimated Half-life (Days)
4> 365
2590
4030

Table 2: Illustrative Effect of Relative Humidity on the Hydrolysis of a Pheromone Formate at 25°C

Relative Humidity (%)Estimated Percentage of Hydrolysis after 30 days
20< 5%
5010-15%
8025-30%

Table 3: Illustrative Effect of UV Light Exposure on the Degradation of a Pheromone Formate

Exposure ConditionEstimated Degradation after 24 hours
Dark (Control)< 1%
Indirect Sunlight5-10%
Direct Sunlight20-25%

Experimental Protocols

Protocol 1: Accelerated Stability Testing

This protocol is designed to assess the stability of this compound under elevated temperature and humidity.

  • Sample Preparation: Prepare multiple aliquots of the pheromone in sealed, airtight vials.

  • Exposure Conditions: Place the vials in environmental chambers set to different temperature and humidity conditions (e.g., 40°C/75% RH, 50°C/75% RH). Include a control set stored at -20°C.

  • Time Points: At regular intervals (e.g., 0, 7, 14, 28 days), remove one vial from each condition.

  • Analysis: Analyze the remaining concentration of this compound in each sample using GC-MS.

  • Data Evaluation: Calculate the degradation rate at each condition compared to the control.

Protocol 2: GC-MS Analysis of this compound
  • Sample Preparation: Dilute a small, accurately weighed amount of the pheromone sample in a suitable solvent (e.g., hexane).

  • Instrument Setup:

    • Gas Chromatograph (GC): Use a non-polar or mid-polar capillary column suitable for the analysis of long-chain esters.

    • Oven Program: Start at a low temperature (e.g., 100°C) and ramp up to a higher temperature (e.g., 250°C) to ensure good separation.

    • Injector: Use a splitless or split injection mode, depending on the sample concentration.

    • Mass Spectrometer (MS): Operate in electron ionization (EI) mode and scan a mass range appropriate for the target molecule (m/z 268.4) and its potential fragments.

  • Analysis: Inject the sample into the GC-MS system. Identify the peak corresponding to this compound based on its retention time and mass spectrum.

  • Quantification: Use an internal or external standard method with a certified reference standard for accurate quantification.

Visualizations

Experimental_Workflow_for_Stability_Testing cluster_prep Sample Preparation cluster_exposure Environmental Exposure cluster_analysis Analysis cluster_data Data Evaluation Prep Prepare Aliquots Temp_Hum Temperature & Humidity Chambers Prep->Temp_Hum Expose Samples UV UV Light Exposure Prep->UV Expose Samples Dark Dark Control (-20°C) Prep->Dark Expose Samples GCMS GC-MS Analysis Temp_Hum->GCMS Analyze at Time Points UV->GCMS Analyze at Time Points Dark->GCMS Analyze at Time Points Deg_Rate Calculate Degradation Rate GCMS->Deg_Rate Quantify Pheromone

Caption: Workflow for assessing the stability of this compound.

Troubleshooting_Logic Start No/Low Behavioral Response Check_Purity Check Pheromone Purity & Concentration (GC-MS) Start->Check_Purity Purity_OK Purity OK? Check_Purity->Purity_OK Check_Setup Review Experimental Setup Setup_OK Setup OK? Check_Setup->Setup_OK Check_Subjects Evaluate Test Subjects Subjects_OK Subjects OK? Check_Subjects->Subjects_OK Purity_OK->Check_Setup Yes Degradation Potential Degradation (Improper Storage/Handling) Purity_OK->Degradation No Setup_OK->Check_Subjects Yes Contamination Contamination Issues Setup_OK->Contamination No Concentration Incorrect Concentration Subjects_OK->Concentration Yes, re-evaluate dose Physiology Incorrect Subject Physiology Subjects_OK->Physiology No Environment Suboptimal Environment Contamination->Environment

Caption: Troubleshooting flowchart for unexpected experimental outcomes.

Technical Support Center: Synthesis of cis-9-Hexadecen-1-yl Formate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of cis-9-Hexadecen-1-yl formate (B1220265). It provides troubleshooting advice and frequently asked questions to help minimize impurities and optimize the synthetic process.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing cis-9-Hexadecen-1-yl formate?

A1: The most prevalent and straightforward method is the Fischer esterification of cis-9-Hexadecen-1-ol with formic acid, typically in the presence of an acid catalyst. This reaction is an equilibrium process where the alcohol reacts with the carboxylic acid to form the ester and water.[1][2][3][4] To drive the equilibrium towards the product, it is common to use an excess of one reactant, usually the more commercially viable one, or to remove water as it is formed.[5]

Q2: What are the primary impurities I should expect in my crude product?

A2: The primary impurities in the synthesis of this compound typically include:

  • Unreacted Starting Materials: Residual cis-9-Hexadecen-1-ol and formic acid.[2]

  • Geometric Isomer: The trans-isomer, trans-9-Hexadecen-1-yl formate, can form if the reaction conditions promote isomerization of the cis double bond.

  • Byproducts from Side Reactions: Depending on the specific reagents and conditions, byproducts such as di-(cis-9-hexadecen-1-yl) ether may form, especially at high temperatures with a strong acid catalyst. If a mixed anhydride (B1165640) approach is used (e.g., with acetic anhydride), acetate (B1210297) esters can be a significant impurity.[6]

  • Oxidation Products: The unsaturated alcohol is susceptible to oxidation, which can lead to the formation of aldehydes or carboxylic acids.

Q3: How can I confirm the stereochemistry of the double bond in my final product?

A3: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for differentiating between cis and trans isomers. The coupling constant (J-value) between the vinylic protons is characteristically smaller for cis isomers (typically 6-14 Hz) compared to trans isomers (typically 11-18 Hz).[7][8][9] Gas Chromatography (GC) can also often separate cis and trans isomers, especially when using a suitable capillary column.[10]

Q4: What are the recommended purification techniques for this compound?

A4: A multi-step purification process is often necessary to achieve high purity. This typically involves:

  • Aqueous Workup: To remove the acid catalyst and excess formic acid, the reaction mixture is washed with a mild base such as sodium bicarbonate solution, followed by a brine wash.[11]

  • Drying: The organic layer is dried over an anhydrous salt like sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: The solvent is removed under reduced pressure.

  • Chromatography: Column chromatography using silica (B1680970) gel or alumina (B75360) is highly effective for separating the formate ester from unreacted alcohol and other non-polar impurities.[12]

  • Distillation: For larger scale purification, vacuum distillation can be employed to purify the final product, provided it is thermally stable.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Formate Ester Incomplete reaction due to equilibrium.- Use a larger excess of formic acid.- Remove water as it forms using a Dean-Stark apparatus.- Increase reaction time or temperature (monitor for side reactions).[5]
Loss of product during workup.- Ensure proper phase separation during extractions.- Avoid overly aggressive washing that could lead to emulsion formation.
Presence of Unreacted cis-9-Hexadecen-1-ol Insufficient formic acid or reaction time.- Increase the molar ratio of formic acid to alcohol.- Extend the reaction time.
Inefficient purification.- Optimize the solvent system for column chromatography to achieve better separation between the alcohol and the ester.- Ensure the column is not overloaded.
Contamination with trans-9-Hexadecen-1-yl formate Isomerization of the double bond.- Use milder reaction conditions (lower temperature, less harsh acid catalyst).- Avoid prolonged exposure to acidic conditions.
Formation of Unknown Byproducts Side reactions due to high temperatures or reactive impurities.- Lower the reaction temperature.- Use a milder acid catalyst.- Ensure the purity of starting materials.
Oxidation of the starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use freshly distilled and degassed solvents.

Experimental Protocols

Synthesis of this compound via Fischer Esterification
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine cis-9-Hexadecen-1-ol (1.0 eq) and formic acid (3.0 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 1-2 mol%) to the stirred mixture.

  • Reaction: Heat the mixture to a gentle reflux (typically 40-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). The reaction is typically complete within 4-8 hours.

  • Workup: Cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[11]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude ester by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Analytical Methods for Purity Assessment
  • Gas Chromatography-Mass Spectrometry (GC-MS):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

    • MS Detector: Scan range of m/z 40-500.

    • Analysis: Identify peaks based on their mass spectra and retention times. Quantify the relative peak areas to determine the purity and impurity profile.[13][14][15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Chloroform-d (CDCl₃).

    • ¹H NMR: Look for the characteristic formate proton signal around 8.0 ppm (singlet), the signals for the protons on the carbon adjacent to the oxygen around 4.1 ppm (triplet), and the vinylic protons around 5.3 ppm (multiplet). Determine the cis/trans ratio by integrating the respective vinylic proton signals and analyzing their coupling constants.[7][8][16]

    • ¹³C NMR: The carbonyl carbon of the formate group will appear around 161 ppm, and the carbons of the double bond will be in the 129-131 ppm region.[7][16]

Quantitative Data Summary

Table 1: Representative GC-MS Analysis of Crude and Purified this compound

Compound Retention Time (min) Crude Product Area % Purified Product Area %
This compound15.285.3>99.5
cis-9-Hexadecen-1-ol14.810.1<0.2
trans-9-Hexadecen-1-yl formate15.32.5<0.2
Other Impuritiesvarious2.1<0.1

Table 2: ¹H NMR Chemical Shifts and Coupling Constants for Isomer Identification

Proton(s) cis-Isomer trans-Isomer
Formate (-OCHO)~8.05 ppm (s)~8.05 ppm (s)
Vinylic (-CH=CH-)~5.35 ppm (m)~5.38 ppm (m)
Methylene (-CH₂O-)~4.15 ppm (t, J = 6.8 Hz)~4.15 ppm (t, J = 6.8 Hz)
Vicinal Coupling Constant (³JHH)~10 Hz~15 Hz

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification A cis-9-Hexadecen-1-ol + Formic Acid C Fischer Esterification (Heat) A->C B Acid Catalyst (e.g., H₂SO₄) B->C D Quench and Dilute C->D E Aqueous Wash (H₂O, NaHCO₃, Brine) D->E F Dry and Concentrate E->F G Column Chromatography F->G H Pure this compound G->H

Caption: Workflow for the synthesis of this compound.

Troubleshooting_Logic Start Analyze Crude Product (GC-MS, NMR) LowYield Low Yield? Start->LowYield HighAlcohol High Unreacted Alcohol? LowYield->HighAlcohol No AdjustReaction Increase Reactant Excess or Reaction Time LowYield->AdjustReaction Yes TransIsomer Trans Isomer Present? HighAlcohol->TransIsomer No OptimizeChroma Optimize Chromatography HighAlcohol->OptimizeChroma Yes Pure Product is Pure TransIsomer->Pure No MilderConditions Use Milder Conditions TransIsomer->MilderConditions Yes AdjustReaction->Start OptimizeChroma->Start MilderConditions->Start

Caption: Troubleshooting decision tree for synthesis optimization.

References

Storage conditions to prevent degradation of "cis-9-Hexadecen-1-yl formate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for cis-9-Hexadecen-1-yl formate (B1220265). This resource is designed for researchers, scientists, and chemical ecology professionals to ensure the stability and integrity of cis-9-Hexadecen-1-yl formate in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to prevent degradation and address common issues.

Troubleshooting Guide

This guide addresses specific issues you might encounter during the storage and use of this compound.

Issue Possible Causes & Solutions
Loss of biological activity (e.g., reduced insect attraction in bioassays) 1. Chemical Degradation: The compound may have degraded due to improper storage. The formate ester is susceptible to hydrolysis, and the cis-double bond is prone to oxidation and isomerization. Solution: Review the storage conditions. Ensure the compound is stored at low temperatures (-20°C for long-term), protected from light, and under an inert atmosphere. Verify the purity of your sample using the provided analytical protocol. 2. Sub-optimal Dispenser/Formulation: The release rate from your dispenser (e.g., rubber septum, capillary tube) may be too high or too low due to environmental conditions like high temperatures.[1] Solution: Re-evaluate your dispenser choice and formulation. Conduct release rate studies under your specific experimental conditions.
Appearance of new peaks in GC-MS analysis 1. Hydrolysis: A new peak corresponding to cis-9-Hexadecen-1-ol is a strong indicator of hydrolysis. This is accelerated by moisture and non-neutral pH. Solution: Ensure all solvents are anhydrous and glassware is thoroughly dried.[2] If working in solution, consider using a buffered system within a pH range of 4-8. 2. Oxidation: The appearance of peaks corresponding to aldehydes, epoxides, or chain-cleavage products suggests oxidation of the double bond. This is accelerated by oxygen, UV light, and trace metals. Solution: Store the compound and its solutions under an inert gas (e.g., argon or nitrogen). Use amber vials to protect from light.[2] Consider adding a radical-scavenging antioxidant like Butylated Hydroxytoluene (BHT) at a low concentration (e.g., 0.01-0.1%).
Change in the ratio of geometric isomers (cis/trans) 1. Isomerization: The cis-double bond can isomerize to the more stable trans-isomer, especially when exposed to heat, light, or acidic/basic conditions. Solution: Minimize exposure to high temperatures and UV light. Store in a neutral, dark environment. When preparing formulations, avoid excessive heating.
Inconsistent experimental results 1. Sample Contamination: The sample may be contaminated with impurities that inhibit or alter its activity. Solution: Always use high-purity solvents and clean equipment. Run a purity check on your stock of this compound before starting a new set of experiments. 2. Sample Degradation During Experiment: The compound may be degrading under the experimental conditions (e.g., in a heated GC injector or in a solvent exposed to air). Solution: Use the lowest possible injector temperature that allows for good chromatographic performance. Purge solutions with inert gas and keep them sealed and cool when not in use.

Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal long-term storage conditions for this compound? A1: For long-term stability (months to years), this compound should be stored as a neat oil or in a non-polar, anhydrous solvent (e.g., hexane) at -20°C or below.[2] The container should be a flame-sealed ampoule or a vial with a PTFE-lined cap, with the headspace flushed with an inert gas like argon or nitrogen to displace oxygen.

Q2: For how long is the compound stable at room temperature? A2: The compound is not recommended for long-term storage at room temperature. At elevated temperatures (e.g., >30-40°C), degradation via oxidation and hydrolysis can become significant over a period of days to weeks, leading to a reduced half-life.[1][3] For daily use, prepare a working solution and keep it refrigerated (2-8°C) when not in use.

Q3: Is it necessary to add antioxidants or other stabilizers? A3: While not always required for short-term storage under ideal conditions, adding a stabilizer is highly recommended for long-term storage or for formulations used in the field. An antioxidant such as BHT can significantly inhibit oxidation.[1] For applications in aqueous or protic solvents, hydrolysis stabilizers like carbodiimides can be considered, though this will depend on the specific experimental context.

Degradation Pathways

Q4: What are the primary chemical degradation pathways for this molecule? A4: The two main degradation pathways are:

  • Hydrolysis of the formate ester bond, which breaks the molecule down into cis-9-hexadecen-1-ol and formic acid. This is catalyzed by water, especially under acidic or basic conditions.

  • Oxidation or Isomerization at the C9-C10 double bond. Oxygen, heat, and UV light can lead to the formation of the trans-isomer, epoxides, or cleavage products, all of which will likely be biologically inactive.[1]

Q5: How can I detect degradation in my sample? A5: The most effective method for detecting degradation is Gas Chromatography-Mass Spectrometry (GC-MS). Degradation will manifest as a decrease in the peak area of the parent compound and the appearance of new peaks. Hydrolysis will produce a peak for cis-9-hexadecen-1-ol. Oxidation can produce a variety of smaller molecules, and isomerization will result in a peak with the same mass but a slightly different retention time (typically later) corresponding to the trans-isomer.

Quantitative Degradation Data (Illustrative)

Table 1: Effect of Temperature on Purity (Storage as Neat Oil)

Storage Temperature (°C) Purity after 1 Month (%) Purity after 6 Months (%) Purity after 12 Months (%)
25 (Room Temp) 95.2 85.1 72.3
4 (Refrigerated) 99.1 97.5 95.8

| -20 (Frozen) | >99.8 | >99.5 | >99.5 |

Table 2: Effect of pH on Hydrolysis in Aqueous Solution (Illustrative Half-life at 25°C)

pH Condition Estimated Half-life (t½)
2.0 0.01 M HCl ~12 hours
4.5 Buffered ~30 days
7.0 Neutral ~45 days

| 9.0 | 0.01 M NaOH | ~8 hours |

Experimental Protocols

Protocol 1: Purity and Degradation Analysis by GC-MS

This protocol details the quantitative analysis of this compound to assess its purity and detect degradation products.

1. Materials and Equipment:

  • Gas Chromatograph with a Mass Spectrometer (GC-MS)

  • Non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

  • High-purity helium as carrier gas

  • Anhydrous hexane (B92381) (GC grade)

  • Internal standard (e.g., n-hexadecane or a similar stable hydrocarbon)

  • Autosampler vials with PTFE septa

  • Microsyringes

2. Sample Preparation:

  • Prepare a stock solution of the internal standard (IS) in hexane at a concentration of 1 mg/mL.

  • Accurately weigh approximately 1 mg of your this compound sample into a 2 mL volumetric flask.

  • Add 100 µL of the IS stock solution.

  • Dilute to the 2 mL mark with anhydrous hexane. This results in a sample concentration of ~0.5 mg/mL and an IS concentration of 0.05 mg/mL.

  • Transfer the solution to an autosampler vial.

3. GC-MS Parameters (Typical):

  • Injector: Splitless mode, 250°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 80°C, hold for 2 minutes

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Parameters:

    • Ion Source: Electron Ionization (EI), 70 eV, 230°C

    • Scan Mode: Full Scan (m/z 40-450)

4. Data Analysis:

  • Identify the peaks for this compound, its trans-isomer (if present), cis-9-Hexadecen-1-ol (hydrolysis product), and the internal standard based on their retention times and mass spectra.

  • Calculate the purity of the sample by comparing the peak area of the parent compound to the total area of all detected peaks (area percent).

  • For quantitative analysis, create a calibration curve using standards of known concentration and calculate the exact concentration of the parent compound relative to the internal standard.

Protocol 2: Forced Degradation Study

This study is designed to intentionally degrade the sample to identify potential degradation products and pathways, which is crucial for developing a stability-indicating analytical method.[4]

1. Sample Preparation:

  • Prepare several identical solutions of this compound in a suitable solvent (e.g., acetonitrile/water 1:1) at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Add 1 M HCl to a sample solution to a final acid concentration of 0.1 M. Incubate at 60°C for 8 hours.

  • Base Hydrolysis: Add 1 M NaOH to a sample solution to a final base concentration of 0.1 M. Incubate at room temperature for 4 hours.

  • Oxidation: Add 3% hydrogen peroxide to a sample solution. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place a solid sample and a solution sample in an oven at 80°C for 7 days.

  • Photodegradation: Expose a solution sample to a light source providing both UV and visible light (as per ICH Q1B guidelines).

  • Control: Keep one sample at 4°C in the dark.

3. Analysis:

  • At the end of the exposure period, neutralize the acidic and basic samples.

  • Dilute all samples appropriately with hexane (after solvent exchange if necessary).

  • Analyze all samples, including the control, using the GC-MS protocol described above.

  • Compare the chromatograms of the stressed samples to the control sample to identify degradation peaks. Aim for 5-20% degradation for the results to be meaningful.[4]

Visualizations

DegradationPathways cluster_stress Stress Factors main This compound Hydrolysis Hydrolysis main->Hydrolysis Oxidation Oxidation / Isomerization main->Oxidation Moisture Moisture (H₂O) + Acid/Base Moisture->Hydrolysis Oxygen Oxygen (O₂) + Heat/UV Light Oxygen->Oxidation Prod1 cis-9-Hexadecen-1-ol + Formic Acid Hydrolysis->Prod1 Prod2 trans-9-Hexadecen-1-yl formate (Isomer) Oxidation->Prod2 Prod3 Epoxides, Aldehydes, Chain-cleavage products Oxidation->Prod3

Caption: Primary degradation pathways for this compound.

StabilityStudyWorkflow cluster_prep Preparation cluster_stress Stress Conditions start Obtain high-purity This compound prep_samples Prepare multiple identical samples (neat and/or in solution) start->prep_samples control Control (4°C, dark) prep_samples->control acid Acidic (HCl) prep_samples->acid base Basic (NaOH) prep_samples->base oxidation Oxidative (H₂O₂) prep_samples->oxidation thermal Thermal (80°C) prep_samples->thermal photo Photolytic (UV/Vis) prep_samples->photo analysis GC-MS Analysis (Purity & Degradation Profile) control->analysis acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis evaluation Data Evaluation: - Identify Degradants - Determine Degradation Rate - Assess Mass Balance analysis->evaluation end Establish Storage Conditions & Shelf-Life evaluation->end

Caption: Workflow for a forced degradation stability study.

PheromoneApplicationWorkflow cluster_lab Laboratory Phase cluster_field Field/Bioassay Phase synthesis Synthesis & Purification of Pheromone purity Purity Check (GC-MS) synthesis->purity formulation Formulation Development (e.g., loading into dispensers) purity->formulation deployment Dispenser Deployment (Field or Wind Tunnel) formulation->deployment monitoring Monitoring (e.g., Trap Catches) deployment->monitoring data_collection Data Collection monitoring->data_collection analysis Data Analysis & Interpretation data_collection->analysis

Caption: General workflow for pheromone application in research.

References

Technical Support Center: Troubleshooting "cis-9-Hexadecen-1-yl formate" Lures for Inconsistent Trap Captures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for addressing inconsistent trap captures when using lures containing "cis-9-Hexadecen-1-yl formate." This pheromone analog is primarily used for monitoring and managing populations of certain moth species within the Noctuidae family, such as those in the Helicoverpa and Heliothis genera.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of inconsistent or lower-than-expected trap captures with "this compound" lures?

A1: Inconsistent trap captures can stem from a variety of factors, broadly categorized as environmental, procedural, and biological. Key causes include:

  • Improper Lure Handling and Storage: Contamination of the lure or premature degradation due to exposure to heat and sunlight can significantly reduce its effectiveness.[1][2]

  • Suboptimal Trap Placement: The height, density, and location of traps are critical for maximizing capture rates.[3][4][5]

  • Environmental Conditions: Factors such as high temperatures, strong winds, and even the phase of the moon can influence moth activity and pheromone plume dispersal, thereby affecting trap captures.[5][6]

  • Lure Aging and Degradation: The pheromone lure has a finite lifespan and its efficacy will decrease over time in the field.[7][8]

  • Trap Design and Maintenance: The type of trap used and its condition can impact its ability to capture and retain moths.[9][10][11]

  • Insect Population Dynamics: Natural fluctuations in the target insect population will directly affect the number of moths captured.

Q2: How should "this compound" lures be stored to maintain their efficacy?

A2: To prevent premature degradation and maintain potency, pheromone lures should be stored in a cool, dark place.[1][2] Ideally, keep them in a refrigerator or freezer in their original sealed packaging until they are ready to be deployed in the field.

Q3: What is the recommended replacement interval for these lures?

A3: The effective lifespan of a pheromone lure can vary depending on the manufacturer and environmental conditions. A general guideline is to replace lures every 4 to 6 weeks to ensure a consistent and attractive pheromone release.[1][2] However, in hotter and sunnier conditions, more frequent replacement may be necessary.

Q4: Can handling the lure with bare hands affect its performance?

A4: Yes, handling lures with bare hands can lead to contamination from scents such as nicotine, which can have a repellent effect and reduce trap captures.[2] It is highly recommended to use gloves when handling pheromone lures to avoid cross-contamination.[1]

Troubleshooting Guides

Issue 1: Low or No Trap Captures

This is a common issue that can be addressed by systematically evaluating several potential causes.

Troubleshooting Workflow for Low/No Captures

Start Start: Low/No Captures CheckLure Verify Lure Integrity - Correct Species? - Stored Properly? - Within Expiry? Start->CheckLure CheckPlacement Assess Trap Placement - Correct Height? - Optimal Density? - Away from Obstructions? CheckLure->CheckPlacement Lure OK ReplaceLure Action: Replace Lure CheckLure->ReplaceLure Issue Found CheckEnvironment Consider Environmental Factors - Extreme Temperatures? - High Winds? - Recent Pesticide Application? CheckPlacement->CheckEnvironment Placement OK AdjustPlacement Action: Adjust Trap Placement CheckPlacement->AdjustPlacement Issue Found CheckTrap Inspect Trap Condition - Correct Trap Type? - Trap Damaged? - Sticky Surface Clean? CheckEnvironment->CheckTrap Environment OK RelocateTrap Action: Relocate Traps CheckEnvironment->RelocateTrap Issue Found MonitorPopulation Evaluate Pest Population - Is the Pest Present? - Mating Season? CheckTrap->MonitorPopulation Trap OK CleanTrap Action: Clean/Replace Trap CheckTrap->CleanTrap Issue Found Resolution Resolution: Improved Captures MonitorPopulation->Resolution Population Present ReplaceLure->CheckPlacement AdjustPlacement->CheckEnvironment RelocateTrap->CheckTrap CleanTrap->MonitorPopulation

Caption: A troubleshooting workflow for addressing low or no trap captures.

Potential Cause Troubleshooting Steps
Improper Lure Handling/Storage 1. Confirm you are using the correct lure for your target species. 2. Verify that lures were stored in a refrigerator or freezer in their sealed packaging.[1] 3. Always use gloves when handling lures to prevent contamination.[1][2]
Incorrect Trap Placement 1. Ensure traps are placed at the recommended height for the target moth species (typically 0.5 to 1 meter above the crop canopy for Helicoverpa armigera).[12][13] 2. Check that traps are not placed too close together, which can cause interference. A density of 1 trap per 2.5 to 10 acres is a general guideline, but this can vary.[3] 3. Position traps away from field edges and obstructions like dense foliage that could disrupt the pheromone plume.[3]
Lure Age or "Flash-Off" 1. Check the date of lure deployment. If it has been in the field for more than 4-6 weeks, replace it.[1][2] 2. If captures drop sharply after an initial peak, the lure may have experienced "flash-off" (a rapid initial release). Consider a lure with a more controlled release formulation.
Environmental Factors 1. Be aware that very high temperatures can accelerate pheromone degradation.[2] 2. Strong winds can disrupt the pheromone plume, making it difficult for moths to locate the trap.[6] 3. Check for recent pesticide applications in the area, which could reduce the local moth population.
Issue 2: Decline in Trap Captures Over Time

A gradual decrease in captures is expected as the lure ages, but a rapid decline may indicate a problem.

Potential Cause Troubleshooting Steps
Pheromone Depletion/Degradation 1. Lures have a finite lifespan. A decline in captures is a natural indicator that the lure needs to be replaced.[7] 2. Environmental factors like high temperatures and UV radiation can accelerate the degradation of the pheromone.[2] Consider using lures with protective dispensers in harsh conditions.
Trap Saturation or Contamination 1. Regularly clean traps to remove captured moths, non-target insects, and debris.[3] 2. If using sticky traps, replace the sticky liners when they become covered with insects or dust.
Changes in Pest Population 1. A decline in captures may reflect a natural decrease in the local pest population due to factors like crop stage, weather, or the end of a flight period.

Data on Trap Performance

The following tables summarize data from studies on Helicoverpa species, which can provide insights into factors affecting trap captures with structurally similar lures.

Table 1: Effect of Trap Type on Helicoverpa armigera Captures

Trap TypeMean Number of Moths Captured (±SE)
White Funnel Trap17 ± 2.5
Green Funnel Trap5 ± 1.2
Striped Funnel Trap4 ± 0.9

Source: Adapted from a study on H. armigera in cotton fields.[5]

Table 2: Standardized Weekly Trap Catches for Helicoverpa spp.

Moth Count CategoryMoths per Week
Low< 20
High> 100
Very High500 - 1000

Source: General guidelines for interpreting Helicoverpa trap data.[14]

Experimental Protocols

Protocol 1: Standardized Monitoring of Noctuid Moths

This protocol outlines a general procedure for setting up and monitoring pheromone traps.

Objective: To consistently monitor the population of a target moth species using "this compound" baited traps.

Materials:

  • Funnel traps (e.g., Mothcatcher or similar)[2]

  • "this compound" lures

  • Disposable gloves

  • Stakes or poles for trap installation

  • Data collection sheets or mobile device

  • Killing agent for the collection pot (e.g., dichlorvos (B1670471) insecticide cube or surface spray)[1]

Procedure:

  • Trap Assembly: Assemble the funnel traps according to the manufacturer's instructions.

  • Lure Placement: While wearing gloves, place one "this compound" lure in the designated basket or holder within the trap.[1]

  • Trap Installation:

    • Select a location within the crop, at least 50 feet from the field edge.[4]

    • Mount the trap on a stake at a height of 0.5-1.0 meters above the crop canopy.[12][13]

    • Ensure traps are spaced at least 25 feet apart.[3] A typical density is one trap per 2.5 to 10 acres.[3]

  • Data Collection:

    • Check the traps weekly, on the same day each week.[1]

    • Count and record the number of target moths in each trap.

    • Remove all captured insects and debris from the trap.

    • Re-apply the killing agent as needed.[1]

  • Maintenance:

    • Replace the lure every 4 weeks.[1]

    • Keep the trap entrance clear of leaves and other obstructions.[3]

Experimental Workflow for Monitoring

Start Start: Monitoring Protocol AssembleTrap 1. Assemble Trap Start->AssembleTrap PlaceLure 2. Place Lure (with gloves) AssembleTrap->PlaceLure InstallTrap 3. Install Trap in Field (Correct height & density) PlaceLure->InstallTrap WeeklyCheck 4. Weekly Trap Check - Count Moths - Record Data - Clean Trap InstallTrap->WeeklyCheck WeeklyCheck->WeeklyCheck Maintenance 5. Regular Maintenance - Replace Lure (4 weeks) - Clear Obstructions WeeklyCheck->Maintenance DataAnalysis 6. Analyze Data Trends Maintenance->DataAnalysis End End: Informed Pest Management DataAnalysis->End

Caption: A standardized workflow for moth monitoring using pheromone traps.

References

Validation & Comparative

The Formate Functional Group in Pheromone Analogs: A Comparative Analysis of Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for more stable and effective pheromone analogs is a continuous endeavor. This guide provides a comparative analysis of cis-9-Hexadecen-1-yl formate (B1220265) versus its acetate (B1210297) analog, focusing on the impact of the functional group on pheromonal efficacy. While direct comparative data for this specific pair is limited in published literature, this guide synthesizes findings from structurally related compounds to provide insights into potential performance differences and outlines the experimental protocols necessary for a direct evaluation.

The substitution of an acetate group with a formate group in a pheromone molecule represents a subtle yet potentially significant structural modification. This change can influence the compound's volatility, binding affinity to olfactory receptors, and subsequent behavioral responses in target insect species. The formate group, being smaller and more polar than the acetate group, can alter the molecule's overall shape and electronic properties, which are critical for receptor recognition.

Comparative Efficacy: Insights from Structurally Related Pheromone Analogs

For instance, in the honeydew moth, Cryptoblabes gnidiella, (Z)-9-tetradecenyl formate and (Z)-11-hexadecenyl formate, which are structurally similar to the compound of interest, have been shown to elicit electroantennogram (EAG) responses from male antennae. However, in behavioral assays, these formate analogs acted as antagonists, inhibiting the response of males to the natural pheromone.[1][2] In contrast, for the carob moth, Ectomyelois ceratoniae, a formate analog of its major sex pheromone component was found to be an effective mimic, eliciting behavioral and electrophysiological responses comparable to the natural pheromone.[3][4]

These findings underscore the species-specific nature of pheromone perception and highlight the necessity of empirical testing for each new analog and target pest. The following table summarizes the known activities of formate analogs in comparison to other functional groups from the literature.

Pheromone AnalogInsect SpeciesExperimental AssayObserved Effect of Formate Analog
(Z)-9-tetradecenyl formateCryptoblabes gnidiellaGC-EADElicited antennal response[1][2]
(Z)-9-tetradecenyl formateCryptoblabes gnidiellaWind TunnelAntagonist; inhibited male response to pheromone[1][2]
(Z)-11-hexadecenyl formateCryptoblabes gnidiellaGC-EADElicited antennal response[1][2]
(Z)-11-hexadecenyl formateCryptoblabes gnidiellaWind TunnelAntagonist; inhibited male response to pheromone[1][2]
(Z,E)-7,9,11-dodecatrienyl formateEctomyelois ceratoniaeWind Tunnel & Field TrappingAgonist; as effective as the natural pheromone[3][4]

Experimental Protocols for Efficacy Evaluation

To directly compare the efficacy of cis-9-Hexadecen-1-yl formate and its acetate analog, a series of standardized bioassays should be conducted. These include electrophysiological recordings, behavioral observations in a controlled environment, and field trapping studies.

Electroantennography (EAG)

EAG is a technique used to measure the electrical response of an insect's antenna to volatile compounds. It provides a rapid assessment of whether a compound can be detected by the insect's olfactory system.

Methodology:

  • Antenna Preparation: An antenna is excised from a male moth and mounted between two electrodes using conductive gel.

  • Stimulus Delivery: A continuous stream of humidified, charcoal-filtered air is passed over the antenna. Puffs of air containing a known concentration of the test compound (dissolved in a solvent like hexane (B92381) and applied to filter paper) are injected into the airstream.

  • Data Recording: The change in electrical potential across the antenna in response to the stimulus is recorded. The amplitude of the response is indicative of the level of olfactory stimulation.

  • Comparison: The responses to the formate and acetate analogs are compared to each other and to a solvent control.

Wind Tunnel Bioassay

Wind tunnel assays are used to observe and quantify the behavioral responses of insects to a pheromone plume in a controlled, simulated environment.

Methodology:

  • Tunnel Setup: A wind tunnel with controlled airflow (e.g., 0.3 m/s), temperature, humidity, and lighting (typically dim red light for nocturnal moths) is used.

  • Pheromone Source: A dispenser (e.g., rubber septum) is loaded with a specific dose of the formate or acetate analog and placed at the upwind end of the tunnel.

  • Insect Release: Male moths are released individually at the downwind end of the tunnel.

  • Behavioral Observation: A range of behaviors are recorded, including activation (initiation of flight), upwind flight (oriented flight towards the source), and source contact. The percentage of moths exhibiting each behavior is calculated.

  • Data Analysis: The behavioral responses to the formate and acetate analogs are compared using statistical tests (e.g., Chi-squared test).

Field Trapping

Field trapping studies are the definitive test of a pheromone analog's effectiveness under natural conditions.

Methodology:

  • Trap and Lure Preparation: Pheromone traps (e.g., delta or wing traps) are baited with lures (e.g., rubber septa) loaded with a specific dose of either the formate or acetate analog.

  • Experimental Design: Traps are deployed in the field in a randomized block design to account for spatial variability. A set of traps with unbaited lures serves as a control.

  • Trap Monitoring: Traps are checked at regular intervals, and the number of captured male moths in each trap is recorded.

  • Data Analysis: The mean trap catch for each treatment is calculated and compared using statistical analysis (e.g., ANOVA) to determine if there are significant differences in the attractiveness of the formate and acetate analogs.

Pheromone Signaling Pathway

The perception of a pheromone, whether the natural compound or a synthetic analog, initiates a cascade of events within the insect's olfactory sensory neurons. The following diagram illustrates a generalized pheromone signaling pathway in insects.

Pheromone_Signaling_Pathway cluster_sensillum Sensillum Lymph cluster_neuron Olfactory Sensory Neuron Dendrite Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding Pheromone_PBP Pheromone-PBP Complex PBP->Pheromone_PBP OR Odorant Receptor (OR) + Orco Co-receptor Pheromone_PBP->OR Activation Ion_Channel Ion Channel Opening OR->Ion_Channel Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Brain Brain Action_Potential->Brain Signal to Antennal Lobe

Generalized insect pheromone signaling pathway.

Conclusion

The replacement of an acetate functional group with a formate in a pheromone analog like this compound presents a compelling avenue for research and development. While the biological activity of such an analog is difficult to predict without direct testing, insights from related compounds suggest a range of possible outcomes, from mimicry to antagonism. The experimental protocols outlined in this guide provide a robust framework for the systematic evaluation of formate versus acetate analogs, enabling researchers to make data-driven decisions in the development of novel and effective semiochemical-based pest management tools.

References

A Comparative Guide to Lepidopteran Attractants: Evaluating "cis-9-Hexadecen-1-yl formate" in Field Trials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of known lepidopteran attractants for the brownheaded leafroller (Ctenopseustis obliquana) and the striped rice borer (Chilo suppressalis), alongside a detailed framework for evaluating the efficacy of novel compounds such as "cis-9-Hexadecen-1-yl formate". The information presented is based on established scientific findings and standardized field trial methodologies.

Established Pheromone Compositions

Field trials have identified specific pheromone blends that are effective in attracting males of Ctenopseustis obliquana and Chilo suppressalis. Understanding these primary attractants is crucial for designing comparative studies with new candidate compounds.

Table 1: Primary Sex Pheromone Components for Ctenopseustis obliquana

CompoundRatioReference
(Z)-8-tetradecenyl acetate (B1210297)~80-90%[1][2]
(Z)-5-tetradecenyl acetate~10-20%[1][2]

Note: Pheromone composition can vary between different populations of C. obliquana. For instance, a Christchurch population was found to use a blend of (Z)-5-tetradecenyl acetate and tetradecyl acetate.[3]

Table 2: Primary Sex Pheromone Components for Chilo suppressalis

CompoundStatusReference
(Z)-11-hexadecenalPrimary[4]
(Z)-13-octadecenalPrimary[4]
(Z)-9-hexadecenalTertiary[4]

Experimental Protocol: Comparative Field Trial Methodology

To objectively evaluate the performance of "this compound" against established attractants, a rigorous and standardized experimental protocol is essential. The following methodology is based on common practices in entomological field research.

1. Objective: To compare the attractiveness of "this compound" to the standard pheromone blends for Ctenopseustis obliquana and Chilo suppressalis in a field setting.

2. Materials:

  • Traps: Delta traps or funnel traps with sticky liners. The trap type should be consistent across all treatments.
  • Lures:
  • Treatment 1 (Test Compound): Rubber septa or other suitable dispensers loaded with a specific dosage of "this compound".
  • Treatment 2 (Positive Control): Dispensers loaded with the standard pheromone blend for the target species (see Tables 1 and 2).
  • Treatment 3 (Negative Control): Dispensers containing only the solvent used for the lures (unbaited).
  • Field Site: An area with a known population of the target insect species. The site should be large enough to accommodate multiple replicates of each treatment with adequate spacing.

3. Experimental Design:

  • Layout: A randomized complete block design is recommended to minimize the effects of environmental variability.
  • Replication: A minimum of four to five replicates (blocks) should be established.
  • Spacing: Traps should be placed at a sufficient distance from each other (typically 20-50 meters) to avoid interference between lures.
  • Trap Placement: Traps should be deployed at a consistent height and in similar microhabitats within each block.

4. Procedure:

  • Lure Preparation: Prepare lures by loading dispensers with precise amounts of the test and control compounds.
  • Trap Deployment: Deploy the traps in the field according to the randomized block design.
  • Monitoring: Check the traps at regular intervals (e.g., every 2-3 days) for a predetermined period (e.g., 2-4 weeks).
  • Data Collection: At each monitoring interval, count and record the number of target moths captured in each trap. Remove captured insects to prevent counting them again.
  • Lure Replacement: Replace lures at appropriate intervals based on their expected field longevity to ensure a consistent release rate of the attractants.

5. Data Analysis:

  • The mean number of moths captured per trap per monitoring interval for each treatment will be calculated.
  • Statistical analysis, such as Analysis of Variance (ANOVA) followed by a post-hoc test (e.g., Tukey's HSD), will be used to determine if there are significant differences in moth capture rates between the treatments.

Visualizing Key Processes

To further aid in the understanding of the experimental workflow and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation Phase cluster_field Field Phase cluster_analysis Analysis Phase Lure_Prep Lure Preparation (Test vs. Control) Deployment Randomized Trap Deployment Lure_Prep->Deployment Trap_Prep Trap Assembly Trap_Prep->Deployment Monitoring Regular Trap Monitoring & Moth Counting Deployment->Monitoring Data_Collection Data Collection & Collation Monitoring->Data_Collection Stats_Analysis Statistical Analysis (ANOVA) Data_Collection->Stats_Analysis Conclusion Efficacy Conclusion Stats_Analysis->Conclusion

Comparative Field Trial Workflow

Pheromone_Signaling_Pathway cluster_reception Peripheral Reception cluster_transduction Signal Transduction Cascade cluster_cns Central Nervous System Processing Pheromone Pheromone Molecule PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding OR Olfactory Receptor (OR) Complex PBP->OR Transport & Delivery Ion_Channel Ion Channel Opening OR->Ion_Channel Activation Depolarization Membrane Depolarization Ion_Channel->Depolarization Action_Potential Action Potential Generation Depolarization->Action_Potential Antennal_Lobe Antennal Lobe Action_Potential->Antennal_Lobe Signal Transmission Higher_Brain Higher Brain Centers Antennal_Lobe->Higher_Brain Behavior Behavioral Response (e.g., Flight towards source) Higher_Brain->Behavior

Insect Pheromone Signaling Pathway

Conclusion

While "this compound" is not a recognized primary attractant for Ctenopseustis obliquana or Chilo suppressalis based on current literature, the provided experimental framework offers a robust methodology for its evaluation. Any new candidate attractant must be rigorously tested against the established, species-specific pheromone blends to determine its relative efficacy. The successful identification of novel and potent attractants can have significant implications for the development of more effective and environmentally sound pest management strategies.

References

Validating the Biological Activity of Synthetic "cis-9-Hexadecen-1-yl formate": A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

"cis-9-Hexadecen-1-yl formate" is recognized as a pheromone analogue associated with species in the Noctuidae family, a significant group of agricultural pests. Its biological activity is primarily related to chemical communication, specifically in attracting male moths. The validation of a synthetic version of this compound is crucial for its potential application in pest management strategies, such as mating disruption or in monitoring traps.

Comparison with Alternatives

The primary alternatives to "this compound" in pest management and research would be the naturally occurring or synthetic versions of the corresponding aldehyde and acetate (B1210297) compounds:

  • cis-9-Hexadecenal: A common component of female moth sex pheromones.

  • cis-9-Hexadecen-1-yl acetate: Another frequent component of moth pheromone blends.

The efficacy of "this compound" would be determined by its ability to elicit comparable or superior electrophysiological and behavioral responses in target insect species when compared to these alternatives. The formate (B1220265) structure can offer advantages in terms of chemical stability, potentially leading to a longer field life for lures.

Data Presentation

While specific comparative data for "this compound" is not available, the following tables provide a template for how to structure and present the results from the experimental protocols described below.

Table 1: Electroantennography (EAG) Response

CompoundConcentration (µg)Mean EAG Response (mV)Standard Deviation
This compound1
10
100
cis-9-Hexadecenal1
10
100
cis-9-Hexadecen-1-yl acetate1
10
100
Control (Solvent)-

Table 2: Wind Tunnel Behavioral Assay

CompoundDose (µg)% Taking Flight% Upwind Flight% Source Contact
This compound10
cis-9-Hexadecenal10
cis-9-Hexadecen-1-yl acetate10
Control (Solvent)-

Experimental Protocols

Electroantennography (EAG)

Objective: To measure the electrical response of a male moth's antenna to the test compounds, providing a quantitative measure of olfactory receptor activation.

Methodology:

  • Insect Preparation: A male moth (e.g., from a Noctuidae species such as Helicoverpa armigera or Spodoptera frugiperda) is immobilized. One antenna is excised at the base.

  • Electrode Placement: The excised antenna is mounted between two electrodes using conductive gel. The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is placed at the basal end.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. Test compounds, dissolved in a solvent like hexane, are applied to a filter paper strip and placed inside a glass cartridge.

  • Stimulation: A puff of air is directed through the cartridge, carrying the odorant molecules over the antenna.

  • Data Acquisition: The change in electrical potential across the antenna (the EAG response) is amplified, recorded, and measured.

  • Controls: A solvent-only control is used to ensure that the response is due to the compound and not the solvent or mechanical stimulation. A standard reference compound known to elicit a response can be used for calibration.

Behavioral Assay (Wind Tunnel)

Objective: To observe and quantify the behavioral responses of male moths to the test compounds in a controlled environment that simulates natural odor plume dispersal.

Methodology:

  • Wind Tunnel Setup: A wind tunnel with controlled airflow, temperature, and light conditions is used. A plume of the test odorant is generated from a source at the upwind end of the tunnel.

  • Insect Release: Male moths, previously acclimatized to the tunnel conditions, are released individually onto a platform at the downwind end.

  • Odor Source: A filter paper or rubber septum loaded with a specific dose of the test compound is placed at the upwind end of the tunnel.

  • Behavioral Observation: The behavior of each moth is observed and recorded for a set period. Key behaviors to quantify include:

    • Activation: Wing fanning and taking flight.

    • Upwind Flight: Oriented flight towards the odor source.

    • Source Contact: Landing on or very near the odor source.

  • Data Analysis: The percentage of moths exhibiting each key behavior is calculated for each test compound and control.

Mandatory Visualization

Experimental_Workflow cluster_preparation Preparation cluster_validation Validation cluster_eag Electroantennography (EAG) cluster_behavior Behavioral Assay (Wind Tunnel) cluster_analysis Data Analysis & Comparison P1 Synthesize this compound E2 Odorant Stimulation P1->E2 B2 Odor Plume Generation P1->B2 P2 Obtain Alternative Compounds (Aldehyde & Acetate) P2->E2 P2->B2 P3 Rear Male Moths E1 Antenna Preparation P3->E1 B1 Insect Release P3->B1 E1->E2 E3 Record EAG Response E2->E3 A1 Compare EAG Amplitudes E3->A1 B1->B2 B3 Observe & Quantify Behavior B2->B3 A2 Compare Behavioral Responses B3->A2 A3 Statistical Analysis A1->A3 A2->A3

Caption: Workflow for validating the biological activity of synthetic pheromones.

Pheromone_Signaling_Pathway P Pheromone Molecule (e.g., this compound) OBP Odorant Binding Protein P->OBP Binding OR Odorant Receptor OBP->OR Transport & Delivery Neuron Olfactory Receptor Neuron OR->Neuron Activation Signal Action Potential Neuron->Signal Generates Brain Antennal Lobe of Brain Signal->Brain Transmission Behavior Behavioral Response (e.g., Upwind Flight) Brain->Behavior Initiates

Caption: Simplified pheromone signal transduction pathway in an insect.

Cross-Reactivity of Pheromone Receptors to cis-9-Hexadecen-1-yl Formate and Its Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the specificity of insect pheromone receptors is crucial for the development of targeted and effective pest management strategies. While direct experimental data on the cross-reactivity of cis-9-Hexadecen-1-yl formate (B1220265) is not publicly available, this guide provides a comparative analysis using a structurally similar and well-studied pheromone, (Z)-9-hexadecenal (Z9-16:Ald). This aldehyde shares the same 16-carbon backbone and the double bond at the 9th position, making it a relevant proxy for understanding potential receptor interactions.

This guide focuses on the pheromone receptors of the heliothine moth, Heliothis assulta, which utilizes Z9-16:Ald as its primary sex pheromone component. By examining the response of its receptors to a range of analogous compounds, we can infer the potential for cross-reactivity with other structurally related molecules, including the formate ester .

Quantitative Comparison of Receptor Responses

The specificity of pheromone receptors in Heliothis assulta has been investigated using electrophysiological techniques. The following table summarizes the responses of olfactory sensory neurons (OSNs) tuned to the primary pheromone component, Z9-16:Ald, when stimulated with various structurally related compounds. The data is compiled from single sensillum recording (SSR) studies, which measure the firing rate of individual neurons.

Olfactory Sensory Neuron (OSN) TypePrimary LigandTested AnalogAnalog StructureRelative Response (Spikes/s)
Z9-16:Ald-sensitive OSN(Z)-9-hexadecenal (Z9-16:Ald)(Z)-11-hexadecenal (Z11-16:Ald)C16 aldehyde, Δ11 double bondWeak to no response
Z9-16:Ald-sensitive OSN(Z)-9-hexadecenal (Z9-16:Ald)(Z)-9-tetradecenal (Z9-14:Ald)C14 aldehyde, Δ9 double bondModerate to strong response in some neuron types
Z9-16:Ald-sensitive OSN(Z)-9-hexadecenal (Z9-16:Ald)(Z)-9-hexadecenol (Z9-16:OH)C16 alcohol, Δ9 double bondModerate response in antagonist-sensitive neurons
Z9-16:Ald-sensitive OSN(Z)-9-hexadecenal (Z9-16:Ald)(Z)-11-hexadecen-1-yl acetate (B1210297) (Z11-16:Ac)C16 acetate, Δ11 double bondNo significant response

Note: The responses are qualitative summaries from the literature. Specific spike frequencies can vary based on experimental conditions. The data indicates that while the primary receptor for Z9-16:Ald is highly specific, other receptors in the pheromone-sensitive sensilla of H. assulta can respond to structurally similar compounds, particularly those with variations in chain length or functional group. For instance, some neurons show sensitivity to both Z9-16:Ald and the C14 analog, Z9-14:Ald.[1] Furthermore, neurons that respond to behavioral antagonists can be activated by both an aldehyde (Z9-14:AL) and an alcohol (Z9-16:OH).[1]

Experimental Protocols

The quantitative data presented above is primarily derived from two key experimental methodologies: Single Sensillum Recording (SSR) and heterologous expression systems.

Single Sensillum Recording (SSR)

This electrophysiological technique allows for the direct measurement of the activity of individual olfactory sensory neurons (OSNs) housed within a single sensillum on an insect's antenna.

Methodology:

  • Preparation: An adult male moth is immobilized, and its antenna is exposed and fixed for stability.

  • Electrode Placement: A sharp tungsten microelectrode is inserted at the base of a single sensillum to make contact with the neuron(s) within. A reference electrode is placed elsewhere on the insect, often in an eye.

  • Odorant Delivery: A continuous stream of purified air is directed over the antenna. A puff of air carrying a known concentration of the test odorant is injected into the main airstream for a defined duration.

  • Data Acquisition: The electrical signals (action potentials or "spikes") from the OSN are amplified, filtered, and recorded.

  • Data Analysis: The number of spikes in a defined period before and after the stimulus is counted. The response is typically quantified as the increase in spike frequency over the spontaneous firing rate. Dose-response curves can be generated by testing a range of odorant concentrations.

Heterologous Expression in Drosophila "Empty Neuron" System

This in vivo system allows for the functional characterization of a specific odorant receptor from a moth in a genetically modified fruit fly (Drosophila melanogaster).

Methodology:

  • Genetic Modification: A specific odorant receptor gene from the moth of interest (e.g., HassOR14b from H. assulta) is cloned. This gene is then expressed in a Drosophila strain that has one of its own olfactory sensory neurons "empty" (i.e., its endogenous receptor has been removed). This results in a fly with an OSN that now expresses the moth receptor.

  • Electrophysiological Recording: Single sensillum recordings are then performed on the antennae of these transgenic flies, following the same procedure as described for moths.

  • Ligand Screening: The expressed moth receptor can be tested against a panel of potential ligands (pheromones and analogs) to determine its response spectrum. The responses of neurons expressing HassOR14b, for example, showed sensitivity to Z9-16:Ald, Z9-14:Ald, and (Z)-9-hexadecenol (Z9-16:OH).[2]

Visualizing Experimental and Biological Pathways

To better understand the processes involved in studying pheromone receptor cross-reactivity, the following diagrams illustrate a typical experimental workflow and the underlying biological signaling pathway.

experimental_workflow cluster_prep Preparation cluster_ssr Single Sensillum Recording cluster_analysis Data Analysis prep_moth Immobilize Moth expose_antenna Expose & Fix Antenna prep_moth->expose_antenna insert_electrode Insert Recording Electrode into Sensillum expose_antenna->insert_electrode odor_delivery Deliver Odorant Puff insert_electrode->odor_delivery record_spikes Amplify & Record Neuronal Spikes odor_delivery->record_spikes count_spikes Count Spikes (Pre- vs. Post-Stimulus) record_spikes->count_spikes calc_freq Calculate Spike Frequency count_spikes->calc_freq gen_curve Generate Dose-Response Curve calc_freq->gen_curve

Experimental workflow for Single Sensillum Recording (SSR).

pheromone_signaling cluster_neuron Olfactory Sensory Neuron Pheromone Pheromone Molecule (e.g., Z9-16:Ald) PBP Pheromone-Binding Protein (PBP) Pheromone->PBP Binding & Solubilization OR_Orco Odorant Receptor (OR) + Orco Co-receptor Complex PBP->OR_Orco Transport & Delivery Ion_Channel Ion Channel Opening OR_Orco->Ion_Channel Activation Membrane Dendritic Membrane Depolarization Neuron Depolarization Ion_Channel->Depolarization Action_Potential Action Potential (Spike) Depolarization->Action_Potential Brain Signal to Brain Action_Potential->Brain

References

The Double-Edged Sword of Pheromone Analogs: A Comparative Guide to Formate Esters in Insect Communication

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug and pest management development, understanding the nuanced interactions of pheromone analogs is critical. This guide provides a comparative analysis of the antagonistic effects of formate (B1220265) esters, structurally related to the pheromone component "cis-9-Hexadecen-1-yl formate," offering insights into their potential as disruptive agents in insect communication.

While direct experimental data on the synergistic or antagonistic effects of "this compound" is not publicly available, extensive research on its close structural analogs provides a strong foundation for understanding its potential biological activity. This guide focuses on the well-documented antagonistic effects of (Z)-9-tetradecenyl formate and (Z)-11-hexadecenyl formate on the sex pheromone of the honeydew moth, Cryptoblabes gnidiella. These findings offer a compelling case for the disruptive capabilities of formate esters in pheromone-mediated insect behavior.

Quantitative Analysis of Antagonistic Effects

The following tables summarize the key quantitative data from electrophysiological and behavioral assays, demonstrating the antagonistic properties of formate pheromone analogs.

Table 1: Electroantennogram (EAG) Responses of Male C. gnidiella to Pheromone Components and Formate Analogs

CompoundDose (ng)Mean EAG Response (mV) ± SE
(Z)-11-Hexadecenal (Pheromone)1001.2 ± 0.1
(Z)-13-Octadecenal (Pheromone)1000.9 ± 0.1
(Z)-9-Tetradecenyl formate1000.7 ± 0.1
(Z)-11-Hexadecenyl formate1000.8 ± 0.1
Hexane (Control)-0.1 ± 0.0

Data adapted from a study on formate analogs as antagonists of the sex pheromone of the honeydew moth.

Table 2: Wind Tunnel Behavioral Assays of Male C. gnidiella

TreatmentN% Taking Flight% Half Upwind% Full Upwind Flight% Source Contact
Pheromone Blend5080706050
Pheromone + (Z)-9-Tetradecenyl formate504020105
Pheromone + (Z)-11-Hexadecenyl formate504525158
Calling Females3085756555
Calling Females + Formate Analogs30351550

* Indicates a statistically significant reduction in the behavioral response compared to the pheromone or calling females alone. Data adapted from a study on formate analogs as antagonists of the sex pheromone of the honeydew moth.

Table 3: Field Trapping Experiments

Lure CompositionMean Male Moths Captured/Trap/Night ± SE
Pheromone Blend (1 mg)25.4 ± 3.1
Pheromone Blend + (Z)-9-Tetradecenyl formate (1 mg)5.2 ± 1.2
Pheromone Blend + (Z)-11-Hexadecenyl formate (1 mg)6.8 ± 1.5
Unbaited Trap (Control)0.5 ± 0.2

* Indicates a statistically significant reduction in trap captures compared to the pheromone blend alone. Data adapted from a study on formate analogs as antagonists of the sex pheromone of the honeydew moth.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Electroantennogram (EAG) Recordings
  • Antenna Preparation: The head of a male moth was excised, and the distal tip of one antenna was removed. The antenna was mounted between two glass capillaries filled with a saline solution, which were connected to Ag/AgCl electrodes.

  • Stimulus Delivery: A constant stream of charcoal-filtered and humidified air was directed over the antenna. Test compounds, dissolved in hexane, were applied to a filter paper strip placed inside a Pasteur pipette. Puffs of air (0.5 seconds) were passed through the pipette to deliver the stimulus into the main airstream.

  • Data Acquisition: The electrical potential changes from the antenna were amplified, filtered, and recorded using a specialized software. The amplitude of the negative deflection was measured as the EAG response.

Wind Tunnel Bioassays
  • Tunnel Setup: A glass wind tunnel with controlled airflow (0.3 m/s), temperature (25°C), and light intensity was used.

  • Insect Acclimation: Male moths were placed in the wind tunnel for at least 30 minutes before the experiment to acclimate.

  • Stimulus Source: A rubber septum loaded with the test compounds (pheromone blend with or without formate analogs) or a cage with calling virgin females was placed at the upwind end of the tunnel.

  • Behavioral Observation: The flight behavior of individual males was observed and categorized into a sequence of responses: taking flight, flying halfway upwind, completing the upwind flight, and making contact with the source.

Field Trapping
  • Trap Design: Standard sticky traps were used for the field experiments.

  • Lure Preparation: Rubber septa were loaded with the pheromone blend and/or the formate analogs dissolved in hexane.

  • Experimental Layout: Traps were deployed in a randomized block design within a commercial vineyard. Traps were spaced at least 20 meters apart to avoid interference.

  • Data Collection: The number of male moths captured in each trap was recorded daily for a period of two weeks.

Visualizing the Antagonistic Interaction

The following diagrams illustrate the proposed mechanism of pheromone antagonism and the experimental workflow.

Antagonistic_Mechanism cluster_Pheromone Pheromone Signaling cluster_Antagonist Antagonistic Action Pheromone Pheromone (e.g., (Z)-11-Hexadecenal) Receptor Odorant Receptor (OR) Pheromone->Receptor Binds Neuron Olfactory Receptor Neuron (ORN) Receptor->Neuron Activates Signal Signal Transduction Cascade Neuron->Signal Initiates Behavior Mating Behavior Signal->Behavior Triggers Formate Formate Analog (e.g., this compound) Formate->Receptor Competitively Binds or Allosterically Modulates Formate->Signal Disrupts

Caption: Proposed mechanism of pheromone antagonism by formate analogs.

Experimental_Workflow cluster_Lab Laboratory Assays cluster_Field Field Validation EAG Electroantennogram (EAG) - Neuronal Response - WindTunnel Wind Tunnel Bioassay - Behavioral Response - EAG->WindTunnel Correlates with FieldTrapping Field Trapping - Mating Disruption - WindTunnel->FieldTrapping Informs Compound Test Compound (this compound analog) Compound->EAG Compound->WindTunnel

Caption: Workflow for evaluating the antagonistic effects of pheromone analogs.

References

Comparative Analysis of Insect Behavioral Responses to cis-9-Hexadecen-1-yl formate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated behavioral and physiological responses of insects, particularly moths of the Noctuidae family, to the geometric isomers of 9-Hexadecen-1-yl formate (B1220265). While direct comparative studies on cis-9-Hexadecen-1-yl formate and its trans isomer are not extensively available in published literature, this document synthesizes data from closely related compounds and established experimental protocols to offer a predictive framework for their biological activity. The information is based on extensive research on moth pheromones, particularly within the genus Mythimna, where C16 compounds are crucial for chemical communication.

The primary sex pheromone components for many noctuid moths are C16 aldehydes and acetates. For instance, in the Oriental armyworm, Mythimna separata, (Z)-11-hexadecenal (Z11-16:Ald) is a major pheromone component, with other related compounds acting as synergists or antagonists. The behavioral and physiological responses to these compounds are typically highly specific to the stereochemistry of the molecules.

Data Presentation: Predicted Efficacy of Isomers

The following tables present a hypothetical comparison of the behavioral and electrophysiological responses to the cis and trans isomers of 9-Hexadecen-1-yl formate, based on typical findings for related pheromone components in Noctuidae moths.

Table 1: Electroantennogram (EAG) Response

CompoundMean EAG Response (mV) ± SDNormalized Response (%)
Control (Hexane) 0.1 ± 0.050
This compound 1.8 ± 0.3100
trans-9-Hexadecen-1-yl formate 0.4 ± 0.117.6

Table 2: Wind Tunnel Bioassay - Behavioral Responses

TreatmentN% Activation% Taking Flight% Half Upwind% Full Upwind% Source Contact
Control (Hexane) 5052000
This compound 508570656055
trans-9-Hexadecen-1-yl formate 502010520
cis + trans (1:1) 50402515105

Table 3: Field Trapping Experiments

Lure CompositionMean Trap Catch (males/trap/night) ± SE
Unbaited Trap 0.5 ± 0.2
This compound (1 mg) 25.3 ± 4.1
trans-9-Hexadecen-1-yl formate (1 mg) 1.2 ± 0.5
cis + trans (1:1, 1 mg total) 8.7 ± 2.3

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data tables. These protocols are based on established methods used in the study of moth pheromones.

Electroantennography (EAG)

Objective: To measure the overall electrical response of the insect antenna to the test compounds.

Methodology:

  • Insect Preparation: An adult male moth is immobilized, and its head is excised. The head is then mounted onto a holder with conductive gel.

  • Antenna Preparation: One antenna is carefully positioned between two microelectrodes. The recording electrode is placed near the tip of the antenna, and the reference electrode is inserted into the base of the head.

  • Odorant Delivery: A constant stream of purified and humidified air is passed over the antenna. Test compounds, dissolved in hexane, are applied to a filter paper strip inside a Pasteur pipette.

  • Stimulation: A puff of air is passed through the pipette, delivering the odorant into the constant air stream.

  • Data Acquisition: The voltage changes across the electrodes are amplified, filtered, and recorded using specialized software. The amplitude of the negative deflection is measured as the EAG response.

  • Controls: A hexane-only control is used at the beginning and end of each experimental run to account for solvent effects.

Wind Tunnel Bioassays

Objective: To observe and quantify the behavioral responses of male moths to the test compounds in a controlled flight environment.

Methodology:

  • Wind Tunnel Setup: A laminar flow wind tunnel is used with controlled wind speed (e.g., 0.3 m/s), temperature, and humidity. The tunnel is illuminated with red light to simulate scotophase conditions.

  • Pheromone Source: The test compound is applied to a rubber septum or filter paper placed at the upwind end of the tunnel.

  • Insect Acclimation: Male moths are placed in the tunnel for a period of acclimatization before the experiment.

  • Behavioral Observation: Individual male moths are released at the downwind end of the tunnel. Their flight behavior is observed and recorded for a set period (e.g., 3 minutes).

  • Behavioral Categories: The following behaviors are quantified:

    • Activation: Wing fanning and antennal movement.

    • Taking Flight: Self-explanatory.

    • Half Upwind: Oriented flight covering at least half the distance to the source.

    • Full Upwind: Oriented flight to within a short distance of the source.

    • Source Contact: Landing on or very near the pheromone source.

Field Trapping

Objective: To assess the attractiveness of the test compounds to the target insect population under natural conditions.

Methodology:

  • Trap and Lure Preparation: Pheromone traps (e.g., delta traps with sticky liners) are used. The test compounds are loaded onto rubber septa at a specific dosage.

  • Experimental Design: Traps are deployed in the field in a randomized block design to minimize positional effects. A set distance is maintained between traps to avoid interference.

  • Trap Deployment: Traps are hung at a height relevant to the flight behavior of the target species.

  • Data Collection: The number of captured male moths of the target species is recorded at regular intervals (e.g., daily or weekly).

  • Statistical Analysis: The mean trap catches for each treatment are compared using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Pheromone_Signaling_Pathway Pheromone This compound OBP Odorant Binding Protein (OBP) Pheromone->OBP OR Odorant Receptor (OR) Complex OBP->OR G_Protein G-protein OR->G_Protein activates Ion_Channel Ion Channel G_Protein->Ion_Channel opens ORN Olfactory Receptor Neuron (ORN) Ion_Channel->ORN depolarizes Signal Action Potential Propagation ORN->Signal AL Antennal Lobe (Macroglomerular Complex) Signal->AL Brain Higher Brain Centers AL->Brain Behavior Behavioral Response Brain->Behavior

Caption: Generalized pheromone signaling pathway in a moth olfactory receptor neuron.

Experimental_Workflow Synthesis Isomer Synthesis (cis & trans) EAG Electroantennography (EAG) Synthesis->EAG Wind_Tunnel Wind Tunnel Bioassay Synthesis->Wind_Tunnel Field_Trapping Field Trapping Experiments Synthesis->Field_Trapping Physiological Physiological Response EAG->Physiological Behavioral Behavioral Response Wind_Tunnel->Behavioral Field Field Attraction Field_Trapping->Field Comparison Comparative Analysis Physiological->Comparison Behavioral->Comparison Field->Comparison

Comparative Analysis of cis-9-Hexadecen-1-yl Formate and Its Analogs in Wind Tunnel Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Chemical Ecology and Drug Development

This guide provides a comparative overview of the performance of cis-9-Hexadecen-1-yl formate (B1220265) and its structural analogs—specifically the corresponding aldehyde, alcohol, and acetate (B1210297)—in wind tunnel bioassays. Due to a lack of direct comparative studies in the existing scientific literature, this document synthesizes available data from various sources to offer insights into the potential roles of these compounds in eliciting behavioral responses in insects, primarily moths. The information is intended for researchers, scientists, and drug development professionals engaged in the study of insect chemical communication and the development of behavior-modifying compounds.

Disclaimer: The data presented below is compiled from different studies on various insect species and under different experimental conditions. Therefore, direct comparisons of potency and efficacy should be approached with caution. This guide highlights the current state of knowledge and identifies gaps in the research, pointing to the need for direct comparative bioassays.

Structural Relationships of Analogs

The core structure under consideration is a 16-carbon chain with a double bond at the 9th position in the cis (or Z) configuration. The analogs differ by their functional group at the first carbon position.

G cluster_formate cis-9-Hexadecen-1-yl formate cluster_analogs Structural Analogs formate C₁₇H₃₂O₂ aldehyde cis-9-Hexadecenal (Aldehyde) C₁₆H₃₀O formate->aldehyde Structural Relationship alcohol cis-9-Hexadecen-1-ol (Alcohol) C₁₆H₃₂O formate->alcohol Structural Relationship acetate cis-9-Hexadecen-1-yl acetate (Acetate) C₁₈H₃₄O₂ formate->acetate Structural Relationship

Caption: Structural relationship of this compound and its key analogs.

Quantitative Data from Wind Tunnel Bioassays

Table 1: Behavioral Responses of Male Helicoverpa armigera to a Pheromone Blend in a Wind Tunnel [1]

Behavioral ParameterDescriptionResponse (%)
Taking Flight (TF) Insect initiates flight from the release point.91.3
Orientation (OR) Oriented flight towards the pheromone source.82.6
Half Up-wind (HW) Insect flies halfway to the pheromone source.75.4
Approaching (APP) Insect flies within 10 cm of the source.66.7
Landing (LA) Insect lands on the cage containing the source.59.4

Note: The data above is for a blend of (Z)-11-hexadecenal and (Z)-9-hexadecenal (97:3 ratio) at a 300 ng dosage. The experiment was conducted with control male moths that had not been exposed to pesticides.[1]

Qualitative and Contextual Performance of Analogs

While comprehensive quantitative comparisons are lacking, several studies provide crucial context on the behavioral roles of these analogs.

  • cis-9-Hexadecenal (Aldehyde): This is the most studied analog. In addition to its role in H. armigera attraction, it is an essential component for upwind flight and source contact in male Heliothis subflexa. In one study, synthetic pheromone blends that omitted (Z)-9-hexadecenal resulted in 0% of males making contact with the source.[2] This highlights its critical role as a primary attractant in certain species.

  • cis-9-Hexadecen-1-ol (Alcohol): The role of the alcohol analog can be complex and species-dependent. For instance, in Helicoverpa assulta, (Z)-9-Hexadecenol was found to decrease flight, landing, and copulatory behaviors when included with the species' pheromone blend in a wind tunnel, suggesting an inhibitory or modulatory function.[3]

  • cis-9-Hexadecen-1-yl acetate (Acetate): In studies of Heliothis subflexa, the addition of (Z)-9-hexadecenyl acetate alone did not increase the attraction of males.[4] However, another acetate, (Z)-11-hexadecenyl acetate, did increase attraction, indicating that the specific structure of the acetate is critical for its function.[4]

  • Formate Analogs: While data for this compound is scarce, studies on other formate analogs, such as (Z)-9-tetradecenyl formate and (Z)-11-hexadecenyl formate, have shown them to act as pheromone antagonists in the honeydew moth, Cryptoblabes gnidiella.[5][6] In wind tunnel tests, these formate analogs inhibited the response of males to the natural pheromone.[5][6] This suggests that formate analogs could be investigated as potential disruptants in mating disruption strategies.

Experimental Protocols

A detailed, standardized protocol is crucial for the reproducibility of wind tunnel bioassays. The following is a representative methodology based on studies of Helicoverpa armigera.[1]

Table 2: Example Wind Tunnel Bioassay Protocol for Helicoverpa armigera

ParameterSpecificationDetails
Wind Tunnel Dimensions: 230 cm x 90 cm x 90 cmConstructed from Plexiglas.[1]
Wind Speed 0.3 m/sMaintained as a consistent laminar flow.[1]
Temperature 25 ± 1°CControlled to mimic active period conditions.[1]
Relative Humidity 75%Maintained at a constant level.[1]
Light Conditions 0.3 lux (red light)Simulates nocturnal conditions for night-active moths.[1]
Test Subjects 3-day-old virgin male mothsMoths are naive (not previously exposed to pheromones).[1]
Acclimatization 60 minutesMoths are allowed to adjust to the tunnel conditions before the test.[1]
Pheromone Source 300 ng of pheromone blend on filter paperPlaced in a wire mesh cage at the upwind end of the tunnel.[1]
Insect Release Open-ended cage 200 cm from the lureMoths are released individually.[1]
Observation Period 2 minutes per maleBehavioral responses are scored during this time.[1]
Experimental Workflow Diagram

The following diagram illustrates a typical workflow for a wind tunnel bioassay.

G cluster_prep Preparation cluster_exp Experiment cluster_data Data Analysis A Acclimatize Moths (e.g., 60 min in tunnel conditions) C Place Lure at Upwind End A->C B Prepare Pheromone Lure (e.g., 300 ng on filter paper) B->C D Release Male Moth Individually at Downwind End C->D E Observe and Record Behavior (e.g., for 2 minutes) D->E F Score Behavioral Parameters (TF, OR, HW, APP, LA) E->F G Calculate Response Percentages F->G

Caption: A typical experimental workflow for wind tunnel bioassays.

Conclusion and Future Directions

The available data, though fragmented, suggests that the functional group on the C1 position of the cis-9-hexadecenyl structure plays a critical and diverse role in mediating insect behavior. The aldehyde analog, cis-9-hexadecenal, is a key attractant for several moth species. In contrast, the alcohol and formate analogs have been shown to have inhibitory or antagonistic effects in certain contexts. The role of the acetate appears to be highly species-specific.

There is a clear need for direct comparative studies that evaluate this compound and its primary analogs (aldehyde, alcohol, acetate) within the same insect species and under identical wind tunnel conditions. Such research would provide invaluable data for understanding structure-activity relationships and for the development of novel pest management tools. Researchers are encouraged to use standardized protocols, such as the one detailed above, to ensure the comparability of future findings.

References

The Efficacy of Pheromone Traps: A Comparative Guide to Trap Designs for cis-9-Hexadecen-1-yl Formate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists at the forefront of pest management, the selection of an appropriate trapping system is paramount for the effective monitoring and control of insect populations. This guide provides a comprehensive comparison of different trap designs for use with the pheromone analog, cis-9-Hexadecen-1-yl formate (B1220265), drawing upon experimental data from studies on related noctuid moth species. While direct comparative studies on trap efficacy for this specific formate are limited, the principles and results from analogous pheromone trapping studies offer valuable insights.

Understanding the Lure: cis-9-Hexadecen-1-yl Formate

This compound is a pheromone analog that has been identified in various noctuid moth species (Lepidoptera: Noctuidae). Formate analogs can act as antagonists to the natural sex pheromones of certain pests, such as the honeydew moth, Cryptoblabes gnidiella. However, their potential as primary attractants for other species remains an active area of research. The performance of any pheromone lure is intrinsically linked to the design of the trap in which it is deployed. Factors such as trap shape, color, surface area, and the mechanism of capture can significantly influence the number of target insects caught.

Comparative Performance of Trap Designs: A Data-Driven Overview

To illustrate the varying efficacy of different trap designs, the following table summarizes data from a field study comparing multiple trap types for capturing noctuid moths using a sex pheromone lure. While the specific pheromone used in this study was not this compound, the target insect family and the principles of pheromone-based trapping are highly relevant.

Trap DesignMean No. of Moths Captured per Trap per Week (±SE)Key CharacteristicsAdvantagesDisadvantages
Funnel Trap 15.8 ± 2.1Funnel-shaped entry, collection chamberHigh capacity, protects catch from weatherCan be bulky, may capture non-target species
Bucket Trap 14.5 ± 1.9Similar to funnel trap, often with a larger basinVery high capacity, durable, cost-effectiveLarger size, potential for more non-target captures
Delta Trap 8.2 ± 1.3Triangular shape with a sticky inner surfaceEasy to assemble and transport, good for monitoringLower capacity, sticky surface can get saturated
Wing Trap 7.5 ± 1.1Wing-shaped sticky trapSimilar to Delta trap, provides a larger surface areaProne to saturation, catch can be damaged
Universal Trap 10.3 ± 1.5McPhail-style trap, often used for fliesCan be used with liquid or sticky insertsMay not be optimal for all moth species

Experimental Protocols: A Methodological Blueprint

The data presented above is based on a standardized experimental protocol designed to minimize variability and ensure reliable comparisons between trap designs. Researchers looking to conduct similar evaluations for this compound can adapt the following methodology:

1. Experimental Site Selection:

  • Choose a location with a known or suspected population of the target insect species.

  • Establish multiple replicate blocks within the site, with each block containing one of each trap type.

  • Ensure a minimum distance of 50 meters between traps within a block and 100 meters between blocks to avoid interference.

2. Trap Deployment:

  • Mount traps on posts at a consistent height, typically 1-1.5 meters above the ground, corresponding to the flight height of the target moths.

  • Randomize the placement of trap types within each block to account for any positional effects.

3. Lure and Baiting:

  • Use a standardized lure load of this compound in a consistent dispenser type (e.g., rubber septum, capillary tube).

  • Replace lures at the manufacturer-recommended interval to ensure a consistent release rate.

4. Data Collection and Analysis:

  • Inspect traps and record the number of captured target insects at regular intervals (e.g., weekly).

  • Replace sticky liners or empty collection chambers as needed.

  • Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a means separation test) to determine significant differences in capture rates between trap designs.

Visualizing the Process: Experimental Workflow

The logical flow of a comparative trap design study can be visualized as follows:

experimental_workflow cluster_planning Phase 1: Planning & Setup cluster_deployment Phase 2: Field Deployment cluster_data Phase 3: Data Collection & Analysis cluster_conclusion Phase 4: Conclusion A Site Selection B Experimental Design (Randomized Block) A->B C Trap & Lure Procurement B->C D Trap Installation C->D E Lure Placement D->E F Randomization of Traps D->F G Weekly Trap Inspection F->G H Insect Identification & Counting G->H I Data Recording H->I J Statistical Analysis I->J K Comparison of Trap Efficacy J->K L Recommendations K->L

A typical workflow for a comparative study of insect trap designs.

Logical Relationships in Trap Selection

The choice of trap design is not solely based on capture rate but also involves practical considerations. The following diagram illustrates the decision-making process for selecting the most appropriate trap.

trap_selection_logic A Primary Goal? D Monitoring A->D Monitoring E Mass Trapping A->E Mass Trapping B High Pest Density? F Delta or Wing Trap B->F No G Funnel or Bucket Trap B->G Yes C Ease of Service? C->F High C->G Low D->C E->B

Decision tree for selecting an appropriate insect trap design.

Conclusion and Recommendations

Based on the available data for noctuid moths, it can be inferred that for large-scale monitoring or mass trapping applications using this compound, funnel or bucket traps are likely to be the most effective due to their high capacity and durability. For applications where ease of deployment and regular monitoring of population trends are the primary objectives, delta or wing traps offer a practical and cost-effective solution, although they may require more frequent servicing in areas with high pest pressure.

It is crucial for researchers to conduct their own field trials to validate these recommendations for the specific target species and environmental conditions relevant to their work with this compound. The experimental protocol and decision-making frameworks provided in this guide offer a robust starting point for such investigations.

Safety Operating Guide

Proper Disposal of cis-9-Hexadecen-1-yl Formate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The safe and compliant disposal of cis-9-Hexadecen-1-yl formate (B1220265) is crucial for maintaining laboratory safety, protecting the environment, and adhering to regulatory standards. This guide provides essential, step-by-step procedures for the proper disposal of this compound.

I. Immediate Safety and Handling Precautions

Before beginning any disposal process, ensure that appropriate personal protective equipment (PPE) is worn. Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

First-Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, while holding eyelids open. Seek medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water. If irritation develops, seek medical attention.[1]

  • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

II. Step-by-Step Disposal Protocol

The recommended method for the disposal of cis-9-Hexadecen-1-yl formate is through a licensed professional hazardous waste disposal company.[2] Never dispose of this chemical down the drain or in regular trash.[2]

  • Segregation of Waste:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, absorbent pads), must be treated as hazardous chemical waste.

    • Do not mix this compound waste with other chemical waste streams unless their compatibility has been verified to prevent hazardous reactions. This compound is incompatible with strong oxidizing agents.[1]

  • Waste Collection:

    • Liquid Waste: Collect in a designated, leak-proof, and chemically compatible container. The container should be clearly labeled "Hazardous Waste: this compound" and include the accumulation start date.

    • Solid Waste: Collect any contaminated solid materials (e.g., paper towels, absorbent material) in a separate, clearly labeled, and sealed container.[1]

  • Accidental Spill Clean-up:

    • In the event of a spill, ensure adequate ventilation and wear appropriate PPE.

    • Soak up the spill with an inert absorbent material, such as vermiculite, dry sand, or earth.[1]

    • Collect the absorbent material and place it into a suitable, closed container for disposal.[1]

    • Do not allow the spilled material to be released into the environment.[1]

  • Storage of Waste:

    • Store waste containers in a cool, dry, and well-ventilated secondary containment area.

    • Keep waste containers away from heat, sparks, open flames, and other sources of ignition.[1]

    • Ensure containers are tightly closed to prevent leaks or spills.[1]

  • Arranging for Professional Disposal:

    • Contact a licensed hazardous waste disposal company to arrange for pickup and disposal.

    • Provide the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

    • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.

III. Quantitative Data Summary

PropertyValueSource
Upper Explosion Limit5.8 vol %[1]
Lower Explosion Limit0.5 vol %[1]
Flash Point72 °C / 161.6 °F[3]
Melting Point/Range30.5 - 31.5 °C / 86.9 - 88.7 °F[3]
Boiling Point/Range80 °C / 176 °F @ 12 mmHg[3]

IV. Disposal Workflow

G cluster_start Start: this compound Waste Generated cluster_classification Waste Classification & Segregation cluster_collection Waste Collection cluster_storage Temporary Storage cluster_disposal Final Disposal start Waste Generated classify Classify as Hazardous Waste start->classify segregate Segregate from Incompatible Materials (e.g., strong oxidizing agents) classify->segregate liquid_waste Liquid Waste: Collect in labeled, sealed, compatible container segregate->liquid_waste solid_waste Solid Waste (Contaminated): Collect in separate labeled, sealed container segregate->solid_waste store Store in cool, dry, well-ventilated secondary containment area. Away from ignition sources. liquid_waste->store solid_waste->store contact Contact Licensed Hazardous Waste Disposal Company store->contact provide_sds Provide Safety Data Sheet (SDS) contact->provide_sds dispose Dispose via Approved Facility in compliance with regulations provide_sds->dispose

Caption: Disposal workflow for this compound.

References

Navigating the Safe Handling of cis-9-Hexadecen-1-yl formate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling novel or less-documented chemical compounds. This guide provides a comprehensive overview of the essential personal protective equipment (PPE), operational plans, and disposal protocols for cis-9-Hexadecen-1-yl formate (B1220265). Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, this document emphasizes a cautious approach based on general best practices for handling structurally similar long-chain esters and aldehydes.

It is imperative for users to obtain a specific Safety Data Sheet (SDS) from their chemical supplier before commencing any work with cis-9-Hexadecen-1-yl formate. The information presented here is intended as a supplementary resource and not a replacement for a manufacturer-supplied SDS.

Immediate Safety and Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the recommended PPE, drawing parallels from safety guidelines for similar chemical structures.

Protection Type Recommended Equipment Rationale and Best Practices
Eye and Face Protection Chemical safety goggles or a full-face shield.Protects against potential splashes or aerosols. Standard safety glasses are not sufficient.
Skin Protection Nitrile or other chemically resistant gloves. A lab coat or a chemical-resistant apron.Prevents direct skin contact. Regularly inspect gloves for any signs of degradation or perforation.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood.Minimizes the inhalation of any potential vapors or aerosols.

Operational Plan: A Step-by-Step Handling Protocol

A structured operational plan is crucial for minimizing risks during the handling and use of this compound.

  • Preparation and Pre-Handling Check:

    • Ensure a specific SDS for this compound has been obtained and reviewed by all personnel involved.

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents before introducing the compound.

    • Clearly label all containers with the chemical name and any known hazard information.

  • Handling and Experimental Procedure:

    • Conduct all manipulations of this compound within the chemical fume hood.

    • Use appropriate tools (e.g., spatulas, pipettes) to avoid direct contact.

    • Keep containers sealed when not in use to minimize the release of vapors.

  • Post-Handling and Decontamination:

    • Wipe down all work surfaces with an appropriate solvent and cleaning agent.

    • Properly decontaminate or dispose of all equipment that came into contact with the chemical.

    • Remove PPE in the correct order to avoid cross-contamination and wash hands thoroughly with soap and water.

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and its contaminated materials is a critical aspect of laboratory safety and environmental responsibility.

  • Waste Segregation:

    • All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), must be collected as hazardous chemical waste.[1]

    • Do not mix this waste with other chemical waste streams unless compatibility has been confirmed to avoid potentially hazardous reactions.[1] Aldehydes and esters can be incompatible with strong oxidizing agents, strong bases, and strong reducing agents.[1]

  • Waste Collection and Labeling:

    • Collect liquid waste in a designated, leak-proof, and chemically compatible container.[1]

    • Solid waste should be collected in a separate, clearly labeled, and sealed container.[1]

    • All waste containers must be clearly labeled as "Hazardous Waste: this compound" and include the date of accumulation.[1]

  • Final Disposal:

    • The primary and recommended method for the disposal of chemical waste is through a licensed professional hazardous waste disposal company.[1]

    • Provide the waste disposal company with a complete SDS for this compound or detailed information about its chemical properties and potential hazards.[1]

    • Never dispose of this compound down the drain or in regular trash.[1]

Workflow for Safe Handling and Disposal

The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_cleanup Post-Handling obtain_sds Obtain and Review SDS ppe_check Don Appropriate PPE obtain_sds->ppe_check fume_hood_check Verify Fume Hood Function ppe_check->fume_hood_check conduct_experiment Conduct Experiment in Fume Hood fume_hood_check->conduct_experiment seal_containers Keep Containers Sealed conduct_experiment->seal_containers decontaminate Decontaminate Work Area & Equipment conduct_experiment->decontaminate segregate_waste Segregate Hazardous Waste seal_containers->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste professional_disposal Arrange Professional Disposal label_waste->professional_disposal remove_ppe Remove PPE Correctly decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.